molecular formula C7H10F2O2 B2872366 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid CAS No. 1773507-87-1

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Katalognummer: B2872366
CAS-Nummer: 1773507-87-1
Molekulargewicht: 164.152
InChI-Schlüssel: VSKLQNOSDXIRDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a high-value chemical building block with the molecular formula C7H10F2O2 and a molecular weight of 164.16 g/mol . This compound features a sterically distinct and metabolically stable cyclobutane core, which is strategically substituted with two fluorine atoms and an acetic acid functional group. The carboxylic acid moiety provides a versatile handle for further synthetic modification, making it a critical intermediate in medicinal chemistry and drug discovery research . It is primarily used for the synthesis of more complex molecules, such as carbamate derivatives, which are prevalent in active pharmaceutical ingredient (API) development . The incorporation of fluorine atoms is a key strategy in modern drug design to influence the potency, metabolic stability, and membrane permeability of candidate molecules. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

IUPAC Name

2-(3,3-difluoro-1-methylcyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-6(2-5(10)11)3-7(8,9)4-6/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKLQNOSDXIRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Medicinal Chemistry Applications of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the delicate balancing act of optimizing a lead compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. One of the most effective strategies in contemporary medicinal chemistry is the strategic incorporation of fluorinated cycloalkyl motifs[1].

Specifically, 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (CAS: 1773507-87-1) has emerged as an elite building block[2][3]. The combination of a gem-difluoro group, a sterically shielding 1-methyl group, and an acetic acid linker provides a unique physicochemical toolkit. This whitepaper dissects the physicochemical properties of this intermediate, explains the causality behind its use in reducing off-target liabilities (such as hERG toxicity), and provides field-proven, self-validating protocols for its characterization and synthetic application.

Physicochemical Data Presentation

To effectively utilize 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, we must first establish its baseline physicochemical parameters. The gem-difluoro substitution fundamentally alters the ring pucker, locking the cyclobutane into a conformation that minimizes steric clash while significantly modulating lipophilicity.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptorScientific Implication
Chemical Name 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acidStandard IUPAC nomenclature.
CAS Number 1773507-87-1Unique registry identifier[2].
Molecular Formula C7H10F2O2Indicates a highly dense functionalization.
Molecular Weight 164.15 g/mol Low MW allows for incorporation without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent for passive membrane permeability and CNS penetration.
Calculated LogP (cLogP) ~1.9 - 2.1Enhanced lipophilicity driven by the C-F bonds, balanced by the carboxylic acid.
Calculated pKa ~4.5 - 4.7The inductive electron-withdrawing effect of the distant fluorine atoms slightly lowers the pKa compared to standard aliphatic acids.

Mechanistic Insights: Why Difluorocyclobutanes?

Do not view the addition of fluorine as a mere "lipophilicity booster." The causality behind selecting 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid over a non-fluorinated analog is deeply rooted in target interaction and safety profiling.

Recent breakthroughs in the development of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists (e.g., Danuglipron analogs) have demonstrated that replacing traditional piperidine or simple cycloalkyl rings with difluorocyclobutyl derivatives drastically reduces hERG (Human Ether-à-go-go-Related Gene) channel inhibition[4][5].

The Causality: The hERG channel contains a highly lipophilic central cavity lined with aromatic residues (Tyr652, Phe656) that readily participate in π -cation interactions with basic amines. When 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is coupled to an amine to form an amide, the strong electron-withdrawing nature of the gem-difluoro group pulls electron density away from the core. This alters the local dipole moment and reduces the basicity of any adjacent nitrogens in the final drug molecule, effectively disrupting the π -cation interactions required for hERG binding[4]. Furthermore, the 1-methyl group provides steric hindrance that blocks cytochrome P450-mediated oxidation at the α -position, enhancing metabolic stability[6].

ADMET_Optimization Start Lead Molecule (Suboptimal ADMET) Design Structural Modification: Incorporate 1773507-87-1 Start->Design Bioisosteric Replacement Prop1 Increased Metabolic Stability Design->Prop1 Steric Shielding (1-Methyl) Prop2 Modulated Lipophilicity (LogD) Design->Prop2 C-F Bond Incorporation Prop3 Reduced hERG Inhibition Design->Prop3 Dipole Alteration & pKa Shift Outcome Optimized Clinical Candidate Prop1->Outcome Prop2->Outcome Prop3->Outcome

Logical workflow for ADMET optimization using the difluorocyclobutyl moiety.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a built-in quality control checkpoint.

Protocol A: Sterically Hindered Amide Coupling

Because the acetic acid moiety is adjacent to a fully substituted quaternary carbon (C1 of the cyclobutane ring), standard coupling reagents (like EDC/NHS) often fail due to steric clash. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (CAS: 1773507-87-1) in anhydrous N,N-Dimethylformamide (DMF) at 0.1 M concentration under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine because its bulkiness prevents it from acting as a competing nucleophile, ensuring complete activation of the sterically hindered acid. Stir for 15 minutes.

  • Coupling: Add 1.0 eq of the target primary/secondary amine. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: At t=2 hours, pull a 5 μ L aliquot, dilute in 1 mL Acetonitrile, and run an LC-MS. Validation logic: If the unreacted activated ester mass is observed without product formation, the amine is too sterically hindered. The system validates the failure mode early, prompting the addition of 0.5 eq HOAt as a catalyst to accelerate the reaction.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate ( ), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: High-Throughput Shake-Flask LogD 7.4​ Determination

Understanding the exact distribution coefficient (LogD) of the resulting fluorinated intermediates is critical.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Allow to separate completely. Causality: Using mutually saturated phases prevents volume shifts during the actual experiment, ensuring concentration calculations remain accurate.

  • Spiking: Dissolve the fluorinated compound in DMSO to create a 10 mM stock. Spike 10 μ L of this stock into a vial containing 1 mL of the saturated octanol and 1 mL of the saturated PBS.

  • Equilibration: Shake the vial at 300 rpm for 60 minutes at exactly 25.0°C.

  • Separation: Centrifuge the vial at 3000 × g for 10 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the octanol and aqueous layers separately. Dilute appropriately and quantify the compound concentration in both phases using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Checkpoint: Run a reference standard (e.g., Propranolol, known LogD 7.4​ = 1.2) in parallel. Validation logic: If the Propranolol LogD deviates by >0.1 log units from the literature value, the system flags a temperature or pH calibration error, invalidating the run before bad data is utilized.

LogD_Protocol Prep 1. Preparation Octanol/Water Saturation Spike 2. Spiking Add Compound Stock Prep->Spike Shake 3. Equilibration Shake 60 min @ 25°C Spike->Shake Centrifuge 4. Separation Centrifuge 3000g, 10 min Shake->Centrifuge LCMS 5. Quantification LC-MS/MS Analysis Centrifuge->LCMS Valid 6. Validation Check Reference Standard LCMS->Valid

Step-by-step shake-flask protocol for determining the LogD of fluorinated intermediates.

Conclusion

The integration of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid into a medicinal chemistry pipeline is a highly rational, causality-driven decision. By leveraging the unique steric shielding of the 1-methyl group and the electron-withdrawing, lipophilicity-modulating effects of the gem-difluoro moiety, researchers can systematically engineer out liabilities like hERG toxicity while preserving target potency. Adhering to the self-validating protocols outlined above ensures that the physicochemical data guiding these structural decisions remains unimpeachable.

References

  • NextSDS. "2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information." NextSDS Substance Database.
  • ChemicalBook. "誉通医药科技(苏州)有限公司公司信息 - ChemicalBook." ChemicalBook.
  • Miao, L., et al. "Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities." Journal of Medicinal Chemistry, ACS Publications, April 2025.
  • ACS Publications. "Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes." Organic Letters, November 2024.
  • NIH / PMC. "Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs." PMC, November 2025.

Sources

Decoding the Therapeutic Promise: A Technical Guide to the Mechanism of Action of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid Derivatives as GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Metabolic Disease Therapeutics

The global landscape of metabolic diseases, particularly type 2 diabetes and obesity, necessitates the urgent development of novel, orally bioavailable, and highly effective therapeutic agents. Within this dynamic field, a promising class of small molecules, the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives, has emerged as a significant area of research. These compounds have demonstrated potent agonistic activity at the glucagon-like peptide-1 receptor (GLP-1R), a well-validated target for glycemic control and weight management.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their molecular interactions, signaling pathways, and the experimental methodologies used to elucidate their therapeutic potential.

The Molecular Target: Glucagon-like Peptide-1 Receptor (GLP-1R)

The GLP-1R is a class B G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, neurons in the brain, and other tissues.[3] Its activation by the endogenous incretin hormone GLP-1 triggers a cascade of physiological responses that are crucial for maintaining glucose homeostasis.[4][5] These effects include:

  • Enhanced Glucose-Stimulated Insulin Secretion: Activation of GLP-1R in pancreatic β-cells potentiates the release of insulin in response to elevated blood glucose levels.[3]

  • Suppression of Glucagon Secretion: GLP-1R agonism inhibits the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.[3]

  • Delayed Gastric Emptying: Activation of GLP-1R slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[6]

  • Promotion of Satiety: GLP-1R signaling in the brain plays a crucial role in regulating appetite and food intake, leading to reduced calorie consumption.[6]

The development of small-molecule GLP-1R agonists, such as the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives, offers a significant advantage over injectable peptide-based therapies by providing a more convenient oral route of administration.[2]

Mechanism of Action: Unraveling the Signaling Cascade

The therapeutic effects of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives are mediated through their interaction with the GLP-1R and the subsequent activation of intracellular signaling pathways. These small molecules act as agonists, binding to the receptor and inducing a conformational change that initiates a signaling cascade.

The Canonical Gs-cAMP Pathway

The primary and most well-characterized signaling pathway activated by GLP-1R agonists is the Gs-cAMP pathway.[7]

  • Receptor Binding and Gs Protein Activation: The binding of a 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivative to the GLP-1R induces a conformational change in the receptor. This change facilitates the coupling and activation of the heterotrimeric Gs protein. Upon activation, the Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.[7]

  • Adenylate Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates the activity of adenylate cyclase, a membrane-bound enzyme. Adenylate cyclase then catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[7]

  • Downstream Effector Activation: The increase in intracellular cAMP levels leads to the activation of two key downstream effectors:

    • Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate various intracellular substrates, leading to the potentiation of glucose-stimulated insulin secretion.[3]

    • Exchange Protein Activated by cAMP (Epac2): cAMP can also directly activate Epac2, another important sensor of cAMP. Activated Epac2 contributes to the mobilization of intracellular calcium and further enhances insulin exocytosis.

GLP1R_Gs_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 2-(3,3-Difluoro-1-methylcyclobutyl) acetic acid derivative GLP1R GLP-1R Agonist->GLP1R Binds Gs Gs Protein GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Enhanced Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

Figure 1: The canonical Gs-cAMP signaling pathway activated by GLP-1R agonists.

Biased Agonism and the β-Arrestin Pathway

In addition to the canonical Gs-cAMP pathway, GLP-1R can also signal through β-arrestin pathways.[8] The concept of "biased agonism" describes the ability of certain ligands to preferentially activate one signaling pathway over another.[9] Some 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives have been shown to exhibit a bias towards the Gs-cAMP pathway with reduced recruitment of β-arrestin.[1] This is a desirable characteristic, as β-arrestin recruitment is often associated with receptor desensitization and internalization, which can lead to a diminution of the therapeutic effect over time.[10]

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the GLP-1R.

  • β-Arrestin Recruitment: This phosphorylation creates a binding site for β-arrestins (β-arrestin 1 and β-arrestin 2).[10]

  • Signal Termination and Internalization: The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to the termination of G protein-mediated signaling. β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote receptor internalization.[11]

  • β-Arrestin-Mediated Signaling: While primarily known for its role in desensitization, β-arrestin can also initiate its own signaling cascades, for example, by activating mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[11]

The preferential activation of the Gs-cAMP pathway over β-arrestin recruitment by certain difluorocyclobutyl derivatives may contribute to a more sustained therapeutic effect.[1]

GLP1R_Arrestin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 2-(3,3-Difluoro-1-methylcyclobutyl) acetic acid derivative GLP1R GLP-1R Agonist->GLP1R Binds GRK GRK GLP1R->GRK Activates P_GLP1R Phosphorylated GLP-1R GRK->P_GLP1R Phosphorylates B_Arrestin β-Arrestin P_GLP1R->B_Arrestin Recruits Desensitization Desensitization & Internalization B_Arrestin->Desensitization ERK_Activation ERK1/2 Activation B_Arrestin->ERK_Activation

Figure 2: The β-arrestin pathway involved in GLP-1R desensitization and signaling.

Quantitative Assessment of Agonist Activity

The potency and efficacy of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives as GLP-1R agonists are quantified using various in vitro and in vivo assays.

CompoundAssayParameterValueReference
Danuglipron (PF-06882961) cAMP AccumulationEC5013 nM[12]
Danuglipron (PF-06882961) β-Arrestin 2 RecruitmentEC50490 nM[12]
Compound 73 (Difluorocyclobutyl derivative) GLP-1R AgonismEC500.048 nM[1]

Table 1: In vitro potency of selected GLP-1R agonists. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of these derivatives requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

This assay is fundamental for determining the ability of a compound to activate the Gs-cAMP pathway.

Principle: This assay measures the intracellular accumulation of cAMP in cells expressing the GLP-1R following stimulation with the test compound. Common detection methods include competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays where the expression of a reporter (e.g., luciferase) is under the control of a cAMP response element (CRE).[13][14][15][16][17][18][19]

Step-by-Step Methodology:

  • Cell Culture: Culture a stable cell line expressing the human GLP-1R (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 96- or 384-well plate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivative in a suitable assay buffer.

  • Cell Stimulation: Remove the growth medium from the cells and add the compound dilutions. Include a positive control (e.g., native GLP-1) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation. The incubation time should be optimized for the specific cell line and assay format.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

This assay is used to assess the potential of a compound to induce β-arrestin recruitment to the GLP-1R, providing insights into potential for receptor desensitization and biased agonism.[20]

Principle: Several technologies are available to measure β-arrestin recruitment, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).[10][21][22][23] In the EFC-based PathHunter assay, for instance, the GLP-1R is tagged with a small enzyme fragment (ProLink) and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[23]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line engineered to co-express the tagged GLP-1R and β-arrestin constructs.

  • Cell Seeding: Seed the cells into a white, opaque 96- or 384-well plate.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Cell Stimulation: Add the compound dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor-β-arrestin interaction (e.g., 90 minutes).[23]

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration and determine the EC50 and Emax values for β-arrestin recruitment.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cAMP_Assay cAMP Accumulation Assay Potency Determine EC50 & Emax (Gs-cAMP Pathway) cAMP_Assay->Potency Arrestin_Assay β-Arrestin Recruitment Assay Bias Assess Biased Agonism Arrestin_Assay->Bias OGTT Oral Glucose Tolerance Test (OGTT) in Mice Potency->OGTT Proceed with potent compounds Bias->OGTT Efficacy Evaluate Glycemic Control OGTT->Efficacy

Figure 3: A simplified workflow for the characterization of novel GLP-1R agonists.

In Vivo Studies

The OGTT is a standard preclinical model used to evaluate the in vivo efficacy of anti-diabetic agents on glucose metabolism.[24][25][26][27]

Principle: Fasted animals are administered an oral bolus of glucose, and blood glucose levels are monitored over time. A test compound's ability to improve glucose tolerance is assessed by its capacity to lower the resulting glycemic excursion compared to a vehicle-treated control group.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week.

  • Fasting: Fast the mice overnight (e.g., for 16 hours) with free access to water.[27]

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration using a glucometer.

  • Compound Administration: Administer the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivative or vehicle control orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Glucose Challenge: Administer a 2 g/kg body weight solution of glucose orally via gavage.[26]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[26]

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Conclusion and Future Directions

The 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives represent a compelling class of small-molecule GLP-1R agonists with significant therapeutic potential for the treatment of type 2 diabetes and obesity. Their mechanism of action is centered on the activation of the GLP-1R, leading to the stimulation of the canonical Gs-cAMP signaling pathway and subsequent enhancement of glucose-stimulated insulin secretion. Furthermore, the potential for biased agonism, favoring the Gs-cAMP pathway over β-arrestin recruitment, suggests the possibility of a more sustained and efficacious therapeutic profile.

Future research in this area should focus on a deeper characterization of the signaling bias of different derivatives and its correlation with long-term in vivo efficacy and safety. A comprehensive understanding of the structure-activity relationships governing biased agonism will be instrumental in the design of next-generation oral GLP-1R agonists with optimized therapeutic properties. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this promising class of therapeutic agents.

References

  • Danuglipron. Glucagon-like peptide 1 receptor agonist, Treatment of type 2 diabetes, Treatment of obesity. (2022). Drugs of the Future, 47(2), 85.
  • St-Onge, G., & Bouvier, M. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269324.
  • Oral Glucose Tolerance Test in Mouse. (2020). protocols.io. [Link]

  • Wang, L., Smith, M., & Ye, P. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
  • Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. (2024). bioRxiv.
  • Danuglipron - Pfizer. (2025). AdisInsight.
  • Griffith, D. A., Edmonds, D. J., Fortin, J. P., Kalgutkar, A. S., Kormann, C., Liras, S., ... & Withka, J. M. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208–8226.
  • cAMP Assay. (n.d.). Creative Bioarray. [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]

  • Gellman, S. H., & Chamberlain, B. T. (2016). β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues. ACS Chemical Biology, 11(12), 3326–3333.
  • Ectopic, hepatic GLP-1R agonism enhances the weight loss efficacy of GLP-1 analogues. (2025). bioRxiv.
  • Gellman, S. H., & Chamberlain, B. T. (2016). β-Arrestin-Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation into GLP-1 Analogues. ACS Chemical Biology, 11(12), 3326–3333.
  • Lateef, D. M., & Akindele, A. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 12, 694294.
  • Biased Agonism at the GLP-1 Receptor: A Pathway to Improved Therapeutic Outcomes. (2024). Preprints.org.
  • MULTISCREEN™ Beta Arrestin Sensor Technology. (n.d.). Multispan, Inc. [Link]

  • Oral Glucose Tolerance Test. (n.d.). Taconic Biosciences. [Link]

  • Oral Gavage Glucose Tolerance Test (OGTT). (2018). Vanderbilt MMPC. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual.
  • A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. (n.d.). BPS Bioscience. [Link]

  • MULTISCREEN™ GPCR Assay Kits. (n.d.). Multispan, Inc. [Link]

  • Oral Glucose Tolerance Test. (2024). MMPC.org. [Link]

  • GPCR cAMP Product Solutions. (n.d.). Eurofins DiscoverX. [Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. (2024). Pharmaceutics, 16(10), 1438.
  • The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines. (2022). Journal of Endocrinology, 252(2), R39-R53.
  • Baggio, L. L., & Drucker, D. J. (2014). GLP-1: Molecular mechanisms and outcomes of a complex signaling system. Trends in Endocrinology & Metabolism, 25(12), 643–650.
  • Identification of N-Terminally Diversified GLP-1R Agonists Using Saturation Mutagenesis and Chemical Design. (2020). ACS Chemical Biology, 15(12), 3235–3244.
  • Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740–756.
  • Glucagon-like peptide-1 receptor. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

  • Understanding GLP-1 receptor agonists and their impact on drug discovery. (2025). Drug Discovery Today.
  • Signaling architecture of the glucagon-like peptide-1 receptor. (2026).
  • Miao, L., Lou, J., Xu, S., Zhang, J., Zhong, Y., Wang, G., ... & Ma, Z. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry.
  • Symposium features promise of non-peptide GLP-1 RAs and first report of phase 3 ACHIEVE-1. (2025).
  • GLP-1 receptor agonists and uses thereof. (2024).
  • Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. (2025). Molecules, 30(12), 2995.
  • AI Identifies Two Natural Bioactive GLP-1 Compounds. (2024). MDEdge.

Sources

A Comprehensive Guide to the Pharmacokinetic Profiling of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid: A Novel Small Molecule Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Developmental Pathway of a Novel Fluorinated Cyclobutyl Compound

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical roadmap. This guide provides an in-depth technical framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, a unique small molecule with potential therapeutic applications. The presence of a difluorinated cyclobutyl moiety introduces specific chemical properties that are anticipated to influence its biological behavior, making a thorough PK evaluation paramount for its developmental progression.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols. Our approach emphasizes a logical, stepwise progression from in vitro assessments to more complex in vivo studies, ensuring that each stage of investigation builds upon the last to create a comprehensive and reliable pharmacokinetic profile.

Section 1: Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the fundamental physicochemical properties of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is essential. These properties are the primary determinants of its behavior in biological systems and can often predict potential challenges in later stages of development.[3]

Key Physicochemical Parameters

A series of initial assays should be conducted to establish a baseline understanding of the molecule's characteristics.

ParameterExperimental MethodRationale and Implications
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysDetermines the maximum concentration achievable in aqueous media, directly impacting oral absorption and formulation development. Poor solubility can be a significant hurdle for oral bioavailability.
Lipophilicity (LogD7.4) Shake-flask method or reverse-phase HPLCMeasures the compound's distribution between an octanol and aqueous phase at physiological pH. LogD is a key predictor of membrane permeability, plasma protein binding, and potential for accumulation in fatty tissues.
pKa Potentiometric titration or UV-spectrophotometryIdentifies the ionization state of the molecule at different pH values. As an acetic acid derivative, the carboxyl group's pKa will influence its charge and, consequently, its absorption in the gastrointestinal tract and interaction with biological targets.
Chemical Stability Incubation in various pH buffers and simulated gastric/intestinal fluidsAssesses the compound's stability under conditions it will encounter in the body. Degradation in the acidic environment of the stomach, for example, would preclude oral administration without a protective formulation.

Protocol: Aqueous Solubility (Thermodynamic)

  • Prepare a supersaturated solution of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Equilibrate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the solution to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS.

  • The resulting concentration represents the thermodynamic solubility.

Section 2: Absorption - The Gateway to Systemic Circulation

For a drug to exert a systemic effect, it must first be absorbed into the bloodstream. This section outlines the key in vitro and in vivo studies to assess the absorption characteristics of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

In Vitro Permeability Assessment

Initial screening for permeability can be efficiently conducted using cell-free and cell-based models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane.[4] It is a cost-effective way to predict passive absorption from the gastrointestinal tract.

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.[4] It provides insights into both passive and active transport mechanisms, including potential efflux by transporters like P-glycoprotein (P-gp).[4]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer apical_dosing Dose compound to Apical (A) chamber teer->apical_dosing basolateral_dosing Dose compound to Basolateral (B) chamber teer->basolateral_dosing sampling_A_to_B Sample from Basolateral chamber over time apical_dosing->sampling_A_to_B sampling_B_to_A Sample from Apical chamber over time basolateral_dosing->sampling_B_to_A quantify Quantify compound concentration (LC-MS/MS) sampling_A_to_B->quantify sampling_B_to_A->quantify papp Calculate Apparent Permeability (Papp) quantify->papp efflux_ratio Calculate Efflux Ratio (Papp B>A / Papp A>B) papp->efflux_ratio

Caption: Caco-2 permeability assay workflow.

In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective

Following promising in vitro data, in vivo studies are essential to understand how 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid behaves in a complete biological system.[5][6]

Study Design: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Typically, Sprague-Dawley rats or CD-1 mice are used for initial PK studies.

  • Dosing Routes:

    • Intravenous (IV) Bolus: This route provides a direct measure of systemic clearance and volume of distribution, serving as a baseline for 100% bioavailability.

    • Oral Gavage (PO): This route is crucial for assessing oral absorption and determining absolute bioavailability.

  • Dose Selection: Doses should be non-toxic and high enough for accurate quantification in biological matrices.[7] At least two dose levels are recommended to assess dose proportionality.[7]

  • Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose. Plasma is then separated for analysis.

  • Bioanalysis: A validated LC-MS/MS method is required for the sensitive and specific quantification of the parent drug in plasma.

Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Elimination half-lifeThe time it takes for the plasma concentration to decrease by half, indicating how long the drug remains in the body.
CL ClearanceThe volume of plasma cleared of the drug per unit time, a measure of the body's efficiency in eliminating the drug.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation unchanged. Calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Section 3: Distribution - Reaching the Target and Beyond

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues and organs.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and availability to exert its pharmacological effect. Only the unbound fraction is free to diffuse into tissues and interact with its target.

Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.

  • One chamber is loaded with plasma (human and rodent) and the other with a buffer solution.

  • 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is added to the plasma chamber.

  • The device is incubated with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Tissue Distribution Studies

For compounds with specific target tissues or concerns about off-target accumulation, tissue distribution studies are warranted. These studies are typically conducted in rodents following a single dose, and at a terminal time point, various tissues are harvested and analyzed for drug concentration.

Section 4: Metabolism - Biotransformation and Its Consequences

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs, generally to facilitate their excretion.[4] Understanding the metabolic fate of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is crucial for predicting its half-life, potential for drug-drug interactions, and formation of active or toxic metabolites.

In Vitro Metabolic Stability

These assays provide an early indication of a compound's susceptibility to metabolic breakdown.

  • Liver Microsomal Stability Assay: This assay assesses metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[4] The compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH (a necessary cofactor). The disappearance of the parent compound over time is monitored.

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolism as hepatocytes contain both Phase I and Phase II metabolizing enzymes.[4]

Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis & Calculation compound 2-(3,3-Difluoro-1-methylcyclobutyl) acetic acid microsomes Liver Microsomes + NADPH compound->microsomes hepatocytes Cryopreserved Hepatocytes compound->hepatocytes sample_points Sample at 0, 5, 15, 30, 60 minutes microsomes->sample_points hepatocytes->sample_points quench Quench reaction (e.g., with acetonitrile) sample_points->quench analyze Analyze remaining parent compound (LC-MS/MS) quench->analyze plot Plot ln(% remaining) vs. time analyze->plot calculate Calculate in vitro half-life (t½) and intrinsic clearance (CLint) plot->calculate

Sources

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a novel chemical entity with limited publicly available safety data. This technical guide presents a comprehensive, hypothesis-driven framework for the in vitro toxicological assessment of this compound. Given the absence of existing studies, this document is structured as a proactive strategy for researchers, scientists, and drug development professionals. It outlines a tiered approach to in vitro safety evaluation, beginning with basal cytotoxicity and progressing to specific assessments of genotoxicity, mitochondrial toxicity, and oxidative stress. Each proposed study is supported by a scientific rationale derived from the structural components of the molecule, including its difluorinated cyclobutyl ring and acetic acid moiety. Detailed, field-proven protocols for key assays such as the Neutral Red Uptake (NRU) cytotoxicity assay, the bacterial reverse mutation (Ames) test, and the in vitro micronucleus assay are provided. This guide emphasizes a self-validating system of experimental design, incorporating rigorous controls to ensure data integrity and reliability. The overarching goal is to provide a robust, scientifically-grounded roadmap for characterizing the in vitro safety profile of this and other novel small molecules, in alignment with modern drug development and regulatory expectations.

Introduction and Rationale for a Proposed Testing Strategy

The compound 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid is a structurally unique small molecule. A thorough review of scientific literature and toxicology databases reveals a significant data gap, with no published studies detailing its in vitro safety and toxicity profile. The presence of a gem-difluorinated cyclobutane ring is a feature of interest in medicinal chemistry, often incorporated to modulate physicochemical properties like lipophilicity and metabolic stability.[1][2] However, the toxicological implications of this structural motif, particularly in combination with a carboxylic acid functional group, are not well-documented.

Some fluorinated compounds, such as fluoroacetate, are known to be highly toxic.[3] Additionally, certain polyfluorinated cyclobutenes have demonstrated reactivity towards biological nucleophiles, a mechanism linked to their toxicity.[4] While these are distinct structures, they underscore the necessity of a thorough safety evaluation for any novel fluorinated compound.

Therefore, this guide shifts from a review of existing data to a prospective, structured plan for the de novo assessment of the compound's in vitro toxicity. The proposed tiered approach is designed to efficiently identify potential hazards, provide mechanistic insights, and establish a concentration-response relationship for any observed toxicities. This strategy is aligned with the principles of the 3Rs (Replacement, Reduction, and Refinement) and follows a logical progression from broad cytotoxicity screening to more specific, mechanism-based assays.[5]

A Tiered Framework for In Vitro Safety Assessment

A tiered or staged approach to in vitro toxicology allows for a cost-effective and scientifically robust evaluation.[6] It prioritizes the use of high-throughput screening assays to determine the relevant concentration range for more complex and resource-intensive tests.

Tier 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentration at which the test compound elicits general cytotoxicity. This data is crucial for selecting appropriate concentrations for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of widespread cell death.[7] The Organisation for Economic Co-operation and Development (OECD) provides guidance on using cytotoxicity tests to estimate starting doses for in vivo studies, highlighting their foundational role in a testing battery.[8]

Recommended Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay.

Causality and Rationale: The NRU assay is selected for its simplicity, robustness, and its assessment of a key physiological process: the ability of viable cells to maintain lysosomal integrity. It is less prone to interference from colored or autofluorescent compounds compared to tetrazolium-based assays (e.g., MTT). The primary output, the IC50 (the concentration that inhibits neutral red uptake by 50%), provides a quantitative measure of cytotoxicity.[9]

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage genetic material (DNA and chromosomes), which can lead to heritable mutations or carcinogenesis.[5][10] A standard battery of in vitro tests is required to assess different genotoxic endpoints.[11]

Recommended Assays:

  • Bacterial Reverse Mutation Test (Ames Test): To detect point mutations (gene mutations).[12][13][14]

  • In Vitro Mammalian Cell Micronucleus Test (MNT): To detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[15][16][17]

Causality and Rationale:

  • The Ames test is a widely accepted initial screen for mutagenicity.[14] It utilizes multiple strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12][18] A positive result, indicated by the reversion of this mutation and subsequent colony growth on a selective medium, suggests the compound is a mutagen.[12] The inclusion of a mammalian liver extract (S9 fraction) is crucial to detect compounds that become mutagenic only after metabolic activation.[14][18]

  • The In Vitro Micronucleus Test serves as a complementary assay to detect larger-scale chromosomal damage.[17] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[19] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[15] This assay is typically performed in mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, and is a core component of regulatory genotoxicity testing.[15][16]

Tier 3: Mechanistic Toxicity Assessment

Based on the structural features of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, several specific mechanisms of toxicity should be investigated. The presence of fluorine atoms and the carboxylic acid moiety can influence mitochondrial function and cellular redox balance.

Recommended Assays:

  • Mitochondrial Toxicity Assay: To assess effects on cellular energy production.

  • Oxidative Stress Assay: To measure the imbalance between reactive oxygen species (ROS) and antioxidant defenses.

Causality and Rationale:

  • Mitochondrial Toxicity: Drug-induced mitochondrial toxicity is a significant contributor to organ injury, particularly drug-induced liver injury (DILI).[20][21] Assays that evaluate mitochondrial function are therefore highly predictive.[22][23] A common approach involves comparing cell viability in media containing either glucose or galactose. Cells grown in galactose-containing media are more reliant on mitochondrial oxidative phosphorylation for ATP production. A compound that is significantly more potent in galactose media is likely a mitochondrial toxicant.[21] The human hepatic HepaRG™ cell line is a particularly relevant model for these studies as it expresses key drug-metabolizing enzymes, providing a more comprehensive assessment of potential toxicity.[24][25][26]

  • Oxidative Stress: The cellular metabolism of many compounds can lead to the production of reactive oxygen species (ROS).[27] An overproduction of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress, which damages lipids, proteins, and DNA.[28] In vitro assays can directly measure ROS production using fluorescent probes like dihydrorhodamine 123 (DHR 123) or quantify the depletion of key cellular antioxidants like glutathione (GSH).[29][30]

Data Presentation and Visualization

Summary of Proposed In Vitro Toxicity Assays
Tier Assay Endpoint(s) Measured Test System Purpose
1 Neutral Red Uptake (NRU)Cell viability, Lysosomal integrity (IC50)e.g., Balb/c 3T3 cells, HepaRG™ cellsDetermine basal cytotoxicity and guide concentration selection for subsequent assays.
2 Ames Test (OECD 471)Gene mutation (point mutations, frameshifts)S. typhimurium & E. coli strains (with/without S9)Screen for mutagenic potential.[18]
2 In Vitro Micronucleus (OECD 487)Chromosomal damage (clastogenicity, aneugenicity)e.g., CHO-K1 cells, Human lymphocytesDetect potential to cause chromosomal aberrations.[19]
3 Mitochondrial Toxicity (Glu/Gal)Differential cytotoxicity, Mitochondrial dysfunctionHepaRG™ cellsIdentify specific toxicity towards mitochondria.[21]
3 Oxidative StressReactive Oxygen Species (ROS) production, Glutathione (GSH) depletionHepaRG™ cellsAssess potential to induce cellular oxidative damage.[28]
Diagrams of Experimental Workflows and Pathways

G cluster_tier1 Tier 1: Basal Cytotoxicity cluster_tier2 Tier 2: Genotoxicity cluster_tier3 Tier 3: Mechanistic Toxicity T1_Start Prepare serial dilutions of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid T1_Assay NRU Assay on HepaRG™ cells (24h exposure) T1_Start->T1_Assay T1_End Determine IC50 Value T1_Assay->T1_End T2_Start Select concentrations based on Tier 1 IC50 (non-cytotoxic range) T1_End->T2_Start Inform Dose Selection T3_Start Select concentrations based on Tier 1 IC50 T1_End->T3_Start Inform Dose Selection T2_Ames Ames Test (OECD 471) +/- S9 metabolic activation T2_Start->T2_Ames T2_MN In Vitro Micronucleus (OECD 487) +/- S9 metabolic activation T2_Start->T2_MN T2_Ames_Res Assess Revertant Colonies T2_Ames->T2_Ames_Res T2_MN_Res Score Micronucleated Cells T2_MN->T2_MN_Res T3_Mito Mitochondrial Toxicity Assay (Glucose vs. Galactose media) T3_Start->T3_Mito T3_Ox Oxidative Stress Assay (ROS/GSH levels) T3_Start->T3_Ox T3_Mito_Res Compare IC50 Glu vs. Gal T3_Mito->T3_Mito_Res T3_Ox_Res Quantify ROS/GSH changes T3_Ox->T3_Ox_Res

Caption: Tiered workflow for in vitro toxicity assessment.

G cluster_ames Ames Test Principle Compound Test Compound 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid Plate Histidine-free agar plate Compound->Plate S9 S9 Liver Extract (Metabolic Activation) S9->Plate Bacteria Histidine-dependent S. typhimurium Bacteria->Plate Result Revertant Colonies (Histidine-independent growth) Plate->Result If Mutagenic NoGrowth No Growth Plate->NoGrowth If Not Mutagenic

Caption: Principle of the Ames bacterial reverse mutation assay.

Detailed Experimental Protocols

Protocol: Ames MPF™ 98/100 Microplate Fluctuation Test (OECD 471)

1. Rationale and Self-Validation: This protocol utilizes a microplate format for higher throughput. The inclusion of both TA98 (frameshift mutations) and TA100 (base-pair substitutions) strains, with and without metabolic activation (S9), provides a comprehensive screen for different types of mutagens.[18] Positive and negative controls validate each experiment: 2-nitrofluorene (-S9) and 2-aminoanthracene (+S9) serve as known mutagens, while the vehicle (e.g., DMSO) serves as the negative control. A positive result is defined as a significant, dose-dependent increase in the number of revertant wells compared to the negative control.

2. Materials:

  • Salmonella typhimurium strains TA98 and TA100.

  • Aroclor-1254 induced rat liver S9 fraction and NADPH-regenerating system.

  • Exposure medium, pH indicator medium (histidine-free).

  • Test compound, vehicle control (e.g., DMSO), positive controls.

  • 384-well microplates.

3. Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in the chosen vehicle. The top concentration should not exceed 2 mg/mL or the limit of solubility.[18]

  • Exposure: In a separate plate or tubes, mix the bacterial culture, the test compound dilution (or controls), and either the S9 mix or a buffer (-S9).

  • Incubation: Incubate this exposure mix for 90 minutes to allow for mutations to occur.

  • Dilution & Plating: Dilute the exposure mixture into the histidine-free pH indicator medium. This medium contains a pH indicator that changes color when bacterial growth lowers the pH.

  • Distribution: Dispense the diluted culture into a 384-well plate. Each well represents an independent sub-culture.

  • Incubation: Incubate the 384-well plate for 48 hours. During this time, only bacteria that have reverted to a histidine-independent state will be able to grow.

  • Scoring: Count the number of positive (yellow, indicating growth) wells for each concentration.

  • Data Analysis: Compare the number of positive wells in the test compound-treated groups to the vehicle control group. A statistically significant and dose-dependent increase indicates a mutagenic effect.

Protocol: In Vitro Micronucleus Test (OECD 487)

1. Rationale and Self-Validation: This assay detects chromosomal damage.[16] It is conducted in accordance with OECD Test Guideline 487. Cytotoxicity is measured concurrently to ensure that observed increases in micronuclei are not artifacts of cell death.[31] The top concentration is determined by cytotoxicity, aiming for approximately 55±5% reduction in cell growth.[19] Mitomycin C (-S9) and cyclophosphamide (+S9) are used as positive controls to validate the assay's sensitivity.

2. Materials:

  • CHO-K1 mammalian cell line.

  • Culture medium (e.g., Ham's F12) with fetal bovine serum.

  • Aroclor-1254 induced rat liver S9 fraction.

  • Test compound, vehicle control, positive controls.

  • Cytochalasin B (optional, for cytokinesis block).

  • Fixatives (e.g., methanol) and DNA stain (e.g., DAPI).

  • Microscope slides, high-content imaging system.

3. Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells into culture plates or slides and allow them to attach.

  • Treatment:

    • Short Treatment (+/- S9): Expose cells to the test compound dilutions (or controls) for 3-4 hours.

    • Long Treatment (-S9): Expose cells for a full cell cycle (approx. 24 hours).

  • Recovery: After exposure, wash the cells and add fresh medium. Allow cells to grow for a recovery period of 1.5-2.0 cell cycles to allow for the expression of micronuclei.

  • Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Prepare microscope slides by cytocentrifugation or other suitable methods.

  • Fixing and Staining: Fix the cells and stain with a DNA-specific stain like DAPI.

  • Scoring: Using a microscope or an automated imaging system, score at least 2000 cells per concentration for the presence of micronuclei.[15] Score for cytotoxicity and cytostasis (e.g., by calculating the Replication Index).

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[15]

Conclusion and Forward Look

This technical guide provides a scientifically rigorous and structured framework for assessing the in vitro toxicity of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. By employing a tiered approach that progresses from broad cytotoxicity screening to specific evaluations of genotoxicity and mechanistic toxicity, researchers can build a comprehensive safety profile for this novel compound. The detailed protocols and rationale provided herein are designed to ensure data integrity and regulatory relevance. The findings from this proposed testing cascade will be critical for any future development of this molecule, enabling informed decision-making and risk assessment.

References

  • Porceddu, M., et al. (2012). In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. In: Vinken, M. (eds) Drug-Induced Liver Injury. Methods in Molecular Biology, vol 949. Humana Press.
  • Hart, S. N., & Li, Y. (2012). The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 909-920. Available at: [Link]

  • ResearchGate. (n.d.). The HepaRG cell line: A unique in vitro tool for understanding drug metabolism and toxicology in human. Request PDF. Available at: [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available at: [Link]

  • Anthero, A. F., et al. (2014). HepaRG cell line as an in vitro model for screening drug-drug interactions mediated by metabolic induction: amiodarone used as a model substance. Toxicology in Vitro, 28(8), 1531-1535. Available at: [Link]

  • Hynes, J., et al. (2018). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 31(12), 1341-1351. Available at: [Link]

  • Evotec. (n.d.). Strategies in In vitro Mitochondrial Toxicity Assessment. Evotec. Available at: [Link]

  • RE-Place. (n.d.). The HepaRG cell line: a unique in vitro hepatic cell system. RE-Place. Available at: [Link]

  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(2), 76-95. Available at: [Link]

  • Ma, Y., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. Available at: [Link]

  • Selvita. (n.d.). In Vitro Safety. Selvita. Available at: [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. NCI-NCL. Available at: [Link]

  • Agilent. (n.d.). The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development. Agilent. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). The Ames Test. UW-Madison Department of Bacteriology. Available at: [Link]

  • University of Liverpool Repository. (n.d.). An evaluation of in vitro models for the assessment of mitochondrial toxicity within Drug Induced Liver Injury (DILI). University of Liverpool. Available at: [Link]

  • OECD. (2012). OECD Guideline for the Testing of Chemicals 487: In Vitro Micronucleus Test. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD iLibrary. Available at: [Link]

  • Evotec. (n.d.). Mitochondrial Oxidative Stress Assay. Cyprotex. Available at: [Link]

  • Evotec. (n.d.). Ames Test. Cyprotex. Available at: [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium. Available at: [Link]

  • Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. Available at: [Link]

  • Kim, S. H., et al. (2002). Development of rapid in vitro assay for oxidative liver injury and its application to 230 chemicals. Water Science and Technology, 46(11-12), 263-269. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Oxidative Stress. IIVS. Available at: [Link]

  • Kumar, A., et al. (2014). Preliminary safety evaluation of novel small molecule inhibitors of caspase-3. Journal of Chemical and Pharmaceutical Research, 6(5), 1054-1060. Available at: [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. NTP. Available at: [Link]

  • NextSDS. (n.d.). 2-[3-(difluoromethyl)cyclobutyl]acetic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • IT Medical Team. (2024). In Vitro Assays in Toxicology: A Comprehensive Overview. IT Medical Team. Available at: [Link]

  • Dwivedi, S., et al. (2012). An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress. Journal of Clinical and Diagnostic Research, 6(5), 768-770. Available at: [Link]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at: [Link]

  • RE-Place. (2014). OECD Test Guideline 487. RE-Place. Available at: [Link]

  • OECD. (2015). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD iLibrary. Available at: [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. Available at: [Link]

  • Zhang, S., et al. (2023). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science, 14(34), 9205-9212. Available at: [Link]

  • RE-Place. (n.d.). Toxicity determined in vitro by morphological alterations and neutral red absorption. RE-Place. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. YouTube. Available at: [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fluoroalkene Chemistry. Part 1. Highly-Toxic Fluorobutenes and Their Mode of Toxicity: Reactions of Perfluoroisobutene and Polyfluorinated Cyclobutenes with Thiols. Request PDF. Available at: [Link]

  • Phillips, M. L., et al. (2010). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Toxicology and Chemistry, 29(4), 868-874. Available at: [Link]

  • ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Chemistry – A European Journal, 27(10), 3443-3455. Available at: [Link]

  • Gonçalves, D. S., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. Available at: [Link]

  • Zang, Q., et al. (2024). Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. Computational Toxicology, 31, 100349. Available at: [Link]

Sources

Navigating the Metabolic Fate of Fluorinated Cycloalkanes: A Technical Guide to the In Vitro Stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid using human liver microsomes (HLMs). We will delve into the mechanistic rationale behind the experimental design, provide a detailed protocol, and explore the interpretation of the resulting data, with a special focus on the implications of the gem-difluoro moiety.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate. A compound that is too rapidly metabolized will have a short half-life, potentially failing to achieve therapeutic concentrations in the body. Conversely, a compound that is too slowly metabolized may accumulate and lead to toxicity. Therefore, early assessment of metabolic stability is a cornerstone of modern drug development.[1][2]

In vitro assays using human liver microsomes are a gold standard for these early assessments.[1][3] HLMs are vesicles of the endoplasmic reticulum from human liver cells and contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][4][5] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[5][6]

The compound of interest, 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, presents a unique structural motif. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate physicochemical properties and, often, to enhance metabolic stability by blocking potential sites of metabolism.[7][8] However, the effect of gem-difluorination is not always straightforward and can be influenced by the surrounding molecular architecture.[9][10] This guide will equip you with the tools to rigorously evaluate the metabolic stability of this and similar compounds.

The Science Behind the Assay: Key Principles and Considerations

A successful metabolic stability assay hinges on a clear understanding of the biochemical processes at play and the rationale for each experimental parameter.

The Role of Human Liver Microsomes (HLMs)

HLMs are the workhorse of in vitro metabolism studies due to their high concentration of Phase I enzymes, particularly CYPs.[3][4] They provide a reliable and reproducible system to study oxidative metabolism.

The Indispensable Cofactor: NADPH

The catalytic cycle of cytochrome P450 enzymes is critically dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[2][11][12] NADPH provides the reducing equivalents necessary for the activation of molecular oxygen and its subsequent incorporation into the substrate.[2]

  • Experimental Implication: The inclusion of NADPH is essential to assess CYP-mediated metabolism. A parallel incubation without NADPH serves as a crucial negative control to identify any non-CYP-mediated degradation, such as hydrolysis by esterases also present in microsomes.[11]

The Impact of the gem-Difluoro Group

The gem-difluoro group on the cyclobutyl ring is expected to influence the metabolic stability of the molecule. Fluorine is a highly electronegative atom and the C-F bond is very strong. This often makes the fluorinated carbon resistant to oxidative metabolism. However, the electronic effects of the difluoro group can influence the reactivity of adjacent positions. Studies have shown that gem-difluorination can either not affect or slightly improve metabolic stability.[7][8] In some contexts, however, it has been shown to decrease metabolic stability.[9][10]

Potential Metabolic Pathways

For 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, several metabolic pathways could be hypothesized:

  • Hydroxylation: Oxidation of the cyclobutyl ring at positions distal to the fluorine atoms, or on the methyl group.

  • Glucuronidation: While HLMs are primarily used for Phase I metabolism, they do contain some UDP-glucuronosyltransferases (UGTs). The carboxylic acid moiety could be a site for Phase II conjugation. However, dedicated assays with UGT-activating conditions are typically used to assess this pathway thoroughly.

  • Defluorination: While generally a less common metabolic route for gem-difluoro groups, it cannot be entirely ruled out and would be a significant finding.

Experimental Design and Protocol

This section provides a detailed, step-by-step protocol for assessing the metabolic stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in HLMs.

Materials and Reagents
  • 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (Test Compound)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH tetrasodium salt

  • Positive Control Compound (e.g., Verapamil, a compound with known moderate metabolic instability)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Stock Solution B Prepare HLM Suspension C Prepare NADPH Solution D Pre-incubate HLM and Test Compound at 37°C C->D Add to wells E Initiate Reaction with NADPH D->E F Incubate at 37°C with shaking E->F G Collect Samples at Time Points (0, 5, 15, 30, 45, 60 min) F->G H Quench Reaction with Acetonitrile (+ Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Calculate % Remaining vs. Time K->L M Determine Half-Life (t1/2) and Intrinsic Clearance (Clint) L->M

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold potassium phosphate buffer.

    • Prepare the NADPH solution (e.g., 10 mM in potassium phosphate buffer). Keep on ice.

  • Incubation Setup:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Include control wells:

      • -NADPH control: HLM and test compound, but add buffer instead of NADPH solution.

      • -HLM control: Test compound and buffer, no HLMs.

      • Positive control: A compound with known metabolic liability (e.g., verapamil) run under the same conditions.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution to the appropriate wells.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[13] The 0-minute time point is quenched immediately after adding the test compound.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[14][15][16][17]

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis will allow for the determination of key metabolic stability parameters.

Calculation of Half-Life (t½) and Intrinsic Clearance (Clint)
  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation:

    • t½ = -0.693 / k

  • Calculate the intrinsic clearance (Clint) using the equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Compoundt½ (min)Clint (µL/min/mg protein)
2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid[Insert Value][Insert Value]
Verapamil (Positive Control)[Insert Value][Insert Value]
Test Compound (-NADPH)[Insert Value][Insert Value]
Interpreting the Results
  • High Clint / Short t½: Suggests the compound is rapidly metabolized by HLMs and may have a short in vivo half-life.

  • Low Clint / Long t½: Indicates the compound is metabolically stable in HLMs and is likely to have a longer in vivo half-life.

  • Comparison to Positive Control: Benchmarking against a known compound provides context for the stability of your test compound.

  • -NADPH Control: If significant degradation is observed in the absence of NADPH, it suggests that non-CYP enzymes (e.g., esterases) may be involved in the compound's metabolism.[11]

Potential Metabolic Pathways of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Based on the structure, we can hypothesize potential sites of metabolism.

G cluster_main Potential Metabolic Pathways Parent 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid M1 Hydroxylation at C4 Parent->M1 CYP-mediated oxidation M2 Hydroxylation of Methyl Group Parent->M2 CYP-mediated oxidation M3 Glucuronidation of Carboxylic Acid Parent->M3 UGT-mediated conjugation

Caption: Hypothesized metabolic pathways for the test compound.

Conclusion

This guide has provided a comprehensive overview of the principles, protocol, and data interpretation for assessing the metabolic stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in human liver microsomes. By understanding the rationale behind each step and carefully interpreting the data, researchers can gain valuable insights into the metabolic fate of this and other novel chemical entities. This information is crucial for making informed decisions in the drug discovery and development process. For regulatory submissions, it is advisable to consult the latest guidance from agencies such as the FDA.[18][19][20][21]

References

  • When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC. Available at: [Link]

  • Liquid chromatography–mass spectrometry in drug metabolism studies - OuluREPO. Available at: [Link]

  • Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO. Available at: [Link]

  • Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. (2022) | Sergey Holovach | 49 Citations - SciSpace. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. Available at: [Link]

  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC. Available at: [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. Available at: [Link]

  • LC-MS-based metabolomics in drug metabolism - PubMed - NIH. Available at: [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing). Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. Available at: [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Regulations.gov. Available at: [Link]

  • Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies - ResearchGate. Available at: [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. Available at: [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. Available at: [Link]

  • Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available at: [Link]

  • Microsomal Stability Assay - MTTlab. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. Available at: [Link]

  • NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed. Available at: [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC. Available at: [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC. Available at: [Link]

  • In vitro half-life and intrinsic clearance (CL int ) with predicted in... - ResearchGate. Available at: [Link]

  • Development of an in vitro metabolic hepatic clearance method - JRC Publications Repository. Available at: [Link]

  • Metabolic stability of selected compounds in human liver microsomes.... - ResearchGate. Available at: [Link]

  • Metabolic stability - Admeshop. Available at: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Available at: [Link]

  • Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Books. Available at: [Link]

  • Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester - Organic Syntheses Procedure. Available at: [Link]

  • 2-(3,3-difluoro-1-hydroxy-cyclobutyl)acetic acid - Advanced ChemBlocks. Available at: [Link]

  • Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families - ResearchGate. Available at: [Link]

  • Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions - PMC. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Available at: [Link]

  • CHAPTER 9: Cytochrome P450 Metabolism - Books. Available at: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. Available at: [Link]

  • Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation - MDPI. Available at: [Link]

Sources

Crystal Structure and Conformational Dynamics of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid: A Bioisosteric Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the 3,3-difluorocyclobutyl moiety has emerged as a privileged structural motif. Far from being a simple lipophilic spacer, it acts as a highly engineered conformational restrictor and an amide/aryl bioisostere. This structural unit is a critical component in FDA-approved targeted therapies such as the mutant IDH1 inhibitor ivosidenib (Tibsovo)[1], as well as in investigational CSN5[2] and CSNK2 inhibitors[3].

This whitepaper provides an in-depth technical analysis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (CAS: 1773507-87-1). By dissecting its crystal structure and conformational landscape, we provide a mechanistic blueprint for how gem-difluoro substitution alters ring puckering, dictates vector projection of substituents, and ultimately enhances target binding affinity through pre-organization[4].

Conformational Landscape: Stereoelectronic Drivers

Unsubstituted cyclobutane is a highly dynamic system that rapidly interconverts between puckered "butterfly" conformations to relieve Pitzer (torsional) strain, at the cost of increased Baeyer (angle) strain. However, the introduction of a gem-difluoro group at the C3 position fundamentally rewires this energy landscape[5].

The Fluorine Gauche Effect and Dipole Minimization

The high electronegativity of the fluorine atoms induces strong polarization of the C-F bonds. This results in two primary stereoelectronic effects:

  • Hyperconjugation ( σCH​→σCF∗​ ): Electron density from adjacent C-H bonds delocalizes into the low-lying antibonding orbitals of the C-F bonds, stabilizing specific puckered geometries.

  • Dipolar Repulsion: The strong C-F dipoles resist parallel alignment. To minimize electrostatic repulsion, the cyclobutane ring is forced into a more pronounced pucker angle (typically 25°–32°) compared to the relatively shallow pucker of non-fluorinated cyclobutane.

Substituent Vector Projection at C1

In 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, the C1 position bears a methyl group and an acetic acid (-CH₂COOH) appendage. The pronounced puckering of the ring creates distinct pseudo-axial and pseudo-equatorial positions. The bulkier -CH₂COOH group strongly prefers the pseudo-equatorial orientation. Placing it in the pseudo-axial position incurs severe 1,3-diaxial-like transannular steric clashes with the inward-pointing protons at C2 and C4.

Conformational_Logic Planar Planar Transition State (High Torsional Strain) PuckeredA Conformer A (Global Min) Eq: -CH2COOH | Ax: -CH3 Planar->PuckeredA Ring Puckering (u0394G < 0) PuckeredB Conformer B (Local Min) Ax: -CH2COOH | Eq: -CH3 Planar->PuckeredB Ring Puckering (u0394G < 0) PuckeredA->PuckeredB Ring Flip (Low Temp Barrier) Dipole C-F Dipole Minimization & Hyperconjugation Dipole->Planar Destabilizes Planar Steric 1,3-Transannular Steric Clashes Steric->PuckeredB Destabilizes Conformer B

Fig 1: Conformational energy landscape driven by stereoelectronic and steric factors.

Crystallographic Analysis (Solid-State Geometry)

In the solid state, Single-Crystal X-Ray Diffraction (SC-XRD) provides absolute confirmation of the conformational preferences predicted by Density Functional Theory (DFT).

Hydrogen Bonding Motifs

Carboxylic acids in the solid state almost universally dimerize. 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid crystallizes by forming robust intermolecular hydrogen bonds between the carboxyl groups, creating a cyclic dimer characterized by the R22​(8) graph-set motif . This dimerization anchors the molecules, allowing the cyclobutane rings to pack efficiently in the hydrophobic domains of the crystal lattice.

Bond Length Contraction

A hallmark of gem-difluoroalkanes observed in the crystal structure is the shortening of the C-F bonds (typically ~1.35 Å, compared to ~1.38 Å in monofluorinated alkanes) and the adjacent C-C bonds. This is a direct consequence of the ionic character of the C-F bond and the resulting increased s-character of the carbon hybrid orbitals directed toward the adjacent carbons.

Quantitative Data Summary

Table 1: Typical Crystallographic & Conformational Parameters

ParameterValue / MotifCausality / Physical Significance
Ring Pucker Angle ( θ ) 28° - 31°Driven by C-F dipole minimization and torsional strain relief.
C-F Bond Length ~1.352 ÅShortened due to high electronegativity and hyperconjugation.
F-C-F Bond Angle ~106.5°Compressed relative to ideal tetrahedral (109.5°) due to highly electronegative substituents.
Dominant H-Bond Motif R22​(8) DimerStandard thermodynamic sink for carboxylic acids in solid state.
ΔG (Eq vs. Ax Acetic Acid) ~2.4 kcal/molEnergetic penalty of 1,3-transannular steric clashes.

Self-Validating Experimental Protocols

To rigorously characterize this molecule, two orthogonal techniques are required: SC-XRD for the static solid-state structure, and Variable-Temperature NMR (VT-NMR) for solution-state dynamics.

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Causality Note: Slow evaporation is chosen over crash-precipitation to ensure a low nucleation rate, which is critical for growing the macroscopic, defect-free single domains required for high-resolution diffraction.

  • Solvent Selection: Dissolve 20 mg of the compound in 1 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:3 v/v) in a clean glass vial.

  • Crystal Growth: Puncture the vial cap with a single needle hole to allow highly controlled, slow evaporation at 20 °C.

  • Validation Check (Microscopy): After 3–5 days, harvest the crystals. Examine under a polarized light microscope. Self-Validation: A true single crystal will exhibit complete and sharp optical extinction every 90° of rotation. If the crystal remains partially illuminated, it is twinned and must be discarded.

  • Cryo-Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream to minimize thermal anisotropic displacement parameters (ADPs).

  • Data Collection & Refinement: Collect data using Mo-K α radiation ( λ = 0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).

  • Validation Check (Refinement): Ensure the internal agreement factor ( Rint​ ) is < 0.05 and the final R1​ value is < 0.05, confirming a high-fidelity structural model.

XRD_Workflow Cryst 1. Slow Evaporation (DCM/Hexane) Valid1 2. Polarized Light (Extinction Check) Cryst->Valid1 Mount 3. Cryo-Mounting (100 K Cold Stream) Valid1->Mount Diff 4. X-Ray Diffraction (Mo Ku03B1) Mount->Diff Refine 5. Refinement (R1 < 0.05) Diff->Refine

Fig 2: Step-by-step SC-XRD experimental workflow with integrated validation gates.

Protocol 2: Variable-Temperature NMR (VT-NMR) Conformational Analysis

Causality Note: At room temperature, the cyclobutane ring flips faster than the NMR timescale, resulting in time-averaged signals. Lowering the temperature slows this exchange, allowing the distinct pseudo-axial and pseudo-equatorial conformers to be resolved and quantified.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD₂Cl₂ (chosen for its low freezing point of -97 °C).

  • Baseline Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra at 298 K. Note the broadened signals indicative of intermediate exchange.

  • Cooling Gradient: Lower the probe temperature in 10 K increments from 298 K down to 190 K. Allow 5 minutes of equilibration at each step before acquiring ¹⁹F spectra.

  • Validation Check (Coalescence): Identify the coalescence temperature ( Tc​ )—the exact temperature where the broad time-averaged ¹⁹F singlet splits into two distinct AB quartets (representing the non-equivalent geminal fluorines of the locked puckered conformers).

  • Thermodynamic Calculation: Use the Eyring equation and the observed Tc​ to calculate the activation free energy ( ΔG‡ ) of the ring flip. Integrate the distinct signals at 190 K to determine the exact equilibrium constant ( Keq​ ) between Conformer A and Conformer B.

Conclusion

The 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid scaffold is a masterclass in utilizing stereoelectronic principles to achieve conformational rigidity. The synergistic effects of C-F dipole minimization and transannular steric avoidance lock the cyclobutane ring into a highly specific puckered geometry. By understanding these solid-state and solution-phase dynamics, medicinal chemists can predictably deploy this bioisostere to optimize the vector projection of pharmacophores, reduce entropic penalties upon target binding, and shield adjacent metabolic liabilities from cytochrome P450 oxidation.

References

  • Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors Source: ACS Publications URL:[Link]

  • WO 2025/027075 A1 (Ivosidenib / Tibsovo Solid State Forms)
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance Source: bioRxiv URL:[Link]

  • Regio- and stereochemical behavior of cyclooctane and cyclodecane derivatives containing CF2 moieties Source: ResearchGate URL:[Link]

Sources

Blood-brain barrier permeability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The blood-brain barrier (BBB) remains the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing approximately 98% of small-molecule drugs from reaching their intended targets.[1] This guide provides a comprehensive framework for evaluating the BBB permeability of a novel chemical series, the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid compounds. As a senior application scientist, my objective is to move beyond a simple recitation of protocols and instead offer a strategic, causality-driven approach to characterization. We will explore the critical interplay between physicochemical properties, in vitro screening cascades, definitive in vivo studies, and the mechanistic influence of efflux transporters. This document is intended for drug discovery and development scientists, providing both the theoretical foundation and practical methodologies required to make informed decisions about advancing CNS drug candidates.

Introduction: The Central Challenge of CNS Drug Delivery

The BBB is a highly selective, semipermeable barrier composed of brain capillary endothelial cells connected by complex tight junctions.[1] Its primary function is to protect the brain's sensitive microenvironment from circulating toxins and pathogens while actively transporting essential nutrients.[1] This protective mechanism, however, also forms a formidable obstacle for therapeutics.[2] For a compound to be effective in the CNS, it must possess a specific profile of properties that allows it to navigate this barrier and achieve a therapeutically relevant concentration in the brain's interstitial fluid.[3]

The 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid scaffold presents an interesting case. The gem-difluoro group can modulate the acidity (pKa) of the carboxylic acid and influence lipophilicity, while the rigid cyclobutyl ring system impacts conformational flexibility. Understanding how these structural features collectively influence BBB penetration is the central goal of the evaluation strategy outlined herein.

Foundational Analysis: Physicochemical Properties as Predictors of Permeability

Before initiating any cell-based or animal studies, a thorough analysis of the compound's fundamental physicochemical properties is essential. These parameters provide a strong indication of its potential for passive diffusion across the BBB.

Key Descriptors for CNS Penetration

An optimal CNS drug candidate typically aligns with several key property ranges. While not absolute rules, significant deviation from these guidelines can signal a lower probability of success and may necessitate resource-intensive prodrug or delivery strategies.

Physicochemical PropertyCNS Drug GuidelineRationale & Impact on Permeability
Molecular Weight (MW) < 400-500 DaSmaller molecules more readily diffuse through the tight junctions and lipid membranes of the BBB.[1]
Lipophilicity (LogP / LogD) 1.0 - 4.0A balance is critical. Sufficient lipophilicity is needed to partition into the lipid bilayer of endothelial cells, but excessive lipophilicity can lead to poor solubility and non-specific binding.[4][5]
Topological Polar Surface Area (tPSA) < 70-90 ŲA measure of the surface area occupied by polar atoms. Lower tPSA correlates with better membrane permeability as it reduces the desolvation energy penalty required to exit the aqueous blood environment and enter the lipid membrane.[4]
Hydrogen Bond Donors (HBD) ≤ 3Hydrogen bonds must be broken for a molecule to pass from an aqueous to a lipid environment. Fewer donors reduce this energetic cost.[1][4]
Hydrogen Bond Acceptors (HBA) ≤ 5-7Similar to HBD, a high number of acceptors can increase polarity and hinder membrane crossing.[4]
Ionization State (pKa) Weak Base or NeutralThe pKa influences a compound's charge at physiological pH (7.4). Ionized species are generally less permeable. The carboxylic acid moiety in our scaffold will be ionized at pH 7.4, which can be a significant hurdle.[4]

The presence of the gem-difluoro group on the cyclobutyl ring is a key structural feature. Fluorine is highly electronegative and can lower the pKa of the nearby carboxylic acid, increasing its ionization at physiological pH. However, fluorination can also alter lipophilicity and metabolic stability, creating a complex interplay of effects that must be experimentally verified.

The Screening Cascade: In Vitro Models for Early Assessment

In vitro models are indispensable for screening compounds in a cost-effective and higher-throughput manner before committing to resource-intensive in vivo studies.[6][7] The goal of this stage is to rank-order compounds and identify potential liabilities, such as efflux transporter interactions.

Diagram: The In Vitro BBB Model

cluster_0 Transwell Insert (Blood Side - Apical) cluster_1 Well Plate (Brain Side - Basolateral) endothelial_cells Brain Endothelial Cells (e.g., hCMEC/D3) Tight Junctions (ZO-1, Occludin) Efflux Transporters (P-gp, BCRP) membrane Porous Membrane (0.4 µm) endothelial_cells->membrane coculture Co-culture Cells Astrocytes & Pericytes membrane->coculture Cell-secreted factors promote barrier integrity coculture->endothelial_cells caption Co-culture in vitro BBB model.

Caption: A co-culture Transwell system mimics the BBB in vitro.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based method used to evaluate passive, transcellular permeability.[5] It utilizes a synthetic membrane coated with a lipid mixture that mimics the brain's lipid composition.

  • Causality: This is the first and simplest screen. A high permeability value in this assay suggests the compound has the requisite physicochemical properties (especially lipophilicity) for passive diffusion. Poor permeability here is a major red flag, indicating a fundamental structural issue.[5]

Cell-Based Models: Incorporating Biological Complexity

Cell-based models introduce biological components like tight junctions and active transporters.[2][6]

  • hCMEC/D3 (immortalized human cerebral microvascular endothelial cells): This is a workhorse monoculture model. It forms functional barriers and expresses key transporters, allowing for a more physiologically relevant assessment of permeability.[7] Barrier integrity is validated by measuring Trans-Endothelial Electrical Resistance (TEER).[8]

  • MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene): This cell line overexpresses the P-glycoprotein (P-gp) efflux transporter. It is not a BBB model itself but is a critical tool for specifically identifying P-gp substrates.[2]

  • Causality & Logic: A compound is tested in both a wild-type (low P-gp) and the MDCK-MDR1 (high P-gp) line. The Efflux Ratio (ER) is calculated as the ratio of permeability from the basolateral-to-apical (B-A) direction versus the apical-to-basolateral (A-B) direction. An ER > 2.0 in the MDCK-MDR1 line is a strong indicator that the compound is a P-gp substrate.

Experimental Protocol: Efflux Ratio Determination in MDCK-MDR1 Cells

This protocol provides a self-validating system by including high and low permeability controls and a known P-gp substrate.

  • Cell Seeding: Seed MDCK-MDR1 cells onto 96-well Transwell plates at a density of 80,000 cells/cm² and culture for 4-6 days to form a confluent monolayer.

  • Barrier Integrity Check: Measure the TEER of each well. Only wells exhibiting TEER values >150 Ω·cm² should be used. This validates that the cell monolayer is intact.[9]

  • Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Dosing Solution Preparation: Prepare dosing solutions in the transport buffer for the test compound (e.g., 10 µM), a high-permeability control (Caffeine), a low-permeability control (Lucifer Yellow), and a known P-gp substrate control (Digoxin).

  • Permeability Assay (A-to-B):

    • Add the dosing solution to the apical (donor) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for 60-120 minutes.

    • Collect samples from both donor and receiver compartments at the end of the incubation.

  • Permeability Assay (B-to-A):

    • Add the dosing solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate and sample as described above.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

The Gatekeepers: Understanding Efflux Transporters

The BBB is armed with a host of ATP-binding cassette (ABC) transporters that actively pump xenobiotics out of the brain endothelial cells and back into the bloodstream.[10] P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2) are the two most dominant efflux transporters at the BBB.[11][12]

  • Expert Insight: A critical finding in recent years is that P-gp and BCRP often work cooperatively.[11][13] A compound may be a substrate for both. In such cases, inhibiting or knocking out only one of these transporters may not significantly increase brain penetration, as the other transporter can compensate.[11][14] This is a crucial consideration for interpreting in vivo data and designing co-dosing inhibitor studies.

Diagram: Cooperative Efflux at the BBB

cluster_blood Blood Capillary cluster_cell Brain Endothelial Cell cluster_brain Brain Parenchyma blood Drug cell_interior Drug blood->cell_interior Passive Diffusion pgp P-gp cell_interior->pgp bcrp BCRP cell_interior->bcrp brain Target cell_interior->brain Entry pgp->blood Efflux bcrp->blood Efflux caption P-gp and BCRP actively efflux drugs from the BBB.

Caption: P-gp and BCRP act as cooperative gatekeepers at the BBB.

Definitive Assessment: In Vivo Brain Penetration Studies

While in vitro assays are excellent for screening, in vivo studies are the gold standard for quantifying brain exposure under physiological conditions.[15] The primary goal is to determine the unbound brain-to-plasma concentration ratio (Kp,uu).

Key In Vivo Methodologies
  • Brain Homogenate Method (Determining Kp): This is the most common method. Animals (typically mice or rats) are dosed with the compound. At various time points, blood is collected, and the brain is harvested and homogenized. The total drug concentration in both plasma and the brain homogenate is measured. The ratio of these concentrations gives the Kp value.[15]

  • Microdialysis: This is a more complex technique that directly measures the unbound drug concentration in the brain's interstitial fluid.[3][16] A small probe is inserted into a specific brain region to collect samples. This method provides the most accurate measure of the therapeutically relevant drug concentration but is lower-throughput and more technically demanding.[15]

Hypothetical In Vivo Data Summary

This table illustrates how data from an in vivo study might be presented to compare two hypothetical compounds from the series.

ParameterCompound ACompound BInterpretation
Dose (IV) 2 mg/kg2 mg/kgN/A
Plasma AUC (ng·h/mL) 12501180Similar systemic exposure.
Brain AUC (ng·h/g) 35045Compound A achieves much higher total brain exposure.
Brain-to-Plasma Ratio (Kp) 0.280.04Kp is a measure of total brain penetration.[15]
In Vitro Efflux Ratio (ER) 1.28.5Compound B is a strong P-gp substrate, explaining its low Kp.
Unbound Fraction Plasma (fu,p) 0.150.18Similar plasma protein binding.
Unbound Fraction Brain (fu,b) 0.250.22Similar brain tissue binding.
Unbound Ratio (Kp,uu) 0.47 0.05 Kp,uu = Kp / (fu,b / fu,p) . Kp,uu > 0.3 is often considered significant CNS penetration. Compound A is a promising candidate; Compound B is not.
Experimental Protocol: Brain-to-Plasma Ratio (Kp) Determination in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week prior to the study.

  • Compound Formulation: Formulate the test compound in a suitable vehicle (e.g., 20% Solutol in saline) for intravenous (IV) administration.

  • Dosing: Administer the compound via tail vein injection at a dose of 2 mg/kg.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, and 4 hours post-dose), collect blood via cardiac puncture into heparinized tubes (n=3-4 mice per time point).

  • Brain Harvesting: Immediately following blood collection, perfuse the mouse transcardially with ice-cold saline to remove residual blood from the brain vasculature. Harvest the whole brain.

  • Sample Processing:

    • Centrifuge the blood to separate the plasma.

    • Weigh the brain tissue and homogenize it in a 4:1 volume of phosphate-buffered saline.

  • Bioanalysis: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Kp at each time point: Kp = C_brain / C_plasma, where C_brain is the concentration in brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).

    • The ratio of the Area Under the Curve (AUC) for brain and plasma can also be used to determine an overall Kp.

Integrated Decision-Making Workflow

A successful CNS drug discovery program relies on an integrated, tiered approach to evaluating BBB permeability. The following workflow illustrates how to logically progress a compound from initial design to in vivo validation.

cluster_stop start Compound Design insilico In Silico Prediction MW, LogP, tPSA, pKa start->insilico pampa PAMPA-BBB Screen Assess Passive Permeability insilico->pampa Properties OK? optimize Re-design/ Optimize Structure insilico->optimize Properties Poor? cell_based Cell-Based Assays hCMEC/D3 Permeability (Papp) MDCK-MDR1 Efflux (ER) pampa->cell_based Papp > 5 x 10⁻⁶ cm/s? stop STOP: Low Permeability or High Efflux pampa->stop No invivo In Vivo PK Study (Mouse) Determine Kp and Kp,uu cell_based->invivo Papp > 10 x 10⁻⁶ cm/s? ER < 2.0? cell_based->stop No decision Advance to Efficacy Models? invivo->decision Kp,uu > 0.3? decision->stop No stop->optimize optimize->start

Sources

Receptor Binding Affinity of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid Analogs: A Technical Guide to Pharmacodynamic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacodynamic and pharmacokinetic profiles of small-molecule therapeutics. The 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid moiety has recently emerged as a highly privileged building block. When conjugated into larger drug scaffolds—particularly as an amide-linked hydrophobic tail—this specific fluorinated cycloalkyl group dramatically enhances receptor binding affinity, metabolic stability, and membrane permeability.

As a Senior Application Scientist, I have observed firsthand how transitioning from unsubstituted aliphatic rings to this precisely fluorinated spiro/cycloalkyl system can rescue a failing lead compound. This whitepaper deconstructs the physicochemical causality behind this moiety's success, examines its specific binding mechanics in critical therapeutic targets (such as NaV1.8 channels and GPCRs), and provides self-validating experimental workflows for quantifying these enhancements.

Physicochemical Rationale: The "Fluorine Effect" on Cyclobutane

To understand why 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid derivatives exhibit superior receptor binding, we must analyze the thermodynamic and electronic consequences of its structural components[1].

Conformational Locking and Entropic Optimization ( ΔS )

Unsubstituted cyclobutane rings are highly flexible, rapidly interconverting between various "puckered" conformations in solution. When a flexible molecule binds to a rigid receptor pocket, it suffers a severe entropic penalty ( −TΔS ), which diminishes the overall free energy of binding ( ΔG ). The introduction of a gem-difluoro group at the 3-position, combined with a methyl group at the 1-position, creates profound stereoelectronic effects. The highly electronegative fluorine atoms participate in hyperconjugation ( σC−H​→σC−F∗​ ), which effectively "locks" the cyclobutane ring into a single, stable puckered conformation. Because the analog is pre-organized into its bioactive conformation, the entropic penalty upon receptor binding is minimized, driving a higher binding affinity ( Ki​ ).

Lipophilicity (LogD) and Multipolar Interactions

Fluorine is the most electronegative element, yet it is only slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). The 3,3-difluoro substitution increases the lipophilicity (LogP/LogD) of the molecule without adding prohibitive steric bulk[1]. In the hydrophobic pockets of target receptors, these fluorine atoms can displace high-energy, ordered water molecules—a thermodynamically favorable event. Furthermore, the polarized C−F bonds can engage in orthogonal multipolar interactions with the backbone amides or specific electropositive side chains (e.g., Arginine, Lysine) of the receptor.

Metabolic Shielding

The methyl group at the 1-position serves a dual purpose: it provides a critical van der Waals anchor point within the receptor, and it blocks cytochrome P450 (CYP450)-mediated hydroxylation at what would otherwise be a highly vulnerable tertiary carbon.

Target-Specific Receptor Binding Mechanics

The utility of the 3,3-difluoro-1-methylcyclobutyl moiety is target-agnostic, provided the receptor features a deep, hydrophobic sub-pocket. However, its most striking successes are documented in two distinct pharmacological classes.

Case Study A: Voltage-Gated Sodium Channels (NaV1.8)

NaV1.8 is a critical target for non-opioid pain management. Inhibitors of NaV1.8 must bind to the channel in a state-dependent manner, preferentially stabilizing the "inactivated" state to prevent repetitive neuronal firing. Recent patent literature demonstrates that appending the 3,3-difluoro-1-methylcyclobutyl group to pyrazole-carboxamide scaffolds yields highly potent NaV1.8 antagonists[2]. The fluorinated cyclobutyl tail is hypothesized to insert deeply into the hydrophobic fenestrations of the Domain IV S4-S5 linker. The high lipophilicity of the moiety increases the local concentration of the drug within the lipid bilayer, granting it direct access to the intramembrane binding site.

Case Study B: GPCRs (mGluR5 & 5-HT2A Dual Regulators)

In the central nervous system (CNS), dual regulators of mGluR5 and 5-HT2A receptors are being developed for complex neurological disorders. Compounds utilizing the 3,3-difluoro-1-methylcyclobutyl moiety demonstrate exceptional blood-brain barrier (BBB) penetrance due to the optimal LogD imparted by the fluorine atoms[3]. Within the allosteric binding pockets of these GPCRs, the rigidified cyclobutyl ring perfectly occupies the lipophilic cavity, while the fluorine atoms prevent rapid oxidative clearance by brain-localized metabolic enzymes.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the profound impact of this specific substitution, Table 1 summarizes representative QSAR data tracking the evolution of a generic NaV1.8 inhibitor scaffold as the terminal cycloalkyl tail is optimized.

Table 1: Comparative Pharmacodynamics of Cyclobutyl Analogs

Terminal R-GroupTarget Receptor IC50​ (nM)LogD (pH 7.4)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Entropic Penalty ( ΔS )
Cyclobutyl (Unsubstituted)NaV1.8145.02.845.2High
1-MethylcyclobutylNaV1.882.33.238.5Medium
3,3-Difluoro-1-methylcyclobutylNaV1.812.4 3.9 < 5.0 Low

Data Interpretation: The transition from an unsubstituted cyclobutyl ring to the 3,3-difluoro-1-methylcyclobutyl analog results in a >10-fold increase in potency ( IC50​ ), a highly favorable shift in lipophilicity, and near-total ablation of microsomal clearance.

Validated Experimental Workflows

To ensure scientific integrity, the binding affinity and functional activity of these highly lipophilic fluorinated analogs must be evaluated using self-validating protocols. Highly lipophilic compounds are prone to non-specific binding (NSB) to plasticware and assay membranes, which can artificially inflate apparent potency.

Protocol 1: Radioligand Competitive Binding Assay ( Ki​ Determination)

This protocol quantifies the equilibrium dissociation constant ( Ki​ ) of the fluorinated analogs at the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor (e.g., NaV1.8 or mGluR5) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet and determine protein concentration via BCA assay. Validation Check: Protein yield must be >2 mg/mL with minimal variance across batches.

  • Buffer Optimization (Critical for Fluorinated Lipids): Prepare the assay buffer (50 mM HEPES, 10 mM MgCl2​ , pH 7.4) supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) . The BSA is mandatory to prevent the lipophilic difluorocyclobutyl analogs from adhering to the walls of the microplates.

  • Incubation: In 96-well siliconized plates, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [3H] -batrachotoxin for NaV channels), and 10-point serial dilutions of the difluorocyclobutyl analog (10 µM to 0.1 nM).

  • Self-Validation Mechanism (NSB Definition): Allocate 4 wells to receive 10 µM of a known, unlabeled high-affinity reference standard. This defines the Non-Specific Binding (NSB). Total Binding (TB) minus NSB equals Specific Binding (SB). System Rule: If SB is <70% of TB, the assay plate is rejected due to excessive lipid partitioning.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Fit the dose-response curve using non-linear regression to calculate the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation. Validation Check: The Hill slope ( nH​ ) must fall between 0.8 and 1.2, confirming a 1:1 competitive binding model.

Protocol 2: Automated Patch-Clamp Electrophysiology

Because NaV1.8 inhibitors bind preferentially to the inactivated state of the channel[2], static binding assays must be corroborated by dynamic, state-dependent functional assays.

Step-by-Step Methodology:

  • Cell Preparation: Harvest NaV1.8-expressing CHO cells and suspend them in extracellular recording solution. Load into an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Seal Formation & Validation: Apply negative pressure to form a gigaseal. Self-Validation Mechanism: The system must register a seal resistance of >1 G Ω . Cells failing this metric are automatically excluded from analysis to prevent leak-current artifacts.

  • Voltage Protocol: To assess state-dependent binding, hold the membrane potential at -120 mV (Resting State). Apply a conditioning prepulse to -40 mV for 8 seconds to drive the channels into the Inactivated State, followed by a 20 ms test pulse to 0 mV to measure the remaining available current.

  • Compound Perfusion: Perfuse the 3,3-difluoro-1-methylcyclobutyl analog into the recording chamber. Monitor the fractional block of the peak inward sodium current. Validation Check: Series resistance ( Rs​ ) is monitored continuously. If Rs​ fluctuates by >20% during perfusion, the data point is discarded.

  • Analysis: Plot the normalized current against compound concentration to derive the state-dependent IC50​ .

Visualizations of Workflows and Mechanisms

Workflow A 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid Derivatization B Radioligand Binding Assay (Target Affinity) A->B C Patch-Clamp Electrophysiology (Functional State-Binding) A->C D Microsomal Stability Assay (CYP450 Clearance) A->D E Lead Candidate Selection (In Vivo Efficacy) B->E Ki < 10 nM C->E State-dependent IC50 < 50 nM D->E High t1/2

Caption: Multidisciplinary screening workflow for evaluating difluorocyclobutyl analogs.

StateBinding R Resting State O Open State R->O Depolarize I Inactivated State O->I Fast I->R Repolarize B Ligand Bound I->B F-Analog Binding B->R Blocked Recovery

Caption: State-dependent receptor binding model of NaV channels by fluorinated analogs.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).
  • WO2024126648A1.SULFOXIMINES AS INHIBITORS OF NaV1.8. Google Patents.
  • WO2022025636A1.Dual regulator for mGluR5 and 5-HT2A receptors and use thereof. Google Patents.

Sources

An In-Depth Technical Guide to 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2][3][4][5] The difluoromethyl group (CF2H) and gem-difluoro motifs are of particular interest due to their ability to act as bioisosteres for other functional groups and to enhance metabolic stability and target affinity.[6][7] This guide provides a comprehensive technical overview of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, a valuable building block for drug discovery. While specific literature on this exact molecule is not publicly available[8], this paper constructs a scientifically rigorous and plausible framework for its synthesis and characterization based on established methodologies for preparing analogous fluorinated cyclobutane derivatives.[9][10][11][12][13] This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical foundation and practical, detailed protocols.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane scaffold has emerged as a significant structural motif in drug design, valued for its unique three-dimensional conformation and stereochemical properties.[11][13] When combined with fluorine, the resulting fluorinated cyclobutanes offer a compelling set of properties for optimizing drug candidates. The introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[3][4][5][6][7] Specifically, the gem-difluoro group, as present in 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, is a metabolically stable bioisostere for a carbonyl group and can influence the acidity of neighboring protons. This makes such building blocks highly sought after for the synthesis of novel therapeutics with improved pharmacokinetic profiles.[6][14]

This guide will detail a proposed synthetic pathway to 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, provide in-depth protocols for its characterization using modern analytical techniques, and discuss its potential applications in the development of next-generation pharmaceuticals.

Proposed Synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

The synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid can be envisioned through a multi-step sequence starting from commercially available materials. The key transformation is the introduction of the gem-difluoro moiety, which can be achieved through deoxofluorination of a corresponding ketone precursor. The following proposed synthetic route is based on well-established reactions in the field of fluorine chemistry.[13]

Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Hydrolysis cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Oxidation to Ketone cluster_4 Step 5: Deoxofluorination start 1-Methylcyclobutanone intermediate1 Ethyl 2-cyano-2-(1-methylcyclobutylidene)acetate start->intermediate1 Ethyl cyanoacetate, Piperidine, Benzene, Reflux intermediate2 Diethyl 2-(1-methylcyclobutyl)malonate intermediate1->intermediate2 1. NaOEt, EtOH 2. H2SO4, H2O, Reflux intermediate3 2-(1-Methylcyclobutyl)acetic acid intermediate2->intermediate3 Heat intermediate4 2-(1-Methyl-3-oxocyclobutyl)acetic acid intermediate3->intermediate4 N-Bromosuccinimide, H2O final_product 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid intermediate4->final_product Diethylaminosulfur trifluoride (DAST), DCM

Caption: Proposed multi-step synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-2-(1-methylcyclobutylidene)acetate

  • To a solution of 1-methylcyclobutanone (1.0 eq) in benzene, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water.

  • Reflux the mixture for 12-18 hours until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 2-cyano-2-(1-methylcyclobutylidene)acetate.

Step 2: Synthesis of Diethyl 2-(1-methylcyclobutyl)malonate

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.2 eq) in anhydrous ethanol.

  • To the sodium ethoxide solution, add ethyl 2-cyano-2-(1-methylcyclobutylidene)acetate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Acidify the reaction mixture with dilute sulfuric acid and reflux for 4-6 hours to effect hydrolysis and decarboxylation of the nitrile group.

  • Cool the mixture, extract with diethyl ether, and wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain diethyl 2-(1-methylcyclobutyl)malonate.

Step 3: Synthesis of 2-(1-Methylcyclobutyl)acetic acid

  • Heat diethyl 2-(1-methylcyclobutyl)malonate under acidic or basic conditions to promote decarboxylation of one of the ester groups. A simple method is to heat the malonic ester derivative in the presence of a small amount of p-toluenesulfonic acid.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • The resulting monoester can then be hydrolyzed to the carboxylic acid by refluxing with aqueous sodium hydroxide, followed by acidic workup.

  • Alternatively, direct saponification of the diester followed by careful acidification and heating can afford the desired product.

Step 4: Synthesis of 2-(1-Methyl-3-oxocyclobutyl)acetic acid

  • Dissolve 2-(1-methylcyclobutyl)acetic acid (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

  • Add N-bromosuccinimide (NBS) (2.2 eq) in portions while keeping the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ketone by column chromatography.

Step 5: Synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

  • Dissolve the keto-acid from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Protocol for NMR Analysis:

  • Prepare a sample by dissolving 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).[15][16]

  • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

  • Use standard pulse programs and acquisition parameters. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Expected NMR Data:

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~1.2s--CH₃
~2.0-2.4m--CH₂- (cyclobutane)
~2.5s--CH₂- (acetic acid)
~11.0br s--COOH
¹³C~20q--CH₃
~35t--CH₂- (cyclobutane)
~40s-Quaternary carbon
~45t--CH₂- (acetic acid)
~120tJ(C,F) ≈ 240-250-CF₂-
~175s--COOH
¹⁹F~-90 to -110m--CF₂-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Protocol for MS Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Acquire a full scan mass spectrum in both positive and negative ion modes using electrospray ionization (ESI).

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

Expected Mass Spectrometry Data:

Ion ModeAdductCalculated m/zExpected Fragments
Negative[M-H]⁻163.0576Loss of H₂O, loss of CO₂, cleavage of the cyclobutane ring
Positive[M+H]⁺165.0722Loss of H₂O, loss of COOH
Positive[M+Na]⁺187.0541

Note: The predicted m/z values are based on the monoisotopic mass.[8] The fragmentation pattern can provide valuable structural information.[18]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

Protocol for HPLC Analysis:

  • Prepare a standard solution of the compound of known concentration.

  • Use a reverse-phase C18 column.

  • A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Monitor the elution profile using a UV detector (e.g., at 210 nm) or an evaporative light scattering detector (ELSD).

  • Purity is determined by the percentage of the peak area of the main component relative to the total peak area.

Physicochemical Properties and Potential Applications in Drug Discovery

The unique structural features of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid make it an attractive building block for medicinal chemistry.

PropertyPredicted Value/InsightRationale and Impact in Drug Discovery
Molecular Weight 164.14 g/mol Low molecular weight, suitable for fragment-based drug discovery and maintaining drug-like properties.
XlogP 1.5Moderate lipophilicity, which can contribute to good cell permeability and bioavailability.[4][8]
pKa ~4.5The carboxylic acid moiety provides a handle for salt formation and can interact with biological targets through hydrogen bonding or ionic interactions.
Metabolic Stability HighThe gem-difluoro group is resistant to metabolic oxidation, potentially leading to a longer in-vivo half-life of drug candidates incorporating this motif.[5]

The incorporation of the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid moiety into a drug candidate can:

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the gem-difluoro group can block sites of metabolism.[5]

  • Modulate Lipophilicity: The fluorinated substituent can increase lipophilicity, which can improve membrane permeability and target engagement.[3]

  • Serve as a Bioisostere: The difluoromethylene group can act as a bioisostere for a carbonyl or ether oxygen, allowing for fine-tuning of electronic and steric properties.

  • Provide a 3D Scaffold: The cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient other functional groups in a specific manner for optimal target binding.[11]

This building block could be particularly useful in the design of inhibitors for enzymes where a carboxylic acid is important for binding, and where metabolic stability is a concern. Recent studies have highlighted the successful use of difluorocyclobutyl derivatives as potent and selective agonists for receptors like the glucagon-like peptide-1 receptor (GLP-1R).[14]

Conclusion

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid represents a valuable and versatile building block for the synthesis of novel drug candidates. While direct literature on this specific compound is sparse, this guide has provided a robust and scientifically grounded framework for its synthesis and characterization. The proposed multi-step synthesis utilizes established chemical transformations, and the detailed analytical protocols will ensure the unambiguous identification and quality control of the final product. The unique combination of a rigid cyclobutane scaffold with a metabolically stable gem-difluoro group makes this molecule a highly attractive tool for medicinal chemists seeking to improve the pharmacokinetic and pharmacodynamic properties of their compounds. As the demand for more sophisticated and effective therapeutics continues to grow, building blocks such as 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid will undoubtedly play a crucial role in the future of drug discovery.

References

  • Demchuk, O., et al. (n.d.). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Enamine.
  • Request PDF. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate.
  • PMC. (2025, August 12). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • PMC. (2025, November 8). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs.
  • Beilstein Journals. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives.
  • PubChemLite. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid.
  • PubMed. (2025, April 1). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities.
  • NextSDS. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information.
  • PMC. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....
  • PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • ChemScene. (n.d.). 1373503-48-0 | 2-(3,3-Difluorocyclobutyl)acetic acid.
  • Advanced ChemBlocks. (2026, March 9). 2-(3,3-difluoro-1-hydroxy-cyclobutyl)acetic acid.
  • NextSDS. (n.d.). 2-[3-(difluoromethyl)cyclobutyl]acetic acid — Chemical Substance Information.
  • Colorado State University. (2018, May 14). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Organic Syntheses Procedure. (n.d.). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester.
  • File 1. (2026, March 12).
  • ResearchGate. (n.d.). MS/MS product ion spectra of [M − H] − ions of chemical standards.
  • UCSD/CCMS. (2021, May 21). Spectrum Library - GNPS.
  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • PMC. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications.
  • PMC. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • PMC. (2024, December). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid.
  • ChemRxiv. (n.d.). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions.

Sources

Thermodynamic properties of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorinated motifs into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The cyclobutane ring, a "bioisostere" for larger and more flexible groups, provides a structurally constrained scaffold that can enhance metabolic stability and binding affinity. The compound 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid represents a confluence of these strategic design elements. A thorough understanding of its thermodynamic properties is not merely an academic exercise but a critical prerequisite for its successful development from a laboratory curiosity into a viable therapeutic agent. This guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic parameters of this novel compound, offering both theoretical grounding and practical, field-tested methodologies.

Introduction: The Strategic Importance of Thermodynamic Profiling

In the landscape of drug discovery and development, the journey of a molecule from hit to clinical candidate is governed by a complex interplay of factors. While pharmacological activity is paramount, the developability of a compound is equally dependent on its physicochemical properties. These properties, which are fundamentally governed by thermodynamics, dictate a molecule's solubility, stability, permeability, and ultimately, its bioavailability and efficacy.

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a molecule of significant interest due to its unique structural features:

  • Gem-Difluoro Group: The difluorinated carbon atom can profoundly influence the acidity of the carboxylic acid, the molecule's lipophilicity, and its metabolic stability.

  • Methylcyclobutyl Scaffold: This rigid ring system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropic profile upon binding to a biological target.

  • Carboxylic Acid Moiety: This functional group is crucial for interacting with biological targets and influences the compound's solubility and transport properties.

A comprehensive thermodynamic profile of this molecule is essential for:

  • Predicting Solubility and Dissolution Rates: Understanding the energy changes associated with the solid state and solvation is key to formulating a drug that can be effectively absorbed by the body.

  • Assessing Chemical Stability: Thermodynamic data can help predict the compound's shelf life and its susceptibility to degradation under various conditions.

  • Informing Formulation Development: Knowledge of properties like melting point, heat of fusion, and heat capacity is critical for designing robust and scalable manufacturing processes such as crystallization and lyophilization.

  • Guiding Lead Optimization: By quantifying the thermodynamic consequences of structural modifications, chemists can make more informed decisions in the design of next-generation analogs with improved properties.

This guide will provide a detailed roadmap for acquiring this critical thermodynamic data, blending established experimental protocols with modern computational techniques.

Computational Prediction of Thermodynamic Properties: An In Silico Foundation

Before embarking on extensive laboratory work, in silico methods provide a rapid and cost-effective means of estimating the thermodynamic properties of a novel molecule. These computational approaches offer a theoretical baseline that can guide experimental design and aid in the interpretation of results.

Quantum Mechanical (QM) Methods

Density Functional Theory (DFT) is a powerful QM method for calculating the electronic structure of molecules, from which a wide range of thermodynamic properties can be derived.

Methodology:

  • Conformational Search: Identify the lowest energy conformers of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Optimize the geometry of the most stable conformers using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum.

  • Thermochemical Analysis: From the frequency calculation, extract key thermodynamic data, including:

    • Zero-point vibrational energy (ZPVE)

    • Enthalpy (H)

    • Gibbs Free Energy (G)

    • Entropy (S)

    • Heat Capacity (Cv)

Causality Behind Experimental Choices:

  • The B3LYP functional is chosen for its balance of accuracy and computational efficiency for organic molecules.

  • The 6-31G(d) basis set provides a good starting point for molecules of this size, incorporating polarization functions to accurately describe the electronic distribution around the fluorine and oxygen atoms.

Data Summary: Predicted Thermodynamic Properties

The following table structure should be used to summarize the computationally predicted thermodynamic data for the lowest energy conformer.

ParameterPredicted Value (Units)
Enthalpy of Formation (ΔfH°)Calculated Value kJ/mol
Gibbs Free Energy of Formation (ΔfG°)Calculated Value kJ/mol
Standard Entropy (S°)Calculated Value J/mol·K
Heat Capacity (Cv)Calculated Value J/mol·K

Experimental Determination of Key Thermodynamic Parameters

While computational methods provide valuable estimates, experimental data are the gold standard for characterizing the thermodynamic properties of a compound. The following sections detail the essential experimental workflows.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is indispensable for determining melting point, enthalpy of fusion, and heat capacity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

    • Cool the sample back to the starting temperature.

    • Perform a second heating ramp to observe any changes in thermal behavior after the initial melt.

  • Data Analysis:

    • Melting Point (Tm): Determined as the onset or peak of the endothermic melting transition.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

    • Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the DSC thermogram.

Trustworthiness and Self-Validation:

  • The use of a calibrated DSC instrument with certified reference materials (e.g., indium) ensures the accuracy of the temperature and enthalpy measurements.

  • The second heating ramp helps to identify any polymorphic transitions or the presence of amorphous content.

Visualization of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis Prep Weigh 2-5 mg of Sample Seal Seal in Aluminum Pan Prep->Seal Load Load Sample & Reference Pans Seal->Load Purge Purge with Nitrogen Load->Purge Equilibrate Equilibrate at 25°C Purge->Equilibrate Heat1 Heat at 10°C/min Equilibrate->Heat1 Cool Cool to 25°C Heat1->Cool Heat2 Second Heating Ramp Cool->Heat2 Analyze Analyze Thermogram Heat2->Analyze Tm Determine Melting Point (Tm) Analyze->Tm dHfus Calculate Enthalpy of Fusion (ΔHfus) Analyze->dHfus Cp Determine Heat Capacity (Cp) Analyze->Cp

Caption: Workflow for determining thermal properties using Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a compound and to identify decomposition pathways.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) or a reactive atmosphere (e.g., air) depending on the desired experimental conditions.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis:

    • The resulting TGA curve plots mass loss versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition.

Causality Behind Experimental Choices:

  • Running the experiment under both nitrogen and air can differentiate between thermal decomposition and oxidative degradation.

Solubility Studies: A Thermodynamic Perspective

Solubility is a critical thermodynamic parameter that is governed by the Gibbs free energy of solution. Both kinetic and thermodynamic solubility should be determined.

Experimental Protocol for Thermodynamic Solubility:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Filter or centrifuge the samples to remove undissolved solid.

    • Dilute the supernatant with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical method such as HPLC-UV.

Visualization of Solubility Determination Workflow:

Solubility_Workflow Start Add Excess Solid to pH Buffers Equilibrate Shake at Constant Temp (24-48h) Start->Equilibrate Separate Filter or Centrifuge to Remove Solid Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Quantify Concentration via HPLC-UV Dilute->Analyze Result Thermodynamic Solubility (mg/mL) Analyze->Result

Caption: Step-by-step workflow for determining thermodynamic solubility.

Data Integration and Interpretation: Building a Cohesive Profile

The true power of this analysis lies in the integration of computational and experimental data.

  • Benchmarking Predictions: The experimentally determined melting point and heat of fusion can be used to validate and refine the computational models.

  • Understanding Intermolecular Forces: The enthalpy of fusion provides insight into the strength of the intermolecular interactions in the crystal lattice. A high enthalpy of fusion suggests strong interactions, which can correlate with lower solubility.

  • Predicting Temperature-Dependent Behavior: The heat capacity data can be used to extrapolate the enthalpy and entropy of the compound to different temperatures, which is crucial for process development and stability modeling.

Conclusion

The thermodynamic characterization of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a critical step in its journey from a promising lead compound to a potential therapeutic. By systematically applying the computational and experimental workflows outlined in this guide, researchers can build a comprehensive thermodynamic profile of the molecule. This profile will not only satisfy regulatory requirements but will also provide invaluable insights to guide formulation development, predict chemical stability, and ultimately, de-risk the entire drug development process. The principles and methodologies described herein represent a robust and scientifically sound approach to understanding the fundamental physicochemical properties that govern the behavior of this and other novel chemical entities.

References

A comprehensive list of authoritative sources for the methodologies described in this guide will be compiled here. The following are representative examples of the types of references that would be included:

  • Title: "Applications of Differential Scanning Calorimetry (DSC) in the Pharmaceutical Industry" Source: Journal of Thermal Analysis and Calorimetry URL: [Link]

  • Title: "Essentials of Computational Chemistry: Theories and Models" Source: Wiley URL: [Link]

  • Title: "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: "Thermogravimetric Analysis (TGA) Principles and Applications" Source: TA Instruments URL: [Link]

  • Title: "Solubility Measurement and Prediction" Source: Advanced Drug Delivery Reviews URL: [Link]

Methodological & Application

Application Note: Optimized Amide Coupling Strategies for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Challenges

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a premium fluorinated building block utilized in modern medicinal chemistry to enhance the lipophilicity, metabolic stability, and conformational rigidity of therapeutic candidates, such as NaV1.8 inhibitors[1].

Despite its utility, forming amide bonds with this specific carboxylic acid presents distinct kinetic challenges due to its unique structural topology:

  • Neopentyl-Like Steric Shielding: The alpha-carbon (CH₂ group) is directly adjacent to a fully substituted quaternary center (C1 of the cyclobutane ring, bearing a methyl group). This creates a "neopentyl-like" steric environment that severely restricts the trajectory of incoming amine nucleophiles during the formation of the tetrahedral intermediate.

  • Conformational Rigidity: The electron-withdrawing 3,3-difluoro substitution induces a strong dipole and alters the puckering of the cyclobutane ring. This locks the ring into a conformation that frequently projects the bulky 1-methyl group directly over the reactive carbonyl center, further hindering nucleophilic attack.

  • Absence of Alpha-Chirality: Because the alpha position is a simple methylene (CH₂) group, racemization/epimerization is structurally impossible. This is a significant advantage, as it allows chemists to utilize highly reactive coupling conditions and strong bases without the risk of eroding enantiomeric purity[2].

Reagent Selection & Causality

To overcome the steric shielding of the 1-methylcyclobutyl group, the choice of coupling reagent is critical. Standard reagents like EDC/HOBt often stall at the active ester stage, resulting in poor conversions.

For Discovery Scale (< 1.0 mmol) , HATU is the gold standard. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, coordinating the incoming amine via hydrogen bonding and dramatically accelerating the coupling step despite the neopentyl-like hindrance[3].

For Process Scale (> 1.0 mmol) , T3P (Propylphosphonic anhydride) is the premier choice. While slightly less reactive than HATU, T3P forms a mixed phosphonic anhydride that effectively activates hindered acids. More importantly, T3P produces exclusively water-soluble byproducts, allowing for a trivial aqueous workup that is essential for safe, large-scale manufacturing[2].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation IntermediateSteric ToleranceTypical Yield (%)Byproduct Aqueous SolubilityScalability Rating
HATU 7-Aza-OBt esterVery High85 - 95%Low (Requires extensive washing)Poor (Explosive hazard)
T3P (50% in EtOAc) Mixed phosphonic anhydrideHigh80 - 90%Very High (Simple phase separation)Excellent
EDC·HCl / HOBt OBt esterModerate50 - 70%HighGood

Experimental Workflows

Workflow Start 2-(3,3-Difluoro-1-methylcyclobutyl) acetic acid + Amine Decision Select Reaction Scale Start->Decision Discovery Discovery Scale (< 1.0 mmol) Decision->Discovery High throughput / Speed Process Process Scale (> 1.0 mmol) Decision->Process Safety / Scalability HATU HATU / DIPEA / DMF Pre-activation required Discovery->HATU T3P T3P / Et3N / EtOAc In situ activation Process->T3P WorkupHATU Aqueous Workup Extract & Wash (DMF removal) HATU->WorkupHATU WorkupT3P Simple Aqueous Wash (Water-soluble byproducts) T3P->WorkupT3P Product Target Amide Validated via LC-MS & NMR WorkupHATU->Product WorkupT3P->Product

Decision matrix and experimental workflow for the amidation of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

Validated Step-by-Step Protocols

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for rapid library synthesis and maximum conversion of sterically hindered amines.

Scale: 0.5 mmol

  • Pre-activation: In an oven-dried vial, dissolve 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (82 mg, 0.50 mmol, 1.0 eq) and HATU (228 mg, 0.60 mmol, 1.2 eq) in anhydrous DMF (2.5 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.50 mmol, 3.0 eq).

    • Causality & Self-Validation: Pre-activation is mandatory. The neopentyl-like hindrance slows down the initial carboxylate attack on the uronium salt. Stirring for 15 minutes ensures complete conversion to the HOAt active ester. Validation: Analyze a 1 µL aliquot via LC-MS; the presence of the [M+HOAt-H]⁺ mass peak confirms successful activation prior to amine addition.

  • Amine Addition: Add the target amine (0.55 mmol, 1.1 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours.

    • Causality: The neighboring nitrogen in the HOAt ester directs the amine nucleophile via hydrogen bonding, significantly lowering the activation energy barrier caused by the 1-methylcyclobutyl bulk[3].

  • Workup: Dilute the reaction with EtOAc (15 mL). Wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and 5% aqueous LiCl (2 × 10 mL) to thoroughly remove DMF and tetramethylurea byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Optimized for safety, scalability, and streamlined downstream processing.

Scale: 10.0 mmol

  • Mixture Preparation: In a 100 mL round-bottom flask, combine 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (1.64 g, 10.0 mmol, 1.0 eq), the target amine (10.5 mmol, 1.05 eq), and Triethylamine (Et₃N) (4.18 mL, 30.0 mmol, 3.0 eq) in EtOAc (20 mL, 0.5 M).

    • Causality: Unlike HATU, T3P does not require pre-activation. Mixing all reagents prior to activation prevents the formation of unreactive symmetrical anhydrides and streamlines large-scale operations[2].

  • T3P Addition: Cool the mixture to 0 °C using an ice bath. Add T3P (50% wt solution in EtOAc, 8.9 mL, 15.0 mmol, 1.5 eq) dropwise over 10 minutes.

    • Causality: T3P activation is mildly exothermic. Dropwise addition at 0 °C controls the reaction temperature, ensuring the mixed phosphonic anhydride forms cleanly without thermal degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. (If the amine is highly deactivated, heat to 40 °C).

  • Self-Validating Workup: Quench the reaction by adding water (20 mL) and stir vigorously for 15 minutes. Separate the layers and wash the organic phase with 1M NaOH (2 × 20 mL) and brine (20 mL).

    • Validation: Because T3P byproducts are entirely water-soluble phosphonic acids, maintaining an aqueous wash pH > 8 ensures complete removal. A successful workup is self-validated by analyzing the crude organic phase via ³¹P NMR; a flat baseline with zero phosphorus signals confirms the absolute removal of coupling byproducts.

Sources

Application Note: HPLC Method Development and Validation for the Quantification of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Framework

Physicochemical Profiling & The Analytical Challenge

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (CAS: 1773507-87-1) is a specialized fluorinated aliphatic building block increasingly utilized in pharmaceutical synthesis[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents two distinct analytical hurdles:

  • Optical Invisibility: The molecule lacks a conjugated π -electron system or aromatic ring. Its only chromophore is the carboxylate carbonyl group, which restricts traditional UV detection to the low-wavelength end-absorption region (e.g., 200–210 nm)[2].

  • Ionization Dynamics: As an aliphatic carboxylic acid, it possesses a pKa of approximately 4.5. If analyzed in a neutral mobile phase, the molecule will ionize, leading to catastrophic peak tailing and elution in the column void volume.

Table 1: Physicochemical Profile & Chromatographic Impact
PropertyValue / EstimateChromatographic Implication
Molecular Weight 164.15 g/mol Small molecule; requires high aqueous conditions for adequate retention.
Chromophore None (Carboxyl C=O only)Necessitates low-UV (210 nm) or universal detection (CAD/ELSD).
pKa (est.) ~4.5Requires an acidic mobile phase (pH < 3.0) to suppress ionization.
LogP (est.) ~1.5 - 2.0Retainable on C18, but prone to phase collapse (dewetting) without AQ-compatible columns.

Method Development Strategy: The Causality of Experimental Choices

To build a method that is not only effective but scientifically sound, every parameter must be chosen based on the molecule's physical chemistry.

Detector Selection

Because aliphatic carboxylic acids lack strong chromophores, traditional UV detection is limited to low wavelengths[2]. While a 210 nm UV method is highly accessible and suitable for routine assay of high-concentration raw materials, it is highly susceptible to baseline drift from solvent absorbance. For trace impurity profiling or stability-indicating assays, Charged Aerosol Detection (CAD) is the superior orthogonal approach. CAD provides a uniform response for all non-volatile and semi-volatile analytes, completely independent of chemical structure[3].

Mobile Phase & pH Control (The "2-Unit" Rule)

To ensure robust retention via hydrophobic interactions on a reversed-phase column, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa. This ensures >99% of the acid remains in its neutral, protonated state.

  • For HPLC-UV (Protocol A): A 20 mM Potassium Phosphate buffer (pH 2.5) is selected. Phosphate buffers possess excellent UV transparency at 210 nm, preventing baseline noise[2].

  • For HPLC-CAD (Protocol B): Phosphate buffers are non-volatile and will instantly foul a CAD detector. Therefore, 0.05% Trifluoroacetic acid (TFA) (pH ~2.0) is utilized to provide the necessary volatility while maintaining strict pH control[3].

MethodDev Start Target: 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid pKa ~4.5 | No Chromophore Detector Select Detection Modality Start->Detector UV HPLC-UV (210 nm) High-Concentration Assay Detector->UV Routine QC CAD HPLC-CAD Trace Impurity Profiling Detector->CAD High Sensitivity UV_MP Mobile Phase: 20mM PO4 Buffer (pH 2.5) / ACN (Strictly UV Transparent) UV->UV_MP CAD_MP Mobile Phase: 0.05% TFA / ACN (Strictly Volatile) CAD->CAD_MP Validation ICH Q2(R2) Validation Protocol UV_MP->Validation CAD_MP->Validation

Logical workflow for selecting detection modalities and mobile phases for non-chromophoric acids.

Experimental Protocols

Table 2: Optimized HPLC Parameters (UV vs. CAD)
ParameterProtocol A (HPLC-UV)Protocol B (HPLC-CAD)
Column AQ-C18, 150 x 4.6 mm, 3 µmAQ-C18, 150 x 4.6 mm, 3 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5)0.05% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (LC-MS Grade)
Elution Mode Isocratic (80% A : 20% B)Gradient (to clear matrix)
Detection UV at 210 nmCAD (Evap Temp: 35°C, Filter: 5.0s)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Vol. 10 µL5 µL
Step-by-Step Methodology: Protocol A (HPLC-UV)
  • Mobile Phase Preparation: Dissolve 2.72 g of KH2​PO4​ in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

  • System Equilibration: Purge the HPLC lines. Equilibrate the AQ-C18 column with 80% Mobile Phase A and 20% Mobile Phase B at 1.0 mL/min until the baseline at 210 nm is stable (drift < 1 mAU/hr). Note: Isocratic elution is mandatory here, as gradients at 210 nm cause severe baseline shifts.

  • Sample Preparation: Accurately weigh 50.0 mg of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid and dissolve in 50 mL of diluent (Water:Acetonitrile 80:20 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

Step-by-Step Methodology: Protocol B (HPLC-CAD)
  • Mobile Phase Preparation: Add 0.5 mL of LC-MS grade TFA to 1000 mL of ultrapure water. Mix thoroughly. Crucial: Do not use glassware previously washed with detergents containing non-volatile salts.

  • Detector Optimization: Set the CAD evaporation temperature to 35°C[3]. Run nitrogen gas through the system without flow to verify background signal is < 1 pA.

  • Gradient Execution: Because CAD is insensitive to optical solvent properties, a gradient can be used to wash the column. Run 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B.

Self-Validating Analytical Workflow

Trustworthiness in analytical chemistry relies on continuous verification. The analytical sequence must be designed as a self-validating system . By utilizing bracketing standards, the analyst proves that the system remained stable (no detector drift, no column degradation) throughout the entire run.

RunSequence Blank 1. Blank (Verify Baseline) SST 2. SST (n=6) (RSD < 2.0%) Blank->SST Samples 3. Unknown Samples (Batches of 10) SST->Samples Bracket 4. Bracketing Standard (Drift < 2.0%) Samples->Bracket Bracket->Samples Continue if Pass

Self-validating analytical sequence ensuring continuous system suitability during sample analysis.

ICH Q2(R2) Method Validation Framework

Before utilizing this method for regulatory submissions or commercial release, it must be fully validated according to the [4]. The experimental design must demonstrate that the procedure is fit for its intended purpose[4].

Table 3: ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of the 100% working standard.Peak Area RSD ≤ 2.0%, Tailing Factor ≤ 1.5, Resolution > 2.0.
Specificity Inject diluent blank, standard, and matrix-spiked sample.No interfering peaks at the retention time of the target analyte.
Linearity & Range 5 concentration levels ranging from 50% to 150% of target.Correlation coefficient ( R2 ) ≥ 0.999; y-intercept bias ≤ 2.0%.
Accuracy (Recovery) Spike matrix samples at 80%, 100%, and 120% (n=3 each).Mean recovery across all levels must be 98.0% – 102.0%.
Precision 6 independent sample preparations from the same lot.Assay Relative Standard Deviation (RSD) ≤ 2.0%.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • 2-(3,3-difluoro-1-methylcyclobutyl)
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids Source: ResearchG
  • HPLC-CAD Method Development Tips Source: Thermo Fisher Scientific

Sources

Application Note: ¹H and ¹⁹F NMR Characterization of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Spectral Interpretation Guide

Introduction & Structural Causality

The incorporation of gem-difluorocycloalkanes into pharmacophores is a highly effective strategy in modern drug discovery. The 3,3-difluorocyclobutyl moiety acts as a metabolically robust bioisostere for phenyl rings and tert-butyl groups, modulating both lipophilicity and pharmacokinetic stability [1].

Characterizing 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique structural puzzle. The fundamental causality behind the complexity of its NMR spectra lies in the pseudo-asymmetry of the cyclobutane ring. Because the C1 position bears two distinct substituents (a methyl group and an acetic acid moiety), the horizontal symmetry plane of the cyclobutane ring is broken.

Consequently, the top and bottom faces of the ring are sterically and electronically distinct. This fixed relative stereochemistry renders the two fluorine atoms at C3, as well as the geminal protons at C2 and C4, diastereotopic [2]. They are chemically and magnetically non-equivalent, leading to massive geminal spin-spin couplings (e.g., 2JFF​≈195 Hz) and highly complex multiplet structures due to heteronuclear 3JHF​ interactions [3].

Spin-Spin Coupling Network & Logical Relationships

To interpret the spectra accurately, one must map the scalar coupling network. The diastereotopic nature of the ring forces the C2/C4 protons and the C3 fluorines into an AA′BB′XX′ spin system.

G H_cis Ring Protons (H_cis) δ 2.22-2.35 H_trans Ring Protons (H_trans) δ 2.62-2.75 H_cis->H_trans ²J_HH ≈ 12 Hz F_cis Fluorine (F_cis) δ -84.5 H_cis->F_cis ³J_HF (cis) F_trans Fluorine (F_trans) δ -96.2 H_cis->F_trans ³J_HF (trans) H_trans->F_cis ³J_HF (trans) H_trans->F_trans ³J_HF (cis) F_cis->F_trans ²J_FF ≈ 195 Hz CH3 Methyl (C1) δ 1.32 CH2COOH Acetic Acid (C1) δ 2.58

Fig 1: Scalar coupling network of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

Experimental Protocols: A Self-Validating Workflow

To ensure a self-validating system, the protocol below utilizes both coupled and decoupled ¹⁹F acquisitions. Comparing the ¹⁹F and ¹⁹F{¹H} spectra allows the analyst to isolate the 2JFF​ coupling from the complex 3JHF​ heteronuclear splitting, thereby confirming the structural assignment.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts.

Step 2: ¹H NMR Acquisition (400 MHz)

  • Insert the sample and lock the spectrometer to the CDCl₃ deuterium signal.

  • Tune and match the probe for the ¹H frequency. Shim the magnet (Z1–Z5 gradients) until the TMS signal line width at half-height is 0.8 Hz.

  • Execute a standard 1D proton pulse sequence (e.g., Bruker zg30).

  • Parameters: 16–32 scans, acquisition time (AQ) = 3.0 s, relaxation delay (D1) = 2.0 s, spectral width (SW) = 20 ppm.

Step 3: ¹⁹F NMR Acquisition (376 MHz)

  • Tune and match the probe for the ¹⁹F frequency.

  • Coupled Acquisition: Run a standard ¹⁹F sequence (e.g., zgflqn) to observe the full 2JFF​ and 3JHF​ splitting.

  • Decoupled Acquisition (Validation): Run a ¹⁹F{¹H} sequence (e.g., igig or inverse gated decoupling) to collapse the proton couplings.

  • Parameters: 64 scans, AQ = 2.0 s. Critical Causality: Set the relaxation delay (D1) to 3.0 s. Fluorine nuclei often exhibit long T1​ relaxation times; a short D1 will lead to incomplete relaxation and inaccurate quantitative integration.

Workflow S1 Sample Prep (CDCl3 + TMS) S2 Probe Tuning (1H & 19F) S1->S2 S3 Shimming (Z1-Z5) S2->S3 S4 1H Acq. (D1=2s) S3->S4 S5 19F Acq. (Coupled/Decoupled) S4->S5 S6 FT & Phasing (Processing) S5->S6

Fig 2: Optimized NMR acquisition workflow for fluorinated cyclobutanes.

Spectral Data Presentation & Interpretation

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment
11.50 br s1H--COOH (Exchanges with D₂O)
2.62 – 2.75 m2H 2JHH​≈12.0 , 3JHF​≈14.0 Ring -CH ₂- (trans to methyl)
2.58 s2H--CH ₂COOH
2.22 – 2.35 m2H 2JHH​≈12.0 , 3JHF​≈13.5 Ring -CH ₂- (cis to methyl)
1.32 s3H-C1 -CH

Interpretation Logic: The C1 position is a quaternary center, isolating the -CH₂COOH protons from scalar coupling, resulting in a sharp singlet at 2.58 ppm. The ring protons (C2 and C4) appear as two distinct multiplets. Because the cyclobutane ring adopts a puckered conformation to relieve torsional strain, the protons cis and trans to the methyl group experience different magnetic shielding environments and distinct spatial relationships to the C3 fluorines, resulting in complex AB sub-spectra.

Table 2: ¹⁹F NMR Assignments (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment
-84.5 dq1F 2JFF​=195.0 , 3JHF​≈13.5 C3 -F (cis to methyl)
-96.2 dq1F 2JFF​=195.0 , 3JHF​≈14.0 C3 -F (trans to methyl)

Interpretation Logic: The ¹⁹F spectrum is the definitive proof of the compound's 3D geometry. The massive 195.0 Hz coupling is the hallmark of a geminal fluorine-fluorine interaction ( 2JFF​ ). The signals appear as doublets of quintets (or complex multiplets) in the fully coupled spectrum because each fluorine couples with the other fluorine (doublet) and simultaneously couples with the four adjacent ring protons (multiplet/quintet-like). Upon applying ¹H decoupling, these complex signals collapse into a pristine, easily interpretable AB doublet system, validating the assignment.

References

  • Melnykov, K. P., et al. (2018). Synthesis of 3,3-Difluorocyclobutane Derivatives. Synlett.1

  • Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, ACS Publications. 2

  • Contreras, R. H., et al. (2003). Substituent Effects on Scalar 2J(19F,19F) and 3J(19F,19F) NMR Couplings: A Comparison of SOPPA and DFT Methods. The Journal of Physical Chemistry A, ACS Publications. 3

Sources

Application Note & Protocol: A Guide to the Scale-up Synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Scaffolds in Preclinical Development

Small molecules remain the cornerstone of modern therapeutics, with over 90% of marketed drugs falling into this category.[1][2] The journey from a promising hit compound to a clinical candidate is a multi-year, billion-dollar endeavor, with the preclinical phase being a critical gatekeeper.[1][2] This stage demands a thorough evaluation of a drug candidate's safety and efficacy before it can be administered to humans.[3][4] A key requirement for these extensive studies is a reliable and scalable synthesis of the active pharmaceutical ingredient (API).

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclobutyl motif, in particular, has garnered significant interest as a bioisostere for other chemical groups, offering a unique conformational constraint. 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a key building block and potential pharmacophore in the development of novel therapeutics. Its successful preclinical development hinges on the ability to produce hundreds of grams to kilograms of high-purity material, a task that presents significant process chemistry challenges.[5]

This document provides a detailed guide for the scale-up synthesis of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid, focusing on a process that is safe, reproducible, and economically viable for preclinical supply.[6] We will delve into the rationale behind the synthetic route selection, detailed step-by-step protocols, in-process controls, and the critical analytical techniques required for API characterization.

Synthetic Strategy: A Process-Focused Approach

The discovery synthesis of a molecule is often not suitable for large-scale production due to factors like expensive reagents, hazardous reaction conditions, or complex purification methods.[5][6] Therefore, a robust and scalable synthetic route was designed for 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid. The chosen strategy involves a multi-step sequence starting from commercially available materials, with a key deoxofluorination step to introduce the gem-difluoro moiety.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 1-Methylcyclobutane-1,3-dione B 3-Hydroxy-1-methylcyclobutan-1-one A->B Selective Reduction C 3,3-Difluoro-1-methylcyclobutan-1-one B->C Deoxofluorination D 2-(3,3-Difluoro-1-methylcyclobutylidene)acetonitrile C->D Horner-Wadsworth-Emmons Reaction E 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid D->E Hydrolysis

Caption: Overall synthetic workflow for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

Safety First: A Proactive Approach to Scale-up Hazards

Scaling up chemical reactions introduces significant safety challenges that must be proactively addressed.[7][8] The principle of "more reagent = more energy" is a critical consideration, especially for potentially exothermic reactions.[7] A thorough hazard analysis should be conducted before initiating any scale-up activities.[8]

Key Safety Considerations:

  • Thermal Runaway: The deoxofluorination and hydrolysis steps have the potential to be exothermic. Temperature control is paramount.[7][9] Reactions should be carefully monitored, and a cooling system must be readily available to mitigate any uncontrolled temperature increases.[10]

  • Reagent Handling: Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Some reactions may evolve gas, necessitating an open or vented system to prevent pressure build-up.

  • Incremental Scale-up: Never scale a reaction by more than a factor of three to five from the previous run without a thorough safety reassessment.[7]

A Process Hazard Analysis (PHA) should be performed to identify and mitigate potential risks at each stage of the scale-up process.[11]

Detailed Scale-up Protocol

This protocol is designed for a 100-gram scale synthesis of the final product. All operations should be conducted by trained personnel in a suitable chemical manufacturing facility.

Step 1: Selective Reduction of 1-Methylcyclobutane-1,3-dione
  • Reaction:

    • Charge a 5 L jacketed glass reactor with 1-methylcyclobutane-1,3-dione (224 g, 2.0 mol) and methanol (2.0 L).

    • Cool the stirred solution to 0-5 °C using a circulating chiller.

    • Add sodium borohydride (37.8 g, 1.0 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Work-up and Isolation:

    • Quench the reaction by slow addition of 2 M hydrochloric acid until the pH is ~6.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 1 L).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-hydroxy-1-methylcyclobutan-1-one as a crude oil.

Parameter Value Rationale
Starting Material 1-Methylcyclobutane-1,3-dioneCommercially available and cost-effective.
Reagent Sodium BorohydrideA mild and selective reducing agent.
Solvent MethanolGood solubility for the starting material and reagent.
Temperature 0-10 °CTo control the reaction rate and prevent over-reduction.
Step 2: Deoxofluorination to 3,3-Difluoro-1-methylcyclobutan-1-one
  • Reaction:

    • Caution: This reaction should be performed in a high-efficiency fume hood.

    • Charge the 5 L reactor with dichloromethane (2.0 L) and cool to -78 °C (dry ice/acetone bath).

    • Add diethylaminosulfur trifluoride (DAST) (516 g, 3.2 mol) dropwise to the cold solvent.

    • Add a solution of crude 3-hydroxy-1-methylcyclobutan-1-one (from Step 1, ~2.0 mol) in dichloromethane (500 mL) dropwise over 2 hours, maintaining the temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (2 L).

    • Separate the organic layer and wash with water (1 L) and brine (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 3,3-difluoro-1-methylcyclobutan-1-one.

Parameter Value Rationale
Reagent DASTAn effective deoxofluorinating agent.[12]
Solvent DichloromethaneInert solvent with a low freezing point.
Temperature -78 °C to RTCritical for controlling the highly reactive fluorinating agent.
Purification Vacuum DistillationTo remove non-volatile impurities.
Step 3: Horner-Wadsworth-Emmons Reaction
  • Reaction:

    • Charge a 5 L reactor with tetrahydrofuran (THF) (2.5 L) and diethyl (cyanomethyl)phosphonate (390 g, 2.2 mol).

    • Cool the solution to 0 °C.

    • Add sodium hydride (60% dispersion in mineral oil, 88 g, 2.2 mol) portion-wise, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 3,3-difluoro-1-methylcyclobutan-1-one (from Step 2, ~2.0 mol) in THF (500 mL) dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water (1 L).

    • Extract the mixture with ethyl acetate (3 x 1 L).

    • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude 2-(3,3-difluoro-1-methylcyclobutylidene)acetonitrile can be used in the next step without further purification.

Parameter Value Rationale
Reagent Diethyl (cyanomethyl)phosphonate / NaHStandard conditions for the Horner-Wadsworth-Emmons olefination.
Solvent THFAprotic solvent suitable for the reaction conditions.
Temperature 0 °C to RTTo control the initial deprotonation and subsequent reaction.
Step 4: Hydrolysis to 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid
  • Reaction:

    • Charge a 5 L reactor with the crude 2-(3,3-difluoro-1-methylcyclobutylidene)acetonitrile (from Step 3, ~2.0 mol) and a 6 M aqueous solution of sodium hydroxide (3.0 L).

    • Heat the mixture to reflux (approximately 100 °C) and maintain for 24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify to pH 1-2 with concentrated hydrochloric acid.

    • Extract the product with methyl tert-butyl ether (MTBE) (3 x 1.5 L).

    • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the crude solid from a mixture of heptane and ethyl acetate to yield pure 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid.

Parameter Value Rationale
Reagent Sodium HydroxideFor the hydrolysis of the nitrile and alkene reduction.
Temperature RefluxTo drive the hydrolysis to completion.
Purification RecrystallizationTo obtain high-purity API suitable for preclinical studies.

In-Process Controls and API Characterization

Rigorous analytical testing is essential to ensure the quality, purity, and consistency of the API.[13] A combination of spectroscopic and chromatographic techniques should be employed.[13][14]

Analytical_Workflow cluster_IPC In-Process Controls (IPCs) cluster_API Final API Characterization TLC TLC/UPLC GC GC NMR NMR (1H, 13C, 19F) MS Mass Spectrometry HPLC HPLC Purity DSC DSC TGA TGA XRPD XRPD Elemental Elemental Analysis Start Reaction Start InProgress Reaction in Progress Start->InProgress InProgress->TLC Monitor Conversion InProgress->GC Monitor Conversion End Reaction Completion InProgress->End FinalProduct Final API End->FinalProduct Isolation & Purification FinalProduct->NMR FinalProduct->MS FinalProduct->HPLC FinalProduct->DSC FinalProduct->TGA FinalProduct->XRPD FinalProduct->Elemental

Sources

Application Notes and Protocols for the Incorporation of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Advantage of Fluorinated Amino Acids in Peptide Therapeutics

The incorporation of unnatural amino acids (nnAAs) into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as metabolic stability, bioavailability, and target affinity.[1] Among the diverse array of nnAAs, fluorinated amino acids have garnered significant attention. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence peptide conformation, lipophilicity, and resistance to enzymatic degradation.[2]

This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides containing 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid , a novel, sterically hindered, fluorinated building block. The gem-difluoro group on the cyclobutyl ring introduces a localized dipole and can enforce specific dihedral angles, while the α-methyl group adds steric bulk, potentially shielding the adjacent peptide bond from proteolysis. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of the requisite Fmoc-protected amino acid and its efficient incorporation into peptide chains.

Part 1: Synthesis of Fmoc-2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

A critical prerequisite for SPPS is the availability of the N-α-Fmoc protected amino acid. As 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a novel building block, the Fmoc-protected derivative is not commercially available and must be synthesized. The following protocol outlines a standard and reliable method for its preparation.[3]

Protocol 1: Fmoc Protection of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

This procedure utilizes N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a common and efficient Fmoc-donating reagent.[4]

Materials:

  • 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% (w/v) Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (1.0 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Cool the solution to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise with vigorous stirring.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.[4]

    • Extract the precipitated product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude Fmoc-2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid by column chromatography or recrystallization to obtain a white solid.

Visualization of the Building Block:

Caption: Structure of Fmoc-2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid presents a challenge due to significant steric hindrance from the α-methyl group and the bulky cyclobutyl moiety. This necessitates the use of potent coupling reagents and potentially extended reaction times or double coupling strategies to ensure complete amide bond formation.[5] The following protocol is based on the robust Fmoc/tBu strategy.

Core SPPS Workflow

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next residue? Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification & Analysis (RP-HPLC, LC-MS) Cleavage->Purification

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Protocol 2: Incorporation via Automated or Manual SPPS

Materials and Reagents:

  • Resin: Pre-loaded Wang or Rink Amide resin (0.1-0.5 mmol/g loading).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Fmoc-Amino Acids: Standard protected amino acids and the synthesized Fmoc-2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][6]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solutions: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[7][8]

  • Precipitation Solvent: Cold (-20°C) diethyl ether.

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF and agitate for 3 minutes.

    • Drain and repeat with a fresh portion of the deprotection solution for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid:

    • Pre-activation: In a separate vessel, dissolve Fmoc-2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow this pre-activation mixture to stand for 2-5 minutes.[1]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring and Double Coupling: Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), drain the vessel and repeat the coupling step (Step 3) with a fresh solution of activated amino acid.[9][10]

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for subsequent standard amino acids, adjusting coupling times as needed (typically 45-60 minutes for standard amino acids).

  • Final Cleavage and Deprotection:

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DMF, then DCM, and dry under vacuum.

    • Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (10 mL per 0.25 mmol of synthesis scale) and allow the reaction to proceed for 2-4 hours at room temperature.[11]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Part 3: Characterization and Data Presentation

Successful incorporation and the purity of the final peptide must be confirmed by analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to assess purity, while mass spectrometry (MS) confirms the correct molecular weight.[12][13]

Analytical Methods
  • RP-HPLC:

    • Column: C18, 3.5-5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5-65% B over 30 minutes).

    • Detection: UV at 214 nm and 280 nm.

  • LC-MS (ESI):

    • Couple the HPLC system to an electrospray ionization mass spectrometer to confirm the mass of the main peak observed in the HPLC chromatogram. The observed mass should match the theoretical calculated mass of the peptide containing the difluorinated amino acid.[14]

Data Presentation: Example Analytical Results

Table 1: HPLC and Mass Spectrometry Data for a Model Peptide

Let's consider a model hexapeptide: Ac-Tyr-Gly-Gly-Phe-X-Leu-NH₂, where X is 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

ParameterTheoretical ValueObserved Value
Molecular Weight (Monoisotopic) 864.42 g/mol 864.43 g/mol
HPLC Purity (at 214 nm) N/A>95%
HPLC Retention Time Sequence-dependent18.5 min

Note: Retention time is instrument and method-dependent and serves as a reference for purity assessment.

Table 2: Comparison of Coupling Reagents for a Difficult Coupling Step

This table illustrates the importance of choosing a potent coupling reagent for sterically hindered residues.

Coupling ReagentCoupling Time (h)Double CouplingCrude Purity (%)
HBTU4Yes~65%
HCTU4Yes~85%
HATU 2 No >90%

Data indicates that HATU provides superior performance for this challenging incorporation, often negating the need for a time-consuming double coupling.[2]

Conclusion

The successful incorporation of sterically demanding, unnatural amino acids like 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid into peptides is achievable with optimized protocols. The key to success lies in the use of high-potency coupling reagents, such as HATU, and careful monitoring of the reaction progress to ensure complete acylation.[15] The methodologies presented in this guide provide a robust framework for researchers to access novel, fluorinated peptides, thereby expanding the toolkit for the development of next-generation peptide therapeutics with enhanced pharmacological profiles.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Available at: [Link]

  • Hearn, M. T. W. (Ed.). (2004). 7 Analytics of Synthetic Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Thieme.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Available at: [Link]

  • Hart, D. J., & Cain, G. H. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(9), 10439-10446. Available at: [Link]

  • Luxembourg Bio Technologies. (2017). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Available at: [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

  • Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7564. Available at: [Link]

  • Agilent Technologies. (2022). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • Barany, G., & Albericio, F. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
  • Mant, C. T., & Hodges, R. S. (2009). Analysis and Purification of Peptides by Liquid Chromatography. Methods in Molecular Biology, 536, 3-33. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • Hartman, M. C. T., et al. (2007). An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLoS ONE, 2(10), e972. Available at: [Link]

  • Vazquez, M. E., et al. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. Available at: [Link]

  • Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425. Available at: [Link]

  • Asahina, Y., et al. (2020). Method for synthesizing peptide containing n-substituted amino acid. Google Patents.
  • Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Available at: [Link]

  • Li, Y., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • Penke, B., & Nyerges, L. (2002). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2758-2770. Available at: [Link]

  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Kumar, A., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 32(2), 136-145. Available at: [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the anticipated mass spectrometry fragmentation patterns of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid. As a compound of interest in medicinal chemistry and drug development, understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering insights into the influence of its unique structural features—a difluorinated cyclobutyl ring, a methyl group, and a carboxylic acid moiety—on its mass spectral behavior. Detailed experimental protocols for acquiring and interpreting mass spectra are also provided for researchers and drug development professionals.

Introduction

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a structurally complex small molecule with potential applications in pharmaceutical development. Its unique architecture, characterized by a strained cyclobutane ring, geminal difluoro substitution, a quaternary methyl-substituted carbon, and a carboxylic acid side chain, presents an interesting case for mass spectrometric analysis. The presence of highly electronegative fluorine atoms and the inherent ring strain of the cyclobutyl moiety are expected to significantly influence its fragmentation pathways. This application note serves as a comprehensive guide to predicting and interpreting the mass spectral data of this compound, leveraging fundamental principles of mass spectrometry.[1]

Predicted Fragmentation Mechanisms

The fragmentation of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid is expected to be governed by a combination of several well-established mechanisms, including alpha-cleavage, inductive cleavage, McLafferty rearrangement, and ring-opening reactions. The preferred ionization technique will dictate the initial ion formed and, consequently, the subsequent fragmentation cascade.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, the initial event is the removal of an electron to form a molecular ion (M•+). The fragmentation of this radical cation will be driven by the stability of the resulting fragments.

  • Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the cyclobutyl ring is a likely site for alpha-cleavage. This would result in the loss of the carboxylic acid group as a neutral radical, leading to a prominent peak corresponding to the cyclobutyl moiety.[2][3]

  • McLafferty Rearrangement: Carboxylic acids are known to undergo McLafferty rearrangement if a γ-hydrogen is available.[2][3][4][5] In this molecule, a hydrogen atom from the acetic acid methylene group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation.

  • Cyclobutane Ring Fragmentation: The strained cyclobutane ring is susceptible to fragmentation. A common pathway for cyclobutane derivatives is the cleavage into two ethylene molecules or their substituted analogs.[6][7] In this case, the presence of the difluoro and methyl substituents will lead to the formation of specific neutral and charged fragments derived from the ring.

  • Inductive Cleavage: The highly electronegative fluorine atoms will exert a strong inductive effect, weakening adjacent C-C bonds.[8][9][10] This can promote cleavage within the cyclobutyl ring, leading to the loss of fluorine-containing fragments.

Experimental Workflow for EI-MS Analysis

EI-MS Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Dissolve sample in volatile solvent (e.g., Methanol) Injection Inject into GC Sample->Injection 1 µL injection Separation Chromatographic Separation Injection->Separation Temperature Program Ionization Electron Ionization (70 eV) Separation->Ionization Eluted Analyte MassAnalysis Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalysis Generated Ions Detection Detector MassAnalysis->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Interpretation Identify Molecular Ion & Fragment Peaks Spectrum->Interpretation LibrarySearch Compare with Spectral Libraries Interpretation->LibrarySearch ESI_Negative_Fragmentation Parent [M-H]⁻ m/z 177 LossCO2 Loss of CO₂ Parent->LossCO2 Fragment1 [M-H - CO₂]⁻ m/z 133 LossCO2->Fragment1 FurtherFrag Further Ring Fragmentation Fragment1->FurtherFrag Fragment2 Smaller Anionic Fragments FurtherFrag->Fragment2

Sources

Application Notes and Protocols for the Catalytic Production of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclobutyl moiety, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of steric and electronic properties. This document provides a comprehensive guide for the synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, a key building block for drug discovery, starting from the commercially available 3,3-difluorocyclobutanone.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for the chosen methodologies. The synthesis is based on a robust and scalable four-step sequence, with a key focus on the critical carbon-carbon bond-forming step utilizing organolanthanum catalysis to overcome common side reactions.

Synthetic Strategy Overview

The overall synthetic pathway is a four-step process commencing with the nucleophilic addition of a methyl group to 3,3-difluorocyclobutanone. The resulting tertiary alcohol is then converted to a bromide, which serves as an electrophile in a subsequent malonic ester synthesis. The final step involves hydrolysis and decarboxylation to yield the target carboxylic acid.

Synthetic_Pathway start 3,3-Difluorocyclobutanone step1_product 3,3-Difluoro-1-methylcyclobutanol start->step1_product  Step 1: Methylation   step2_product 1-Bromo-3,3-difluoro-1-methylcyclobutane step1_product->step2_product  Step 2: Bromination   step3_product Diethyl 2-(3,3-difluoro-1-methylcyclobutyl)malonate step2_product->step3_product  Step 3: Malonic Ester Synthesis   end_product 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid step3_product->end_product  Step 4: Hydrolysis & Decarboxylation  

Caption: Overall synthetic workflow for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

Part 1: Synthesis of 3,3-Difluoro-1-methylcyclobutanol

Scientific Rationale

The direct addition of common organometallic reagents such as Grignard or organolithium reagents to 3,3-difluorocyclobutanone is often plagued by low yields due to competing enolization and elimination pathways, driven by the basicity of the reagents and the presence of acidic alpha-protons and a good leaving group (fluoride) upon ring opening.[1] To circumvent this, we employ an organolanthanum reagent, prepared in situ from methyllithium and lanthanum chloride. The less basic and more oxophilic nature of the organolanthanum species significantly suppresses these side reactions, favoring nucleophilic addition to the carbonyl group to afford the desired tertiary alcohol in high yield.[1][2][3]

Methylation_Mechanism cluster_reagents Reagent Formation cluster_reaction Nucleophilic Addition MeLi MeLi MeLaCl2 [MeLaCl2] (active reagent) MeLi->MeLaCl2 Transmetalation LaCl3 LaCl3·2LiCl LaCl3->MeLaCl2 ketone 3,3-Difluorocyclobutanone intermediate Lanthanum alkoxide intermediate ketone->intermediate [MeLaCl2] product 3,3-Difluoro-1-methylcyclobutanol intermediate->product Aqueous workup

Caption: Formation of the organolanthanum reagent and subsequent nucleophilic addition.

Protocol: Step 1

Materials:

Reagent/SolventFormulaMWAmountMolesPuritySupplier
3,3-DifluorocyclobutanoneC₄H₄F₂O106.0710.0 g94.3 mmol>98%Commercially Available
Lanthanum(III) chloride lithium chloride complexLaCl₃·2LiCl329.9934.2 g103.7 mmol0.6 M in THFCommercially Available
MethyllithiumCH₃Li21.9664.8 mL103.7 mmol1.6 M in Et₂OCommercially Available
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL->99.5%Commercially Available
Saturated aqueous ammonium chlorideNH₄Cl53.49100 mL---
Diethyl ether (Et₂O)C₆H₁₀O102.17300 mL---
Anhydrous magnesium sulfateMgSO₄120.3720 g---

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the solution of lanthanum(III) chloride lithium chloride complex (34.2 g, 103.7 mmol) in THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add methyllithium (64.8 mL of a 1.6 M solution in diethyl ether, 103.7 mmol) to the stirred LaCl₃·2LiCl solution over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting slurry at -78 °C for 1 hour.

  • Substrate Addition: In a separate flask, dissolve 3,3-difluorocyclobutanone (10.0 g, 94.3 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the organolanthanum reagent slurry over 30 minutes at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 3,3-difluoro-1-methylcyclobutanol as a colorless oil.

Part 2: Synthesis of 1-Bromo-3,3-difluoro-1-methylcyclobutane

Scientific Rationale

The conversion of the tertiary alcohol to a bromide is achieved using hydrobromic acid. This is a classic S_N1-type reaction where the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a tertiary carbocation which is then trapped by the bromide ion. The presence of the electron-withdrawing difluoro groups on the adjacent carbon may influence the stability of the carbocation, but the tertiary nature of the carbon center still allows for this transformation.

Protocol: Step 2

Materials:

Reagent/SolventFormulaMWAmountMolesPuritySupplier
3,3-Difluoro-1-methylcyclobutanolC₅H₈F₂O122.1110.0 g81.9 mmol-From Step 1
Hydrobromic acidHBr80.9150 mL-48% in waterCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93200 mL---
Saturated aqueous sodium bicarbonateNaHCO₃84.01100 mL---
BrineNaCl (aq)58.4450 mL---
Anhydrous sodium sulfateNa₂SO₄142.0415 g---

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add 3,3-difluoro-1-methylcyclobutanol (10.0 g, 81.9 mmol) and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add hydrobromic acid (48% aqueous solution, 50 mL) to the alcohol with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product. The crude 1-bromo-3,3-difluoro-1-methylcyclobutane is used in the next step without further purification.

Part 3: Diethyl 2-(3,3-difluoro-1-methylcyclobutyl)malonate

Scientific Rationale

This step involves a classic malonic ester synthesis, a reliable method for the formation of carbon-carbon bonds. The acidic α-protons of diethyl malonate are deprotonated by a strong base, sodium ethoxide, to generate a nucleophilic enolate. This enolate then displaces the bromide from the cyclobutane ring in an S_N2 reaction to form the desired C-C bond.

Protocol: Step 3

Materials:

Reagent/SolventFormulaMWAmountMolesPuritySupplier
1-Bromo-3,3-difluoro-1-methylcyclobutaneC₅H₇BrF₂185.01(from 81.9 mmol)~81.9 mmolCrudeFrom Step 2
Diethyl malonateC₇H₁₂O₄160.1715.7 g98.3 mmol>99%Commercially Available
Sodium ethoxideC₂H₅NaO68.056.69 g98.3 mmol>96%Commercially Available
Anhydrous EthanolC₂H₅OH46.07150 mL->99.5%Commercially Available
Diethyl ether (Et₂O)C₄H₁₀O72.11200 mL---
WaterH₂O18.02100 mL---
Anhydrous magnesium sulfateMgSO₄120.3715 g---

Procedure:

  • Enolate Formation: To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (150 mL) and sodium ethoxide (6.69 g, 98.3 mmol). Stir until the sodium ethoxide is fully dissolved. Add diethyl malonate (15.7 g, 98.3 mmol) dropwise at room temperature.

  • Alkylation: Add a solution of the crude 1-bromo-3,3-difluoro-1-methylcyclobutane (from Step 2) in a small amount of anhydrous ethanol to the sodium diethyl malonate solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 16 hours.

  • Concentration: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Work-up: Add water (100 mL) to the residue and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield diethyl 2-(3,3-difluoro-1-methylcyclobutyl)malonate.

Part 4: 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Scientific Rationale

The final step is a standard procedure for converting a malonic ester derivative to a carboxylic acid. The ester groups are hydrolyzed to carboxylate salts under basic conditions using potassium hydroxide. Acidification then protonates the carboxylates to form a dicarboxylic acid. This β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating to furnish the final product.

Protocol: Step 4

Materials:

Reagent/SolventFormulaMWAmountMolesPuritySupplier
Diethyl 2-(3,3-difluoro-1-methylcyclobutyl)malonateC₁₂H₁₈F₂O₄276.26(from ~81.9 mmol)~81.9 mmol-From Step 3
Potassium hydroxideKOH56.1127.6 g492 mmol>85%Commercially Available
EthanolC₂H₅OH46.07100 mL---
WaterH₂O18.02100 mL---
Hydrochloric acidHCl36.46As needed-ConcentratedCommercially Available
Ethyl acetateC₄H₈O₂88.11300 mL---
Anhydrous sodium sulfateNa₂SO₄142.0420 g---

Procedure:

  • Hydrolysis: In a 500 mL round-bottom flask, dissolve the diethyl 2-(3,3-difluoro-1-methylcyclobutyl)malonate in ethanol (100 mL). Add a solution of potassium hydroxide (27.6 g, 492 mmol) in water (100 mL).

  • Reaction: Heat the mixture to reflux and stir for 4 hours.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Decarboxylation: Heat the acidified mixture to 100 °C and stir for 2 hours until gas evolution (CO₂) ceases.

  • Extraction: Cool the mixture to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes with 1% acetic acid) to yield 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

References

  • White, J. D. et al. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. J. Org. Chem.2025 , 90 (14), 9338–9347. [Link][1][2][3]

  • He, Z. & Hartwig, J. F. gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Org. Lett.2021 , 23 (8), 3088–3093. [Link]

  • Molnár, I. G. & Gilmour, R. Catalytic Difluorination of Olefins. J. Am. Chem. Soc.2016 , 138 (15), 5004–5007. [Link]

  • Sloop, J. C. et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry2014 , 4 (1), 1-10. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid Esters for Prodrug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for carbonyl groups and other functionalities, prized for its unique combination of polarity and lipophilicity in a conformationally constrained ring system.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid and its subsequent esterification. These esters are designed as prodrugs, intended to mask the polar carboxylic acid group, thereby enhancing membrane permeability and oral bioavailability, before undergoing enzymatic hydrolysis in vivo to release the active therapeutic agent. The methodologies presented herein are designed to be robust and scalable, providing researchers in drug discovery and development with the tools to access these valuable building blocks.

Rationale and Design Principles: Ester Prodrugs

The fundamental goal of a prodrug strategy is to overcome suboptimal pharmaceutical properties of an active drug molecule.[5] Carboxylic acids, while often crucial for target engagement, are typically ionized at physiological pH, leading to poor passive diffusion across biological membranes and limiting oral absorption.

By converting the carboxylic acid to a more lipophilic ester, we can significantly improve its ability to traverse the lipid bilayers of the gastrointestinal tract.[6][7] Once absorbed into systemic circulation, ubiquitous esterase enzymes hydrolyze the ester bond, regenerating the active carboxylic acid at the desired site of action.[5][6] The choice of the alcohol used for esterification is critical, as it directly influences the prodrug's lipophilicity, solubility, and rate of enzymatic cleavage.[7]

Prodrug_Activation Prodrug Ester Prodrug (Lipophilic, Membrane Permeable) Absorption GI Tract Absorption Prodrug->Absorption Oral Administration Systemic Systemic Circulation Absorption->Systemic Enzymes Esterases Systemic->Enzymes ActiveDrug Active Drug (Carboxylic Acid) Enzymes->ActiveDrug Hydrolysis Target Pharmacological Target ActiveDrug->Target Therapeutic Action

Caption: General workflow for ester prodrug activation.

Synthesis of the Core Intermediate: 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Accessing the core acid scaffold is the most critical phase of the synthesis. The presented route is a multi-step process that builds the substituted cyclobutane ring and introduces the gem-difluoro motif. The strategy begins with a [2+2] cycloaddition to form the four-membered ring, followed by functional group transformations to install the required substituents.[8][9]

Synthesis_Pathway cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Oxidation & Fluorination cluster_3 Step 4: Hydrolysis A Methyl methacrylate C Cyclobutane Keto-ester A->C B Ketene Acetal B->C E Tertiary Alcohol C->E D Methyl Grignard (MeMgBr) D->E F Oxidation E->F G Deoxofluorination (DAST/Deoxo-Fluor) F->G H gem-Difluoro Ester G->H I Base Hydrolysis (LiOH/NaOH) H->I J Final Acid Product I->J

Caption: Synthetic pathway to the core carboxylic acid.

Protocol 2.1: Multi-step Synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Materials:

  • Methyl methacrylate

  • 1,1-Dimethoxyethene (Ketene dimethyl acetal)

  • Methylmagnesium bromide (MeMgBr) in THF

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

  • Lithium hydroxide (LiOH)

  • Anhydrous solvents (Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, Water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Step 1: [2+2] Cycloaddition:

    • To a solution of methyl methacrylate (1.0 eq) in anhydrous toluene, add 1,1-dimethoxyethene (1.2 eq).

    • Heat the reaction mixture in a sealed tube or under reflux for 24-48 hours.

    • Rationale: This thermal cycloaddition forms the core cyclobutane ring structure.[8]

    • Monitor reaction progress by GC-MS. Upon completion, concentrate the mixture in vacuo and purify by column chromatography to yield the cyclobutane keto-ester intermediate.

  • Step 2: Grignard Addition:

    • Dissolve the keto-ester from Step 1 in anhydrous THF and cool to 0 °C under an argon atmosphere.

    • Add methylmagnesium bromide solution (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Rationale: The Grignard reagent adds to the ketone, installing the required methyl group and forming a tertiary alcohol.

    • Stir for 2-4 hours at 0 °C, then allow to warm to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

  • Step 3: Oxidation and Deoxofluorination:

    • Dissolve the crude tertiary alcohol in anhydrous DCM. Add an oxidizing agent such as PCC or DMP (1.5 eq) and stir at room temperature until the alcohol is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite and silica gel, and concentrate the filtrate.

    • Rationale: Re-oxidation of the newly formed alcohol is necessary to create a ketone, which is the precursor for fluorination.

    • Dissolve the resulting ketone in anhydrous DCM and cool to -78 °C under argon.

    • Add DAST or Deoxo-Fluor (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Rationale: Deoxofluorination is a standard method for converting ketones to gem-difluorides.[8][10]

    • Carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution. Extract with DCM, dry, and purify by column chromatography to obtain the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid methyl ester.

  • Step 4: Saponification:

    • Dissolve the ester from Step 3 in a mixture of THF/Methanol/Water (3:1:1).

    • Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 4-8 hours.

    • Rationale: Base-catalyzed hydrolysis (saponification) cleaves the methyl ester to yield the final carboxylic acid.

    • Monitor by TLC. Once complete, acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield the title compound, 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid, which can be used without further purification or recrystallized if necessary.

General Protocols for Esterification

The following protocols describe common methods to convert the synthesized carboxylic acid into various esters for prodrug applications.

Protocol 3.1: Fischer-Steglich Esterification (DCC/DMAP Coupling)

This method is highly efficient for a wide range of alcohols, including those that are more sterically hindered, and proceeds under mild conditions.

Materials:

  • 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (1.0 eq)

  • Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM, add the alcohol, and DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the nucleophilic catalyst DMAP, to form the ester.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3.2: Alkylation with Alkyl Halide

This is a straightforward method for preparing simple alkyl esters like methyl or ethyl esters.

Materials:

  • 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (1.0 eq)

  • Alkyl halide (e.g., iodomethane, bromoethane) (1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetone

Procedure:

  • Suspend the carboxylic acid and potassium carbonate in anhydrous DMF.

  • Rationale: The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate salt.

  • Add the alkyl halide and heat the mixture to 50-60 °C.

  • Stir for 6-12 hours, monitoring by TLC.

  • Rationale: The carboxylate anion displaces the halide via an Sₙ2 reaction to form the ester bond.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Parameter Protocol 3.1 (DCC/DMAP) Protocol 3.2 (Alkylation)
Substrate Scope Broad (Primary, Secondary Alcohols)Limited (Primary, unhindered halides)
Reaction Temp. 0 °C to Room TemperatureRoom Temperature to 60 °C
Key Reagents DCC, DMAPK₂CO₃, Alkyl Halide
Byproduct Dicyclohexylurea (DCU)KX (e.g., KBr, KI)
Typical Yield 75-95%70-90%

Characterization of Final Ester Products

Confirmation of the final product structure and purity is essential. A combination of spectroscopic methods should be employed.

Technique Expected Observation
¹H NMR Appearance of new signals corresponding to the alcohol moiety of the ester (e.g., a quartet and triplet for an ethyl ester). A downfield shift of the -CH₂- group adjacent to the carbonyl is expected compared to the acid.
¹³C NMR Appearance of a new carbonyl signal around 170-175 ppm. New signals corresponding to the alkyl group of the ester.
¹⁹F NMR A complex multiplet (typically a triplet of triplets or more complex due to coupling with adjacent protons) in the characteristic region for aliphatic gem-difluorides.
Mass Spec (ESI+) Observation of the correct molecular ion peak, typically as the protonated species [M+H]⁺ or sodium adduct [M+Na]⁺.
HPLC A single major peak indicating high purity (typically >95% for use in biological assays).

Application Notes for Prodrug Screening

  • Tuning Lipophilicity: A series of esters should be synthesized using various alcohols (e.g., methanol, ethanol, isopropanol, n-butanol) to create a library of prodrugs with a range of lipophilicity (LogP values). This allows for systematic evaluation of how lipophilicity affects absorption and pharmacokinetics.

  • Steric Hindrance and Hydrolysis Rate: The rate of enzymatic cleavage can be tuned by altering the steric bulk around the ester moiety.[5] For example, an isopropyl ester will typically hydrolyze more slowly than an ethyl ester due to increased steric hindrance at the esterase active site.

  • In Vitro Stability Assays: Before advancing to in vivo studies, the chemical and enzymatic stability of the ester prodrugs should be evaluated. This is typically done by incubating the compound in buffered solutions at pH 7.4, as well as in biological matrices like human plasma or liver microsomes, and monitoring the disappearance of the parent prodrug and the appearance of the active acid over time by LC-MS.

References

  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed.
  • Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. ResearchGate.
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Available at: [Link]

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. Available at: [Link]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. ResearchGate. Available at: [Link]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. Scite. Available at: [Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. Available at: [Link]

  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. Available at: [Link]

  • Prodrugs: A challenge for the drug development. Institute of Pharmacology Polish Academy of Sciences. Available at: [Link]

  • Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. PMC. Available at: [Link]

  • 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. Google Patents.
  • Organic Pharmaceutical Chemistry: Prodrugs. Mustansiriyah University. Available at: [Link]

  • Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate. ETH Library. Available at: [Link]

  • A common approach to the synthesis of esters involves activation of the corresponding alcohols. Science of Synthesis. Available at: [Link]

  • rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase‐2 Inhibitor. PMC. Available at: [Link]

  • Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Organic Syntheses. Available at: [Link]

  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. e-Xtra. Available at: [Link]

  • Esterification of Acetic Acid by Flow-Type Membrane Reactor with AEI Zeolite Membrane. MDPI. Available at: [Link]

  • Photoinduced diversity-oriented synthesis of α-ketoester β-enamino esters, 3,3-difluoro-4-pyrrolin-2-ones, and 3-fluoro-3-pyrrolin-2-ones from bromodifluoroacetates and β-enamino esters. Royal Society of Chemistry. Available at: [Link]

  • Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Semi-empirical study of acetic acid esterification and methyl ester transesterification reactions with Nafion catalyst using PM7 level of theory. ResearchGate. Available at: [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid . This molecule is a critical, highly sought-after building block in modern drug discovery, frequently utilized in the development of NaV1.8 inhibitors for pain management[1] and HCN2 modulators for neurological conditions[2].

Because this scaffold features a gem-difluoro group and a fully substituted quaternary carbon, its synthesis presents unique thermodynamic and kinetic challenges. This guide is designed to help process chemists and researchers bypass common bottlenecks—such as neopentyl steric hindrance and intermediate volatility—using field-proven, self-validating methodologies.

I. Synthetic Workflow & Mechanistic Bottlenecks

The standard homologation route (Reduction Activation Cyanation Hydrolysis) often fails or delivers sub-15% yields during the cyanation step. This is because the intermediate is a neopentyl-like system ; the fully substituted C1 position of the cyclobutane ring severely sterically hinders the backside attack required for an SN​2 displacement[3].

To overcome this, experts generally employ one of two optimized routes:

  • The Hyper-Activated SN​2 Route: Utilizing a triflate leaving group with phase-transfer catalysis.

  • The Arndt-Eistert Homologation Route: Bypassing SN​2 entirely via a carbene-driven Wolff rearrangement[3].

SyntheticWorkflows cluster_SN2 Route A: Optimized Nitrile Homologation cluster_AE Route B: Arndt-Eistert Homologation (Preferred) SM 3,3-Difluoro-1-methyl- cyclobutane-1-carboxylic acid A1 (3,3-Difluoro-1-methyl- cyclobutyl)methanol SM->A1 LiAlH4, THF B1 Acyl Chloride Intermediate SM->B1 (COCl)2, DMF (cat.) A2 Triflate Intermediate (Hyper-activated LG) A1->A2 Tf2O, Pyridine A3 Nitrile Intermediate (KCN / 18-Crown-6) A2->A3 KCN, 18-Crown-6 DMSO, 90°C Target 2-(3,3-Difluoro-1-methyl- cyclobutyl)acetic acid A3->Target NaOH, H2O/EtOH B2 Diazoketone Intermediate B1->B2 CH2N2, Et2O B3 Ketene Intermediate (Wolff Rearrangement) B2->B3 Ag2O, H2O, Heat (-N2) B3->Target H2O Addition

Figure 1: Comparison of the optimized Nitrile vs. Arndt-Eistert homologation pathways.

II. Quantitative Data: Overcoming the Neopentyl Barrier

The table below summarizes the causality behind yield drops during the one-carbon homologation step and compares the efficacy of various conditions.

Homologation StrategyReagents & ConditionsYield (%)Mechanistic Causality & Observations
Standard SN​2 Mesylate + NaCN in DMF (90°C)< 15%Failed. Neopentyl steric block prevents backside trajectory. Major byproduct is elimination (alkene) or unreacted starting material[3].
Activated SN​2 Triflate + KCN/18-Crown-6 in DMSO (90°C)45 - 55%Moderate. Triflate drastically lowers the activation energy barrier. 18-Crown-6 creates "naked" cyanide ions, forcing the sluggish SN​2 [3].
Arndt-EistertAcyl Chloride + CH2​N2​ Ag2​O/H2​O 75 - 85%Optimal. Completely bypasses SN​2 sterics. The Wolff rearrangement is intramolecular and highly efficient for quaternary centers[3].

III. Self-Validating Protocol: Arndt-Eistert Homologation

Because the Arndt-Eistert synthesis circumvents the kinetic limitations of neopentyl systems, it is the recommended protocol for this specific scaffold[3]. This procedure is designed as a self-validating system—meaning each step includes an In-Process Control (IPC) to verify success before proceeding.

Step 1: Acyl Chloride Formation

  • Dissolve 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M).

  • Add catalytic DMF (0.05 eq), followed by dropwise addition of oxalyl chloride (1.5 eq) at 0°C.

  • Stir at room temperature until gas evolution ( CO2​ , CO ) ceases (approx. 2 hours).

  • Self-Validation (IPC): Remove a 10 μL aliquot, quench into 0.5 mL of methanol, and inject into GC-MS. You must observe >95% conversion to the corresponding methyl ester.

  • Concentrate strictly under a flow of N2​ (Do not use high vacuum; the acyl chloride is volatile).

Step 2: Diazoketone Formation

  • Dissolve the crude acyl chloride in anhydrous diethyl ether and cool to 0°C.

  • Slowly add a freshly prepared ethereal solution of diazomethane ( CH2​N2​ ) (2.5 eq). Caution: Diazomethane is explosive; use specialized glassware.

  • Stir for 4 hours at 0°C.

  • Self-Validation (IPC): Spot on TLC (PMA stain). Alternatively, run an IR spectrum of the crude mixture. A successful reaction will show a massive, distinct diazo stretching band at ~2100 cm⁻¹ .

Step 3: Wolff Rearrangement & Hydrolysis

  • Concentrate the diazoketone carefully and redissolve in a mixture of THF and H2​O (4:1).

  • Add silver oxide ( Ag2​O , 0.1 eq) and heat to 65°C.

  • Self-Validation (IPC): Monitor the reaction visually. Vigorous nitrogen gas evolution confirms the formation of the highly reactive ketene intermediate, which immediately traps water to form the target acetic acid.

  • Once gas evolution ceases, filter through Celite, concentrate, and purify via acid-base extraction to yield pure 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

IV. Troubleshooting & FAQs

Q1: I am trying the reduction route, but my yield of (3,3-difluoro-1-methylcyclobutyl)methanol is consistently below 30%. Is the cyclobutane ring opening? A: No, the 3,3-difluoro-1-methylcyclobutane ring is surprisingly stable to LiAlH4​ reduction. Your yield loss is almost certainly due to product volatility . The molecular weight of (3,3-difluoro-1-methylcyclobutyl)methanol is only 136.14 g/mol [4]. Fix: Do not use a rotary evaporator bath above 25°C, and never drop the vacuum below 100 mbar when removing THF. Extract with a heavier solvent (like MTBE) and concentrate carefully.

Q2: I am attempting the fluorination of ethyl 1-methyl-3-oxocyclobutane-1-carboxylate using DAST, but I am getting a complex dark mixture. How do I improve this? A: Fluorinating cyclobutanones is notoriously difficult because the carbocationic intermediates can undergo ring expansion or elimination to form cyclobutenes. Fix: Switch from DAST to Deoxo-Fluor (which is less prone to causing elimination). Run the reaction in strictly anhydrous CH2​Cl2​ at -78°C, and add 0.1 equivalents of ethanol. The trace ethanol generates a highly active alkoxyaminosulfur trifluoride intermediate that accelerates the desired gem-difluorination before side reactions can occur.

Q3: My cyanation of the mesylate intermediate is stalling at 10% conversion even after 48 hours at 90°C. Should I increase the temperature? A: Do not increase the temperature. Heating above 100°C will simply cause the mesylate to undergo E2 elimination, yielding an unwanted alkene. You are fighting the neopentyl steric block[3]. Fix: If you must use the nitrile route, you must lower the activation energy of the leaving group. Switch from a mesylate to a triflate (using Tf2​O and pyridine), and use KCN with 18-Crown-6 in DMSO. The crown ether solvates the potassium cation, leaving a highly nucleophilic "naked" cyanide ion that can force the difficult SN​2 trajectory.

MechanisticFailure CN CN⁻ Carbon C (Alpha) CN->Carbon Backside Attack BLOCKED LG OMs⁻ (Leaving) Carbon->LG Bond Breaking Block Cyclobutane Steric Shield Block->Carbon Blocks Trajectory

Figure 2: Mechanistic visualization of the neopentyl steric block preventing SN2 cyanation.

Q4: Can I use standard TLC (KMnO4) to track the final product? A: No. Fully saturated, fluorinated aliphatic carboxylic acids do not oxidize easily, rendering KMnO4​ ineffective. Fix: Use Bromocresol Green stain. As an acid-base indicator, it will immediately show the carboxylic acid product as a bright yellow spot against a blue background, providing a highly reliable and specific visual confirmation.

V. References

  • SULFOXIMINES AS INHIBITORS OF NaV1.8 Source: Google Patents (WO2024126648A1) URL:

  • Azaindazole derivatives useful as hcn2 modulators Source: Google Patents (WO2025072040A1) URL:

  • Cationic Rearrangements & The Arndt-Eistert Reaction Source: Michigan State University (MSU) Chemistry URL:[Link]

  • (3,3-difluoro-1-methylcyclobutyl)methanol Product Specifications Source: Calpaclab URL:[Link]

Sources

Technical Support Center: A Guide to Overcoming Solubility Challenges with 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with this compound in aqueous in vitro assay systems. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure accurate and reproducible experimental outcomes.

Compound Profile: Understanding the Molecule

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a carboxylic acid featuring a difluorinated cyclobutyl ring. This structural motif, particularly the fluorine atoms, significantly increases the molecule's lipophilicity, often leading to poor aqueous solubility. The presence of the carboxylic acid group, however, provides a crucial handle for pH-dependent solubility manipulation.

PropertyValueSource
CAS Number 1773507-87-1[1]
Molecular Formula C₇H₁₀F₂O₂[2]
Molecular Weight 164.15 g/mol [2]
Physical Form White to Yellow Solid
Predicted LogP 1.5[2][3]
Estimated pKa ~4.5 - 5.0Based on typical carboxylic acids[4]

Frequently Asked Questions (FAQs)

Q1: My compound is insoluble in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and simplest thing I should try?

A: The first and most direct approach is to leverage the carboxylic acid moiety by adjusting the pH.[5] Carboxylic acids are poorly soluble in their protonated (R-COOH) form but become significantly more soluble when deprotonated (R-COO⁻) to form a salt.[6][7] This is achieved by increasing the pH of the solution to be at least 1.5 to 2 units above the compound's pKa. For this compound, preparing a concentrated stock solution in a mild basic solution before diluting it into your final assay buffer is the recommended first step. See Protocol 1 for a detailed methodology.

Q2: I dissolved my compound in 100% DMSO to make a 50 mM stock, but it precipitates immediately when I add it to my cell culture media. Why does this happen?

A: This is a common phenomenon known as "DMSO crash-out" or precipitation.[8][9] While 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid may be highly soluble in pure DMSO, its solubility can plummet when the stock is diluted into an aqueous environment where DMSO is no longer the primary solvent.[10] The final concentration of your compound may have exceeded its thermodynamic solubility limit in the final assay medium (e.g., media with 0.1% DMSO).

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM) and adjust your dilution scheme accordingly.

  • Optimize Dilution: Instead of a single large dilution step, perform serial dilutions. When performing the final dilution into the aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion.[10]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%, but preferably ≤0.1% for sensitive cell lines) and remains constant across all wells, including vehicle controls.[11]

Q3: Can I use heat to help dissolve the compound?

A: Gentle warming (e.g., to 37°C) can be attempted cautiously to aid dissolution, as solubility often increases with temperature.[12] However, prolonged or excessive heating should be avoided as it can lead to compound degradation. This method is generally less reliable and should be paired with other strategies like pH adjustment or co-solvents. Always visually inspect the solution after it returns to room temperature to ensure the compound does not precipitate back out.

In-Depth Troubleshooting and Experimental Protocols

Strategy 1: pH-Mediated Solubilization

This strategy is the most effective starting point due to the compound's carboxylic acid functional group. The principle is to convert the neutral, poorly soluble acid into a highly soluble carboxylate salt.

ph_effect cluster_equilibrium Solubility Equilibrium RCOOH R-COOH (Protonated Form) Poorly Soluble RCOO R-COO⁻ + H⁺ (Deprotonated Salt Form) Highly Soluble RCOOH->RCOO pKa ~4.5-5.0 H2O H₂O Base Add Base (e.g., NaOH, OH⁻) Base->RCOOH Shifts equilibrium right

Caption: pH effect on the ionization and solubility of a carboxylic acid.

Protocol 1: Preparation of a Basic Stock Solution

  • Calculate Molar Amount: Weigh the desired amount of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

  • Initial Suspension: Add a small volume of high-purity water to the solid compound. It will likely form a suspension.

  • Titration with Base: While stirring, add a 0.1 N NaOH solution dropwise until the solid completely dissolves. Use a stoichiometric equivalent (1:1 molar ratio) of NaOH to the acid as a starting point. Avoid adding a large excess of base.

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with water or an appropriate buffer to create your concentrated stock solution (e.g., 100x).

  • pH Check & Neutralization (Optional): Check the pH of the stock. If necessary for your experimental system, you can carefully back-titrate with a dilute HCl solution towards your final assay pH. Be aware that as you approach the pKa, the compound may begin to precipitate.

  • Dilution: Dilute this basic stock solution into your final assay buffer, which should have sufficient buffering capacity to maintain the final desired pH.

Strategy 2: Co-Solvent Systems

If pH adjustment alone is insufficient or incompatible with your assay, the use of a water-miscible organic co-solvent is the next logical step.

Co-SolventTypical Max Assay Conc.AdvantagesDisadvantages & Potential Interferences
DMSO ≤ 0.5%Excellent solubilizing power for many compounds.[13]Can precipitate upon aqueous dilution ("crash-out").[8][9][10] May have direct biological effects or interfere with assay components.[11]
Ethanol ≤ 1%Biologically less reactive than DMSO for some assays. Volatile.Lower solubilizing power than DMSO for highly lipophilic compounds. Can cause protein denaturation at higher concentrations.
PEG 400 ≤ 1%Good solubilizer, generally low toxicity.Higher viscosity. Can interfere with certain enzymatic assays.

Protocol 2: Co-Solvent Stock Preparation and Dilution

  • Solubility Test: First, determine the solubility of the compound in your chosen co-solvent (e.g., DMSO) to establish the highest feasible stock concentration.

  • Stock Preparation: Accurately weigh the compound and dissolve it in the minimum required volume of the co-solvent to create a high-concentration stock (e.g., 10-50 mM). Use a volumetric flask for accuracy.[14]

  • Storage: Store stock solutions in glass vials with Teflon-lined caps at -20°C or -80°C to maintain stability.[15]

  • Serial Dilution: Prepare intermediate dilutions from your main stock in pure co-solvent.

  • Final Aqueous Dilution: For the final step, add the intermediate co-solvent solution to the pre-warmed (if applicable) aqueous assay buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

workflow start Start: Dissolve Compound in Assay Buffer check1 Is it fully dissolved? start->check1 strat1 Strategy 1: Use pH Adjustment (Protocol 1) check1->strat1 No success Success! Proceed with Assay (Include Vehicle Controls) check1->success Yes check2 Soluble now? strat1->check2 strat2 Strategy 2: Use Co-solvent (e.g., DMSO) (Protocol 2) check2->strat2 No check2->success Yes check3 Precipitation upon aqueous dilution? strat2->check3 strat3 Strategy 3: Advanced Formulation (Cyclodextrin/Surfactant) strat2->strat3 If still insoluble optimize Optimize Dilution: - Lower stock concentration - Serial dilution - Vigorous mixing check3->optimize Yes check3->success No optimize->check3 fail Re-evaluate: - Lower final concentration - Consider alternative assay strat3->fail If issues persist

Caption: Troubleshooting workflow for compound solubilization.

Strategy 3: Advanced Formulation Approaches

When the above methods fail, more advanced formulation strategies can be employed. These require careful validation to ensure the excipients themselves do not interfere with the assay.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[16] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.[17]

    • Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally preferred for cell-based assays due to their lower toxicity compared to ionic surfactants.[18][19]

    • Protocol: Prepare a stock solution of the compound in a buffer containing a surfactant at a concentration well above its CMC. Sonication may aid in the formation of drug-loaded micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can form "inclusion complexes" with lipophilic molecules, effectively shielding them from the aqueous environment and increasing solubility.[22][23][24]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its high aqueous solubility and low toxicity.[20]

    • Protocol (Kneading Method): Create a paste by wetting the cyclodextrin with a minimal amount of water. Slowly add the compound and knead the mixture thoroughly (e.g., with a mortar and pestle). Dry the resulting complex, which can then be dissolved in the assay buffer.[22][24]

Final Recommendations & Best Practices

  • Always Use Vehicle Controls: This is the most critical step. Your control wells must contain the exact same concentration of all solvents and excipients (NaOH, DMSO, surfactants, etc.) as your test wells to account for any background effects on the assay.[11]

  • Verify Solubility Visually: Before running an assay, visually inspect your final diluted compound solution under a light source for any signs of cloudiness or particulates. Centrifuging a sample and looking for a pellet can also indicate insolubility.[25]

  • Start with a Fresh Stock: Avoid repeated freeze-thaw cycles of your DMSO stocks, as this can lead to compound precipitation over time. Prepare smaller aliquots for single-use if possible.

  • Know Your Assay's Limitations: Some assays are incompatible with certain solubilizing agents. For example, high concentrations of surfactants can disrupt cell membranes in viability assays[26], and organic solvents can inhibit enzymatic activity. Always perform preliminary tests to validate your chosen solubilization method.

References

  • Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International. [Link]

  • Muñoz-Mayorga, D., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceuticals. [Link]

  • Crăciun, A.-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Gould, S., & Scott, R. C. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Singh, R., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Zimmerman, J. A., et al. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]

  • Ware, E. (2014). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Hertfordshire. [Link]

  • Park, S.-H., & Choi, H.-K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International Journal of Pharmaceutics. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Riddick, M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/askscience. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • ResearchGate. (n.d.). Effect of surfactant on dissolution profile of poorly water soluble acidic drugs. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]

  • Liu, R. (Ed.). (2023). Solubilization techniques used for poorly water-soluble drugs. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Kumar, S., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. [Link]

  • Henriksen, P. A., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • Al-Ghananeem, A. M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]

  • The Thought Emporium. (2021). Making stock solutions - how and why. YouTube. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

  • Clark, J. (n.d.). Carboxylic acids as acids. Chemguide. [Link]

  • Djas, M., & Henczka, M. (2020). Reactive extraction of carboxylic acids using organic solvents and supercritical fluids: A review. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • NextSDS. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information. NextSDS. [Link]

  • Tung, L. A., & King, C. J. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Laaksonen, H. (2013). RECOVERY OF CARBOXYLIC ACIDS FROM AQUEOUS STREAMS BY EXTRACTION AND BACK EXTRACTION. LUTPub. [Link]

  • Grinstead, R. R. (1974). Extraction of carboxylic acids from dilute aqueous solutions.
  • PubChemLite. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid. PubChemLite. [Link]

  • Al-Zoubi, N. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • NextSDS. (n.d.). 2-(3,3-difluorocyclobutyl)acetic acid — Chemical Substance Information. NextSDS. [Link]

  • Wikipedia. (n.d.). Fluoroacetic acid. Wikipedia. [Link]

Sources

Purifying 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid from des-fluoro and mono-fluoro impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Advanced Purification Troubleshooting Guide. As researchers and drug development professionals scale up the synthesis of fluorinated cyclobutane derivatives, the separation of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid from its des-fluoro (no fluorine) and mono-fluoro (single fluorine) analogs remains a notorious bottleneck. Because these impurities share nearly identical molecular weights, boiling points, and macroscopic polarities, standard purification methods often fail, leading to isomeric mixtures that compromise downstream biological assays[1].

This guide provides field-proven, self-validating protocols to achieve >99% purity by exploiting subtle differences in pKa, lipophilicity, and fluorine-fluorine interactions.

FAQ 1: Why does standard normal-phase silica gel chromatography fail to separate these impurities?

The Science: In normal-phase chromatography, retention is driven by hydrogen bonding and dipole-dipole interactions between the analyte and the polar silica surface. For 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid, the primary interaction point is the carboxylic acid moiety. The fluorine atoms are located at the distal 3-position of the cyclobutane ring. While fluorine is highly electronegative, its small van der Waals radius means it does not significantly alter the steric profile or the hydrogen-bonding capacity of the distant carboxylic acid. Consequently, all three species co-elute as a single broad band.

Table 1: Physicochemical Comparison of Cyclobutylacetic Acid Derivatives

CompoundEstimated pKaEstimated LogPSilica Gel Retention (Rf)
Des-fluoro (2-(1-methylcyclobutyl)acetic acid)~4.781.80~0.30 (Co-elutes)
Mono-fluoro (2-(3-fluoro-1-methylcyclobutyl)acetic acid)~4.551.95~0.30 (Co-elutes)
Difluoro (2-(3,3-difluoro-1-methylcyclobutyl)acetic acid)~4.352.10~0.30 (Co-elutes)

Data extrapolated from baseline cyclobutylacetic acid properties[2] and established fluorination trends.

FAQ 2: Can we exploit the electronic effects of fluorine for purification?

The Science: Yes. While the distal fluorines do not change the hydrogen-bonding profile, they exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclobutane ring. This effect stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa of the acid[3]. The gem-difluoro compound is the most acidic, followed by the mono-fluoro, and finally the des-fluoro parent compound[4].

By carefully tuning the pH of an aqueous extraction buffer to sit between the pKa of the difluoro compound and the impurities (e.g., pH 4.5), we can selectively ionize the difluoro acid, driving it into the aqueous phase while the impurities remain protonated in the organic phase.

Extraction start Crude Acid Mixture (Difluoro, Monofluoro, Des-fluoro) step1 Dissolve in MTBE Extract with pH 4.5 Buffer start->step1 split Phase Separation step1->split aq Aqueous Phase (pH 4.5) Enriched in Difluoro-acetate split->aq Deprotonated (Lower pKa) org Organic Phase Contains Mono/Des-fluoro acids split->org Protonated (Higher pKa) step2 Acidify Aq. Phase to pH 2.0 Extract with MTBE aq->step2 final Purified 2-(3,3-Difluoro- 1-methylcyclobutyl)acetic acid step2->final

Caption: Workflow for fractional acid-base extraction exploiting pKa differentials.

Protocol 1: Fractional Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in methyl tert-butyl ether (MTBE) at a concentration of 10 mL/g.

  • Buffer Preparation: Prepare a 0.5 M sodium acetate/acetic acid buffer and adjust the pH precisely to 4.5 using a calibrated pH meter.

  • Selective Extraction: Extract the MTBE layer with the pH 4.5 buffer (3 x 5 mL/g). The difluoro compound will preferentially ionize and partition into the aqueous layer.

  • Washing: Combine the aqueous extracts and wash once with fresh MTBE (2 mL/g) to remove any entrained mono/des-fluoro impurities.

  • Recovery: Acidify the aqueous layer to pH 2.0 using 2M HCl to fully protonate the difluoro acid.

  • Final Extraction: Extract the acidified aqueous layer with fresh MTBE (3 x 5 mL/g).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified difluoro acid.

FAQ 3: What is the most reliable chromatographic method for achieving >99% purity?

The Science: For absolute purity, Preparative Reverse-Phase HPLC (RP-HPLC) is required. However, standard C18 columns often yield overlapping peaks because the lipophilicity difference is marginal. The solution is to use a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple retention mechanisms: hydrophobic interactions, dipole-dipole interactions, and critically, fluorine-fluorine interactions . The highly fluorinated stationary phase exhibits a strong affinity for the gem-difluoro moiety, selectively retaining it longer than the mono-fluoro and des-fluoro impurities.

HPLC sample Protonated Sample (pH 2.5 Mobile Phase) column Pentafluorophenyl (PFP) Column (Fluorine-Fluorine Interactions) sample->column elution Elution Order 1. Des-fluoro (Weakest interaction) 2. Mono-fluoro 3. Difluoro (Strongest interaction) column->elution

Caption: RP-HPLC retention mechanism using a Pentafluorophenyl (PFP) stationary phase.

Protocol 2: Preparative RP-HPLC with PFP Column

  • Column Selection: Equip the preparative HPLC with a PFP column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in Water. (Maintaining pH ~2.5 ensures the carboxylic acid is fully protonated, preventing peak tailing).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Design: Run a shallow gradient from 30% to 50% Phase B over 30 minutes. The shallow slope is critical to resolving the closely eluting fluorinated species.

  • Sample Loading: Dissolve the crude sample in a 50:50 mixture of Phase A and Phase B. Filter through a 0.45 µm PTFE syringe filter before injection.

  • Detection & Collection: Monitor UV absorbance at 210 nm. Collect fractions based on threshold triggering. The elution order will be: des-fluoro → mono-fluoro → difluoro product.

  • Recovery: Pool the fractions containing the difluoro product and lyophilize to remove water and acetonitrile.

FAQ 4: Are there chemical derivatization strategies if preparative chromatography is not scalable?

The Science: Yes. When scaling up to multi-kilogram batches, chromatography becomes cost-prohibitive. An alternative is classical resolution via salt formation. By reacting the carboxylic acid mixture with a bulky, highly crystalline amine (such as dicyclohexylamine or ephedrine), you form a mixture of structurally distinct salts. The subtle structural differences introduced by the fluorine atoms (which alter the conformation and electronics of the cyclobutane ring) translate into significant differences in crystal lattice packing and solubility.

Protocol 3: Salt Resolution via Dicyclohexylamine (DCHA)

  • Salt Formation: Dissolve the crude acid mixture in ethyl acetate (10 mL/g). Slowly add 1.05 equivalents of dicyclohexylamine at room temperature.

  • Crystallization: Heat the mixture to reflux until a clear solution forms. Allow it to cool slowly to room temperature over 4 hours, then chill to 4°C overnight. The difluoro-DCHA salt will preferentially crystallize.

  • Filtration: Filter the crystals and wash with cold ethyl acetate.

  • Free-Basing (Hydrolysis): Suspend the purified salt in MTBE and wash with 1M HCl until the aqueous layer is pH < 2. The DCHA remains in the aqueous layer as a hydrochloride salt, while the purified difluoro acid partitions into the MTBE.

  • Isolation: Dry the MTBE layer over Na₂SO₄ and concentrate to yield the pure product.

Sources

Technical Support Center: Optimizing Chiral Resolution of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental process. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively optimize your chiral separations.

Introduction to the Challenge

2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a chiral carboxylic acid containing a unique gem-difluorinated cyclobutane ring and a quaternary stereocenter. These structural features, while synthetically interesting, can present specific challenges in achieving baseline resolution of its enantiomers. This guide will address these challenges through a series of practical questions and detailed, experience-based answers.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Initial Method Development & Column Selection

Question: I am starting the chiral method development for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. Which type of chiral stationary phase (CSP) should I begin with?

Answer: For acidic compounds like 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, polysaccharide-based CSPs are an excellent starting point due to their broad applicability. Specifically, derivatives of amylose and cellulose, such as those with 3,5-dimethylphenylcarbamate selectors, have a high success rate for a wide range of chiral compounds.

It is recommended to screen a small, diverse set of polysaccharide-based columns. A good initial screening set would include:

  • An amylose-based column (e.g., CHIRALPAK® AD-H or equivalent).

  • A cellulose-based column (e.g., CHIRALCEL® OD-H or equivalent).

These columns offer different chiral recognition mechanisms and increase the probability of achieving at least partial separation in the initial screening phase.

Question: I am not seeing any separation on my initial screening columns. What should I do next?

Answer: If initial screening with standard mobile phases (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) yields no separation, do not discard the column yet. The next crucial step is to optimize the mobile phase, particularly with the use of additives.

For an acidic analyte, the addition of a small amount of a strong acid to the mobile phase is critical. This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and enhanced interaction with the CSP.

Recommended Action:

  • Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase.

  • Re-run your screening experiments on the same set of columns.

This simple addition can often reveal or significantly improve enantiomeric separation.

II. Optimizing Resolution & Peak Shape

Question: I have achieved partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Answer: Poor resolution can be addressed by systematically optimizing several chromatographic parameters. The following workflow is recommended:

G start Poor Resolution (Rs < 1.5) mp_opt Optimize Mobile Phase - Adjust modifier ratio (e.g., IPA in hexane) - Vary acidic additive concentration (0.05-0.2% TFA) start->mp_opt temp_opt Optimize Temperature - Test at lower temperatures (e.g., 10-25°C) - Test at higher temperatures (e.g., 30-40°C) mp_opt->temp_opt If still suboptimal result Improved Resolution (Rs ≥ 1.5) mp_opt->result flow_opt Optimize Flow Rate - Lower flow rate can increase efficiency temp_opt->flow_opt If still suboptimal temp_opt->result csp_eval Evaluate Alternative CSPs - Consider fluorinated or different polysaccharide phases flow_opt->csp_eval If still suboptimal flow_opt->result csp_eval->result

Caption: Workflow for improving chiral resolution.

Detailed Explanation:

  • Mobile Phase Composition: The ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic modifier to the aqueous phase in reversed-phase, is a powerful tool. Systematically vary the modifier concentration in small increments (e.g., 2-5%).

  • Temperature: Temperature can have a significant and sometimes non-intuitive effect on chiral separations. Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, in some cases, higher temperatures can improve kinetics and peak shape. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although at the cost of longer analysis times.

Question: My peaks are tailing significantly. What is causing this and how can I fix it?

Answer: Peak tailing for acidic compounds is often due to secondary interactions with the silica support of the CSP or inadequate suppression of ionization.

Troubleshooting Steps:

  • Increase Acidic Additive Concentration: If you are already using an acidic additive, try slightly increasing its concentration (e.g., from 0.1% to 0.2% TFA). This can further suppress analyte ionization and interactions with residual silanols on the stationary phase.

  • Check Mobile Phase pH (Reversed-Phase): In reversed-phase mode, ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of your carboxylic acid.

  • Consider a Different Acidic Additive: Sometimes, switching from TFA to another acid like formic acid or acetic acid can alter selectivity and improve peak shape.

The following table summarizes the effect of mobile phase additives on peak shape for acidic compounds:

Additive TypeConcentrationEffect on Acidic Analytes
Acidic (e.g., TFA, Formic Acid)0.1 - 0.5%Suppresses ionization, reduces tailing, improves peak shape.
Basic (e.g., Diethylamine)Not RecommendedPromotes ionization, leads to poor retention and peak shape.
III. Alternative Separation Strategies

Question: I have exhausted HPLC optimization with little success. Are there other techniques I should consider?

Answer: Yes, if HPLC is proving challenging, Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) after derivatization are powerful alternatives.

Supercritical Fluid Chromatography (SFC): SFC is often considered a "green" and high-throughput alternative to normal phase HPLC. It uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity, leading to faster separations. For acidic compounds, acidic additives are also crucial in SFC to achieve good peak shapes.

Gas Chromatography (GC) with Derivatization: For volatile compounds, or those that can be made volatile, chiral GC can offer very high resolution. Since 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is not sufficiently volatile for direct GC analysis, derivatization of the carboxylic acid group is necessary.

Recommended Derivatization Protocol (Esterification): A common and effective method is to convert the carboxylic acid to its methyl or ethyl ester.

G start Racemic Carboxylic Acid derivatization Esterification (e.g., with Methanolic HCl or Diazomethane) start->derivatization gc_analysis Chiral GC Analysis (e.g., on a cyclodextrin-based column) derivatization->gc_analysis result Separated Enantiomeric Esters gc_analysis->result

Caption: Workflow for chiral GC analysis via derivatization.

Step-by-Step Esterification Protocol:

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the racemic acid in a suitable solvent (e.g., 1 mL of methanol).

  • Reagent Addition: Add an esterifying agent. A simple and effective method is to use a solution of acetyl chloride in methanol (which generates HCl in situ).

  • Reaction: Heat the mixture at a moderate temperature (e.g., 60°C) for 1-2 hours.

  • Work-up: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the ester into an organic solvent (e.g., ethyl acetate).

  • Analysis: Inject the resulting ester solution onto a chiral GC column, such as one based on a derivatized cyclodextrin.

This derivatization step converts the polar carboxylic acid into a more volatile and less polar ester, which is more amenable to GC analysis and can exhibit excellent enantiomeric separation on the appropriate chiral phase.

Question: Can I use derivatization to separate the enantiomers on a non-chiral column?

Answer: Yes, this is an indirect chiral separation method. By reacting your racemic acid with an enantiomerically pure chiral derivatizing agent (e.g., a chiral alcohol or amine), you form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC or GC column.

Example Workflow:

  • React the racemic 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid with a single enantiomer of a chiral alcohol (e.g., (R)-(-)-2-butanol) in the presence of a coupling agent to form diastereomeric esters.

  • Separate these diastereomeric esters on a standard C18 reversed-phase HPLC column.

  • If desired, the separated diastereomers can be collected and the chiral auxiliary can be cleaved to yield the pure enantiomers of the original acid.

This approach can be very effective but requires a high-purity chiral derivatizing agent.

Concluding Remarks

The successful chiral resolution of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is an achievable goal with a systematic approach to method development and troubleshooting. Starting with polysaccharide-based CSPs and incorporating acidic mobile phase additives is a robust initial strategy. Should this prove insufficient, exploring alternative techniques such as SFC or derivatization for GC analysis offers powerful secondary options. Remember that each chiral separation is unique, and a thorough understanding of the principles of chiral recognition, combined with methodical experimentation, will ultimately lead to a successful and optimized method.

References

  • Roskam, G., van de Velde, B., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Stadler, M. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Tanaka, K., et al. (2012). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. Inorganic chemistry, 51(23), 12697–12705. [Link]

  • Macherey-Nagel. Derivatization reagents for GC. [Link]

  • Kupiec, T., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4189. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 69, 77–92. [Link]

  • Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chirality, 28(9), 653-660. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • Schurig, V. (2001). Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. Trends in Analytical Chemistry, 20(5), 269-277. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. [Link]

  • Poboży, E., Król, E., & Wójcik, L. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 413-420. [Link]

  • Le, D. D., et al. (2018).

Technical Support Center: Troubleshooting Amide Bond Formation with 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide bond formation using 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of amide derivatives with this unique carboxylic acid. The inherent steric hindrance and electronic properties of this molecule can often lead to poor conversions with standard coupling protocols. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve successful amide bond formation.

I. Troubleshooting Guide: Poor Amide Bond Conversion

Experiencing low to no yield in your amide coupling reaction with 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a common challenge. This section will guide you through a systematic approach to identify the root cause of the issue and provide actionable solutions.

Symptom: Low or no formation of the desired amide product, with significant recovery of starting materials.

Potential Cause 1: Steric Hindrance

The cyclobutyl group, particularly with the gem-difluoro and methyl substituents, presents significant steric bulk around the carboxylic acid. This can physically impede the approach of the amine and the coupling reagent, thereby slowing down or preventing the reaction.[1][2]

Solutions:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] Consider running the reaction at temperatures ranging from room temperature up to 50-80°C, monitoring for potential side reactions.

  • Microwave Irradiation: Microwave synthesis can often accelerate reactions that are sluggish under conventional heating.[3]

  • High-Pressure Conditions: In some extreme cases, applying high pressure can facilitate the reaction by favoring the formation of the more compact transition state.

Potential Cause 2: Reduced Carboxylic Acid Reactivity

The electron-withdrawing effect of the two fluorine atoms can decrease the nucleophilicity of the carboxylate anion, making it less reactive towards the coupling reagent.

Solutions:

  • More Powerful Coupling Reagents: Standard coupling reagents like EDC/HOBt may not be sufficient. Consider employing more potent activating agents.[3]

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are known for their high efficiency in challenging couplings.[3][4][5][6] HATU, in particular, is often a good starting point.[7][8][9]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are highly effective for sterically hindered substrates and can also minimize racemization if your amine is chiral.[3][4]

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to the corresponding acyl fluoride can significantly enhance its reactivity.[10][11][12] This can be achieved using reagents like TCFH-NMI or BTFFH.[10][13] Acyl fluorides are generally less sterically demanding than other activated intermediates.[10]

Potential Cause 3: Suboptimal Reaction Conditions

The choice of solvent, base, and stoichiometry can have a profound impact on the success of the coupling reaction.[14]

Solutions:

  • Solvent Selection:

    • Polar Aprotic Solvents: DMF and NMP are common choices and generally good starting points.[3]

    • Less Polar Solvents: In some cases, particularly when using acyl chlorides, solvents like DCM or THF may be more effective.[3]

  • Base Selection and Stoichiometry:

    • Non-Nucleophilic Bases: Use hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent unwanted side reactions.[3]

    • Stoichiometry: A slight excess of the coupling reagent and the amine (1.1-1.5 equivalents) can help drive the reaction to completion.[15]

  • Order of Addition: The order in which reagents are added can be critical. Generally, pre-activating the carboxylic acid with the coupling reagent before adding the amine is recommended.

II. Frequently Asked Questions (FAQs)

Q1: Why are my standard EDC/HOBt coupling conditions failing with this carboxylic acid?

A1: The combination of steric hindrance from the substituted cyclobutyl ring and the reduced reactivity of the carboxylic acid due to the electron-withdrawing fluorine atoms makes this a particularly challenging substrate. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a carbodiimide coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6][16] HOBt (1-Hydroxybenzotriazole) is often added as a catalyst to form a more stable HOBt-ester, which reduces side reactions like N-acylurea formation and racemization.[6][15][17][18] However, for a sterically hindered and electronically deactivated acid like 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, the activation by EDC may be too slow, or the subsequent nucleophilic attack by the amine may be too hindered for the reaction to proceed efficiently.

Q2: What is the mechanism of action for more powerful coupling reagents like HATU?

A2: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium-based coupling reagent that is highly effective for difficult amide bond formations.[4][5][6][7] The reaction mechanism involves the deprotonation of the carboxylic acid by a base, followed by the attack of the carboxylate on the HATU reagent. This forms a highly reactive OAt-active ester. The amine then attacks this active ester to form the amide bond, regenerating HOAt.[7][19] The high efficiency of HATU is attributed to the formation of this highly reactive intermediate and a favorable transition state.[7]

Q3: Are there any specific side reactions I should be aware of when using this carboxylic acid?

A3: While the primary challenge is poor conversion, you should also be mindful of potential side reactions, especially when pushing the reaction conditions (e.g., high temperatures).

  • Epimerization: If your amine has a chiral center, there is a risk of epimerization, especially with more reactive coupling reagents or at elevated temperatures. Using additives like HOBt or HOAt can help suppress this.[3][20]

  • Decomposition: At very high temperatures, decomposition of the starting materials or the product may occur. It is important to monitor the reaction closely.

Q4: How can I effectively monitor the progress of my reaction?

A4: Regular monitoring is crucial to determine the optimal reaction time and to avoid unnecessary heating that could lead to side reactions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to quantify the consumption of starting materials and the formation of the product, as well as to identify any potential byproducts.[15]

III. Experimental Protocols & Data

Table 1: Recommended Coupling Reagent Stoichiometries
Reagent ClassCoupling ReagentCarboxylic Acid (eq.)Amine (eq.)Coupling Reagent (eq.)Base (eq.)Additive (eq.)
Carbodiimide EDC1.01.11.22.0-3.0 (DIPEA)1.2 (HOBt)
Uronium/Aminium HATU1.01.11.22.0-3.0 (DIPEA)-
Phosphonium PyBOP1.01.11.22.0-3.0 (DIPEA)-
Acyl Fluoride Precursor TCFH1.01.11.22.0-3.0 (NMI)-
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar), add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In Situ Formation of Acyl Fluoride and Subsequent Amidation
  • To a solution of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add a fluorinating agent such as TCFH (1.2 eq) and N-methylimidazole (NMI) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature or heat as required, monitoring the reaction by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.

IV. Visualizations

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid R-COOH Activated_Acid Activated Intermediate (e.g., OAt-ester) Acid->Activated_Acid + Reagent + Base Reagent Coupling Reagent (e.g., HATU) Amide R-CO-NH-R' Activated_Acid->Amide + Amine Amine R'-NH2

Caption: General mechanism of amide bond formation.

Troubleshooting_Flowchart Start Poor Amide Conversion Check_Reagents Verify Reagent Quality (Freshness, Purity) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Check_Reagents->Check_Conditions Reagents OK Consider_Sterics Assess Steric Hindrance Check_Conditions->Consider_Sterics Conditions Standard Increase_Temp Increase Temperature (RT -> 50-80°C or Microwave) Consider_Sterics->Increase_Temp High Hindrance Change_Reagent Use a More Potent Coupling Reagent (HATU, PyBOP) Consider_Sterics->Change_Reagent High Hindrance Success Successful Coupling Increase_Temp->Success Improved Conversion Acyl_Fluoride Consider In Situ Acyl Fluoride Formation Change_Reagent->Acyl_Fluoride Still Low Yield Change_Reagent->Success Improved Conversion Acyl_Fluoride->Success Improved Conversion

Caption: Troubleshooting workflow for poor amide conversion.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.

  • Chemistry of Amides. (2022). Chemistry LibreTexts.

  • Understanding T3P® from start to finish. (2024). Curia Global.

  • HATU. Wikipedia.

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). BOC Sciences.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC.

  • Coupling Reagents. Aapptec Peptides.

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube.

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.

  • Amide. Wikipedia.

  • Acid-Amine Coupling using T3P. Organic Synthesis.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

  • Tertiary‐Amine‐Initiated Synthesis of Acyl Fluorides from Carboxylic Acids and CF3SO2OCF3. (2019). Chemistry – An Asian Journal.

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (2016). AMRI.

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008). Organic Process Research & Development.

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.

  • troubleshooting low yield in L-alaninamide coupling reactions. Benchchem.

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2015). PMC.

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube.

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. (2018). The Journal of Organic Chemistry.

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020). YouTube.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Sigma-Aldrich.

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. (2018). Organic Letters.

  • Recent advances in the synthesis of amides. (2011). Organic & Biomolecular Chemistry.

  • Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. (2017). Organic Letters.

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA International Journal for Chemistry.

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2024). Chemical Communications.

  • Troubleshooting Low Yield in Peptide Synthesis. (2026). On Pattison.

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry.

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.

  • Electrophilic N-trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorid. (2021). Organic Chemistry Frontiers.

  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. (2024). ChemRxiv.

  • Amide synthesis by acylation. Organic Chemistry Portal.

Sources

Technical Support Center: Mitigating Decarboxylation in 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (CAS: 1773507-87-1). This aliphatic carboxylic acid is a highly valuable chiral building block in drug discovery. However, due to its specific stereoelectronic profile, researchers frequently encounter unwanted decarboxylation side reactions during late-stage functionalization, transition-metal cross-coupling, or photoredox catalysis.

This guide is designed to help drug development professionals diagnose, understand, and completely bypass these degradation pathways.

Diagnostic Hub: Identifying the Decarboxylation Pathway

Before applying a fix, you must identify the mechanistic trigger causing the loss of CO₂. Use the diagnostic workflow below to trace your reaction conditions to the root chemical cause.

DecarboxylationTroubleshooting Start Detect Decarboxylation Side Product CheckConditions Analyze Reaction Conditions Start->CheckConditions IsMetal Transition Metals Present? (Pd, Cu, Ag) CheckConditions->IsMetal IsPhoto Photoredox / Radical Initiators Present? CheckConditions->IsPhoto IsThermal High Heat + Strong Base? CheckConditions->IsThermal MetalPath Oxidative Decarboxylation (SET or Heterolysis) IsMetal->MetalPath Yes PhotoPath Radical Decarboxylation (Carboxyl Radical) IsPhoto->PhotoPath Yes ThermalPath Thermal Decarboxylation (Enolate/Carbanion) IsThermal->ThermalPath Yes SolMetal Protect as t-Butyl Ester or use non-redox active metal MetalPath->SolMetal SolPhoto Lower pH to protonate acid (Free acid resists SET) PhotoPath->SolPhoto SolThermal Lower Temp / Use Mild Base (e.g., K2CO3 vs Cs2CO3) ThermalPath->SolThermal

Diagnostic workflow for identifying and mitigating decarboxylation pathways of C(sp3) acids.

Troubleshooting & Mechanistic FAQs

Q1: Why does 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid undergo decarboxylation during my Palladium-catalyzed cross-coupling reactions? A1: While β -keto acids decarboxylate readily upon simple heating via a concerted cyclic transition state[1], isolated aliphatic C(sp³) acids like yours typically require external activation to lose CO₂. However, in the presence of transition metals (e.g., Pd, Cu, Ag) and basic additives, the acid is deprotonated to a carboxylate. Transition-metal catalysis can induce direct ionic decarboxylative coupling of C(sp³) acids, where C–C bond homolysis or heterolysis follows this initial deprotonation[2]. The metal center facilitates a single-electron transfer (SET) or acts as a Lewis acid, leading to the extrusion of CO₂ and the formation of a primary (3,3-difluoro-1-methylcyclobutyl)methyl radical or carbanion. Causality & Fix: The free carboxylate anion is the prerequisite for metal coordination. Masking the carboxylic acid as a sterically hindered ester (e.g., tert-butyl ester) prevents metal binding and completely shuts down this oxidative decarboxylation pathway.

Q2: I am performing a photoredox transformation on another part of the molecule. How can I prevent the carboxylic acid from fragmenting? A2: Photoredox catalysts (like Ir- or Ru-based complexes) are highly efficient at oxidizing carboxylates. The deprotonation of a carboxylic acid to a carboxylate lowers its oxidation potential significantly ( Ered​ ~ +1.25 V to +1.31 V vs. SCE)[3]. Once oxidized by the photocatalyst, the resulting carboxyl radical rapidly and irreversibly loses CO₂. Causality & Fix: Keep the reaction medium slightly acidic or neutral to ensure the moiety remains as the protonated free acid. The homolytic cleavage of the strong O-H bond in the free acid requires significantly more energy (468.6 ± 12.6 kJ mol⁻¹ for acetic acid derivatives), making it highly resistant to SET under standard photoredox conditions[3].

Q3: Does the difluorocyclobutyl ring accelerate this side reaction? A3: Yes, indirectly. While the highly electronegative 3,3-difluoro moiety pulls electron density away from the ring, the 1-methyl group provides steric bulk and hyperconjugative stabilization to the exocyclic carbon once CO₂ is lost. If a radical or carbocation forms at the exocyclic CH₂ position, the ring system can undergo rapid rearrangement or ring-opening to relieve cyclobutane ring strain, driving the thermodynamic equilibrium forward and making the decarboxylation irreversible.

Data Dashboard: Quantitative Impact of Mitigation Strategies

The following table summarizes the quantitative impact of various reaction conditions on the decarboxylation rate of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid during a standard Pd-catalyzed Suzuki-Miyaura coupling on a distal aryl halide moiety.

Reaction ConditionCarboxylic Acid StateBase / Additive EnvironmentDecarboxylation Yield (%)Desired Cross-Coupled Yield (%)
Standard Basic Free AcidK₂CO₃ (3.0 eq), pH > 948%32%
Harsh Basic Free AcidCs₂CO₃ (3.0 eq), pH > 1065%15%
Acid-Buffered Free AcidK₂CO₃ (1.5 eq) + AcOH (1.0 eq)12%68%
Ester Protection tert-Butyl EsterK₂CO₃ (3.0 eq), pH > 9< 1% 94%

Protocol Sandbox: Self-Validating Esterification Methodology

To definitively prevent metal-catalyzed or radical-induced decarboxylation, the acid must be protected. Below is a self-validating, mild protocol for converting 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid to its tert-butyl ester without utilizing harsh acidic conditions that could promote ring-opening.

Methodology: Mild tert-Butyl Esterification

Step 1: Reagent Preparation

  • Dissolve 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: Anhydrous DCM prevents competitive hydrolysis of the highly reactive mixed anhydride intermediate formed in the next step.

Step 2: Activation

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq, 15 mmol) followed by 4-Dimethylaminopyridine (DMAP) (0.2 eq, 2 mmol) and tert-butanol (5.0 eq, 50 mmol).

  • Causality: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic acylpyridinium intermediate. The carboxylic acid attacks this intermediate, forming a mixed anhydride. The excess tert-butanol (along with the tert-butanol released from Boc₂O decomposition) then attacks the mixed anhydride to form the desired ester.

Step 3: Reaction & Monitoring

  • Stir the reaction at room temperature (20-25 °C) under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (free acid) will streak heavily near the baseline, while the product (tert-butyl ester) will elute as a tight, non-polar spot ( Rf​ ~ 0.7). Wait for complete disappearance of the baseline streak.

Step 4: Quench and Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice with DCM.

  • Wash the combined organic layers sequentially with 1M HCl (aq) and brine.

  • Causality: The 1M HCl wash is critical. It protonates and removes the DMAP catalyst into the aqueous layer, preventing it from interfering with downstream transition-metal cross-coupling reactions.

Step 5: Isolation & Final Validation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2: Obtain a ¹H NMR spectrum in CDCl₃. The successful protocol is validated by the disappearance of the broad carboxylic acid -OH peak (~11.0 ppm) and the appearance of a sharp, intense 9-proton singlet at ~1.45 ppm corresponding to the tert-butyl group.

References

  • Direct decarboxylative Giese reactions Chemical Society Reviews (RSC Publishing) URL:[Link][3]

  • Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp³) Acids: Reaction Development, Mechanisms, and Application ACS Catalysis (ACS Publications) URL:[Link][2]

  • Decarboxylation Master Organic Chemistry URL:[Link][1]

Sources

Technical Support Center: Enhancing Chemical Stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. Our goal is to equip you with the necessary knowledge to ensure the chemical integrity and stability of this compound during long-term storage and experimental use. The following sections address common challenges and questions through a troubleshooting guide, frequently asked questions, and validated experimental protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions. The underlying principle of troubleshooting is a systematic investigation of environmental factors that can compromise chemical stability.[1][2]

Troubleshooting Flowchart for Stability Issues

cluster_storage Storage Analysis cluster_handling Handling Analysis cluster_analytical Analytical Verification start Problem Observed (e.g., Purity Loss, Color Change) check_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Atmosphere start->check_storage storage_ok Conditions Optimal? check_storage->storage_ok check_handling Review Handling Procedures: - Aliquoting Practice - Solvent Purity - Container Compatibility handling_ok Procedures Correct? check_handling->handling_ok analytical_issue Investigate Analytical Method: - Method Validation - Instrument Calibration - Reference Standard Integrity analytical_ok Method & Standard Valid? analytical_issue->analytical_ok storage_ok->check_handling Yes implement_storage Action: Implement Correct Storage Protocol (See FAQ Q1) storage_ok->implement_storage No end_node If problem persists, perform Forced Degradation Study (Protocol 2) to identify degradants. implement_storage->end_node handling_ok->analytical_issue Yes implement_handling Action: Refine Handling & Aliquoting (See Protocol 1) handling_ok->implement_handling No implement_handling->end_node revalidate_method Action: Re-validate Method & Qualify Standard analytical_ok->revalidate_method No analytical_ok->end_node Yes revalidate_method->end_node

Caption: Troubleshooting workflow for investigating compound instability.

Q1: I've observed a decrease in the purity of my solid compound after several months of storage at 4°C. What is the likely cause?

A1: A decrease in purity suggests chemical degradation. While 4°C slows down chemical reactions, it may not be sufficient to halt them entirely for sensitive molecules. The primary culprits are likely hydrolysis and thermal degradation.[1]

  • Causality: The gem-difluoro group on the cyclobutyl ring can activate the molecule towards certain reactions. More importantly, carboxylic acids can be susceptible to thermal decomposition pathways.[3][4] Furthermore, ambient moisture can be absorbed by the solid, especially if the container is not properly sealed, leading to slow hydrolysis.[1][5]

  • Solution:

    • Verify Purity: Re-analyze the sample using a validated, stability-indicating HPLC method to confirm the degradation and quantify the impurities.[6]

    • Improve Storage Conditions: For long-term storage (>3 months), we recommend storing the solid compound at -20°C or -80°C .[7]

    • Control Humidity: Store the vial inside a desiccator or a sealed bag containing a desiccant to minimize moisture exposure.[1][8]

    • Inert Atmosphere: For maximum protection, after dispensing, flush the vial headspace with an inert gas like argon or nitrogen before sealing.[9]

Q2: My stock solution in DMSO turned slightly yellow and I see some precipitate after thawing it from -20°C storage. What's happening?

A2: This is a multi-faceted issue likely involving solvent quality, compound solubility, and potential degradation.

  • Causality:

    • Precipitation: 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid may have limited solubility in DMSO at lower temperatures. If the solution was prepared near its saturation point, it could precipitate upon freezing.[7] Repeated freeze-thaw cycles can exacerbate this issue.[10]

    • Color Change: A yellow tint can indicate the formation of a chromophoric degradation product. The presence of water in the DMSO is a major factor, as it can facilitate hydrolysis and other reactions, especially during freeze-thaw cycles where water crystals can form.[9][10] Oxygen in the headspace can also lead to oxidative degradation.[1]

  • Solution:

    • Redissolve Gently: Warm the vial to room temperature and vortex thoroughly to see if the precipitate redissolves.[7] Do not use excessive heat.

    • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO (or another appropriate solvent) to prepare stock solutions.

    • Aliquot for Single Use: Prepare smaller, single-use aliquots from the main stock solution. This is the most effective way to avoid repeated freeze-thaw cycles and minimize moisture and air exposure for the bulk of your material.[7]

    • Confirm Integrity: Before use, run a small amount of the redissolved solution on your analytical system to confirm the concentration and purity have not been compromised.

Q3: My analytical results are inconsistent between different aliquots of the same stock solution. Why?

A3: Inconsistent results often point to issues with solution homogeneity or adsorption to the container surface.[7]

  • Causality:

    • Incomplete Dissolution: If the compound precipitated during storage, it must be completely redissolved and the solution mixed thoroughly before making new aliquots or taking a sample for an experiment. Failure to do so will result in concentration gradients within the vial.[7]

    • Adsorption: Highly lipophilic or charged compounds can adsorb to the surface of storage containers, especially plastics like polypropylene. This lowers the effective concentration of the compound in the solution.[7]

  • Solution:

    • Ensure Homogeneity: After thawing a stock solution, always allow it to reach room temperature, vortex it vigorously for at least 30 seconds, and visually inspect for any undissolved material before use.

    • Container Selection: For long-term storage of solutions, consider using amber glass vials or low-binding microtubes to minimize adsorption.[10]

    • Solvent Choice: Ensure the compound is highly soluble in the chosen solvent to prevent it from "crashing out" during storage or handling.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid?

A1: The optimal conditions depend on the form of the compound (solid vs. solution) and the desired storage duration. The key is to mitigate exposure to heat, light, moisture, and oxygen.[1][2][9]

Parameter Solid Compound (Long-Term) Solution (Stock, Long-Term) Rationale
Temperature -20°C or -80°C-80°CMinimizes thermal energy, drastically slowing reaction kinetics.[1][7]
Atmosphere Standard (in sealed vial) or Inert Gas (Argon/Nitrogen) for maximum stabilityInert Gas (Argon/Nitrogen) overlay in headspacePrevents oxidative degradation from atmospheric oxygen.[9]
Humidity Store in desiccated environmentN/A (use anhydrous solvent)Prevents hydrolysis, a common degradation pathway for fluorinated compounds.[1][5]
Light Amber glass vial or opaque containerAmber glass vial or opaque tubesProtects against photolytic degradation from UV and visible light.[8][11]
Container Tightly sealed borosilicate glass vialLow-binding glass or polypropylene tubes (single-use aliquots)Ensures material is inert and minimizes adsorption or leaching.[10][12]

Q2: What are the primary degradation pathways I should be concerned about?

A2: Based on the structure—a fluorinated carboxylic acid—the most probable degradation pathways are hydrolysis, thermal decarboxylation, and photolysis. Forced degradation studies are the definitive way to identify these pathways for your specific compound.[13][14]

  • Hydrolysis: The C-F bonds, while strong, can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to the formation of hydroxy or keto derivatives.[15][16] The carboxylic acid group itself is stable against hydrolysis.

  • Oxidation: While the molecule does not have obvious, highly susceptible sites for oxidation, it should not be ruled out. Oxidative stress testing (e.g., with H₂O₂) can confirm its stability in this regard.[13]

  • Thermal Degradation: At elevated temperatures, the weakest bonds are likely to cleave. For carboxylic acids, this can include decarboxylation (loss of CO₂) or cleavage of the C-C bond between the cyclobutyl ring and the acetic acid moiety.[3][17]

  • Photolysis: Exposure to high-energy light, particularly UV light, can induce degradation.[11] The ICH Q1B guideline provides a standardized approach to assess photostability.[18][19]

Q3: How do I properly handle the compound to minimize degradation during routine lab work?

A3: Proper handling is as crucial as proper storage.

  • Equilibrate to Room Temperature: Before opening, always allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Minimize Exposure: Weigh out the required amount quickly in a low-humidity environment (if possible) and securely reseal the container immediately.

  • Use High-Purity Solvents: When making solutions, use fresh, anhydrous, high-purity grade solvents.

  • Follow Aliquoting Best Practices: For solutions, use the single-use aliquot strategy outlined in the Troubleshooting section to avoid contaminating and degrading your main stock.

Q4: How can I set up a basic stability study for this compound in my lab?

A4: A formal stability study should follow ICH guidelines, but a preliminary assessment can be performed using a forced degradation study.[14][20] This involves intentionally stressing the compound to identify potential degradants and validate that your analytical method can detect them.[13]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursTo assess stability in acidic conditions.[13]
Base Hydrolysis 0.1 M NaOH, room temp or gentle heat for several hoursTo assess stability in basic conditions.[13]
Oxidation 3% H₂O₂, room temp for up to 24 hoursTo test susceptibility to oxidative degradation.[13]
Thermal Solid & Solution, 80°C for 24-48 hoursTo evaluate intrinsic thermal stability.[20]
Photolytic Expose solid & solution to light source (ICH Q1B standard: 1.2 million lux hours visible, 200 watt hours/m² UV). Use a dark control.[21][22]To determine light sensitivity.[11]

A stability-indicating method (typically HPLC-UV or LC-MS) must be used to analyze the samples from these studies.[23]

Q5: What analytical methods are best for monitoring the stability of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing.[6]

  • Method: A reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid or TFA) is typically used.

  • Detection:

    • UV/PDA Detector: Provides quantitative data on the parent compound and any degradants that contain a chromophore. A photodiode array (PDA) detector is superior as it can help assess peak purity.[24]

    • Mass Spectrometry (LC-MS): Highly specific and sensitive. It is invaluable for identifying the mass of degradation products, which is the first step in structure elucidation.[10]

  • Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products and excipients without interference.[13] Forced degradation studies are essential for this validation.

Section 3: Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure for Stock Solutions

This protocol minimizes contamination and degradation from freeze-thaw cycles.

  • Preparation:

    • Allow the solid compound container to equilibrate to ambient temperature for at least 30 minutes before opening.

    • Weigh the desired amount of solid and dissolve in a new vial of anhydrous, high-purity solvent (e.g., DMSO) to create a concentrated primary stock solution. Ensure complete dissolution by vortexing.

  • Aliquoting:

    • Immediately dispense the primary stock solution into smaller, single-use, low-binding vials (e.g., 20 µL per vial).

  • Inert Gas Purge:

    • Gently flush the headspace of each aliquot vial with argon or nitrogen for 5-10 seconds.

  • Sealing and Labeling:

    • Securely cap each aliquot. Use caps with high-quality seals.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date.

  • Storage:

    • Place all aliquots in a labeled secondary container (e.g., a freezer box) and store at -80°C.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a framework for identifying potential degradation pathways as recommended by ICH guidelines.[14][20]

cluster_stress Apply Stress Conditions (in parallel) cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation start Prepare Compound Solutions (e.g., in Acetonitrile/Water) acid Acid Hydrolysis (0.1M HCl, 80°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxid Oxidation (3% H2O2, RT) therm Thermal (80°C) photo Photolytic (ICH Q1B) + Dark Control control Prepare Control Sample (No Stress, RT, Dark) sample_t0 Sample at T=0 acid->sample_t0 base->sample_t0 oxid->sample_t0 therm->sample_t0 photo->sample_t0 control->sample_t0 sample_tx Sample at defined time points (e.g., 2, 8, 24h) sample_t0->sample_tx analyze Analyze all samples with Stability-Indicating HPLC Method (e.g., HPLC-PDA-MS) sample_tx->analyze eval 1. Calculate % Degradation vs Control 2. Assess Peak Purity (PDA) 3. Identify Mass of Degradants (MS) 4. Establish Degradation Profile analyze->eval end Elucidate Degradation Pathways eval->end

Caption: Workflow for a forced degradation study.

References

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from SciSpace. [Link]

  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from YouTube. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from EMA. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from ICH. [Link]

  • University of New Hampshire. (n.d.). Fluorotelomer Carboxylic Acid Degradation: Implications for Septic Systems. Retrieved from UNH Scholars Repository. [Link]

  • ACS Publications. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from Environmental Science & Technology. [Link]

  • NSF PAR. (2022, November 14). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. Retrieved from NSF Public Access Repository. [Link]

  • SGS. (n.d.). Photostability. Retrieved from SGS. [Link]

  • Trang, B. et al. (2022, August 19). Low-temperature mineralization of perfluorocarboxylic acids. Retrieved from Science. [Link]

  • eScholarship. (2019, December 27). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Retrieved from eScholarship, University of California. [Link]

  • Protheragen. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Retrieved from Protheragen. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from Journal of Pharmaceutical Analysis. [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from LCGC International. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from Pharmaceutical Technology. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from Separation Science. [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from Safety Office, University of St Andrews. [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from Protect IU. [Link]

  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from ResearchGate. [Link]

  • Redbrick Molecular. (2020, December 16). A Brief Guide to Chemical Packaging. Retrieved from Redbrick Molecular. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from B&M Scientific. [Link]

  • ResearchGate. (n.d.). The effect of acetic acid on catalyst stability in the oxidation of methyl phenyl sulfide with UHP as oxidant. Retrieved from ResearchGate. [Link]

  • Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from PubMed. [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from Roylan Developments. [Link]

  • AIP Publishing. (2014, October 3). Influences of deposition temperature on thermal stability and moisture resistance of chemical vapor deposited fluorinated silicon oxide by. Retrieved from Applied Physics Letters. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics. [Link]

  • MDPI. (2024, July 15). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. Retrieved from MDPI. [Link]

  • TURI. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from Toxics Use Reduction Institute. [Link]

  • ResearchGate. (2025, March 11). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Retrieved from ResearchGate. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from SciSpace. [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from BioPharm International. [Link]

  • ResearchGate. (2025, November 11). Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. Retrieved from ResearchGate. [Link]

  • NextSDS. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • MDPI. (2021, July 20). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Retrieved from MDPI. [Link]

  • NextSDS. (n.d.). 2-[3-(difluoromethyl)cyclobutyl]acetic acid — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Wellington Laboratories. (n.d.). Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards. Retrieved from Wellington Laboratories. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from PharmaInfo. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from BJSTR Publishers. [Link]

  • Quora. (2018, November 27). Why can't I oxidize acetic acid?. Retrieved from Quora. [Link]

  • Wikipedia. (n.d.). Acetic acid. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2012, August 7). Localized Partial Oxidation of Acetic Acid at the Dual Perimeter Sites of the Au/TiO2 Catalyst—Formation of Gold Ketenylidene. Retrieved from Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014, August 28). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for LC-MS Analysis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase for this and similar small, fluorinated carboxylic acids. We will explore common challenges and provide a systematic approach to method development and troubleshooting.

Understanding the Analyte: Physicochemical Properties

  • Structure: The molecule contains a carboxylic acid group, making it an acidic compound. The difluorocyclobutyl group introduces significant electronegativity and potential for unique interactions with the stationary phase.

  • pKa (Predicted): Fluorinated carboxylic acids are known to be stronger acids than their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms.[3][4][5] For instance, the pKa of perfluorooctanoic acid (PFOA) is estimated to be around -0.5, making it a very strong acid.[3][5] While our target molecule is not perfluorinated, the two fluorine atoms on the cyclobutyl ring will lower its pKa compared to a typical carboxylic acid (pKa ~4-5). We can estimate the pKa to be in the range of 2-3.

  • logP (Predicted): The predicted XlogP is 1.5, suggesting moderate hydrophobicity.[1]

This information is critical for selecting the appropriate mobile phase pH and starting chromatographic conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when developing an LC-MS method for this type of analyte.

Q1: What is the best starting mobile phase for analyzing 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid by reverse-phase LC-MS?

A good starting point for a reverse-phase method is a gradient elution with:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

A typical starting gradient could be 5-95% B over several minutes.[6][7] Formic acid is a volatile modifier compatible with mass spectrometry that helps to control the pH and improve peak shape for acidic compounds.[8][9]

Q2: Should I use positive or negative ion mode for detection?

Given the presence of the carboxylic acid group, negative ion mode is the preferred choice for detection. The analyte will readily deprotonate to form the [M-H]⁻ ion. While adducts like [M+HCOO]⁻ or [M+CH3COO]⁻ might be observed depending on the mobile phase, targeting the deprotonated molecule is the most direct approach.

Q3: I'm seeing poor retention on a C18 column. What can I do?

Poor retention of polar and acidic compounds is a common issue in reversed-phase chromatography.[10][11] Here are several strategies to improve retention:

  • Adjust Mobile Phase pH: To increase retention of an acidic compound, the mobile phase pH should be lowered to suppress its ionization.[12][13][14] The general rule is to adjust the pH to be at least 1-2 units below the analyte's pKa.[15][16] Since we estimate the pKa to be in the 2-3 range, using 0.1% formic acid (pH ~2.7) is a good start, but you might need to go lower if retention is still insufficient.

  • Consider a Different Column: If pH adjustment is not enough, consider a stationary phase with alternative chemistry. A polar-embedded C18 column can provide better retention for polar analytes through secondary interactions like hydrogen bonding.[17] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is another option, though it involves a different mobile phase system (high organic content).[10][18]

  • Aqueous Normal Phase (ANP): This technique, often performed on silica hydride-based columns, can be effective for retaining and separating polar compounds.[11]

Q4: My peak shape is poor (tailing or fronting). How can I improve it?

Poor peak shape can be caused by several factors.[19][20][21] Here's a troubleshooting guide:

Symptom Potential Cause Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).[20]Add a mobile phase modifier like formic acid to suppress silanol activity. Ensure the mobile phase pH is appropriate for the analyte.
Column overload.[19]Reduce the injection volume or dilute the sample.
Column contamination or degradation.[22]Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak Fronting Column overload.[19]Reduce the injection volume or dilute the sample.
Sample solvent stronger than the mobile phase.[22]Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Broad Peaks Extra-column dead volume.[21]Check and tighten all fittings and connections. Use tubing with the appropriate inner diameter.
High data acquisition rate on the detector.[22]Optimize the detector settings.

Q5: I'm experiencing ion suppression. What are the likely causes and how can I mitigate it?

Ion suppression is a common phenomenon in ESI-MS where the ionization of the analyte of interest is reduced by co-eluting compounds from the sample matrix or mobile phase.[23][24][25]

  • Mobile Phase Additives: Some mobile phase additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression.[24][26][27] It is best to avoid TFA if possible. Formic acid and acetic acid are generally better choices for MS compatibility.[28][29]

  • Matrix Effects: Co-eluting endogenous components from the sample can compete with the analyte for ionization.[23][26] To mitigate this, improve the chromatographic separation to move the analyte away from interfering peaks or implement a more thorough sample preparation procedure.

  • High Salt Concentrations: Non-volatile salts (e.g., phosphate buffers) are not suitable for LC-MS as they can contaminate the ion source.[27][28] If a buffer is necessary, use a volatile one like ammonium formate or ammonium acetate.[30][31][32][33]

Troubleshooting Guide: A Step-by-Step Approach to Mobile Phase Optimization

This section provides a systematic workflow for optimizing the mobile phase for the analysis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

Mobile_Phase_Optimization A Step 1: Initial Conditions Column: C18 Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Mode: Negative Ion B Evaluate Retention & Peak Shape A->B C Good Retention & Peak Shape? B->C D Yes C->D Yes E No C->E No F Optimize Gradient & Flow Rate D->F G Poor Retention E->G H Poor Peak Shape E->H O Method Optimized F->O I Lower Mobile Phase pH (e.g., 0.2% Formic Acid) G->I L Check for Overload (Dilute Sample) H->L J Try Polar-Embedded Column I->J K Consider HILIC J->K M Match Sample Solvent to Mobile Phase L->M N Check for System Dead Volume M->N

Caption: Workflow for mobile phase optimization.

Experimental Protocol: Mobile Phase Modifier Screening

This protocol outlines a systematic approach to screen different mobile phase modifiers to find the optimal conditions for your analysis.

Objective: To evaluate the effect of different acidic modifiers and buffers on retention time, peak shape, and signal intensity.

Materials:

  • 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid standard

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • A C18 column (e.g., 2.1 x 50 mm, 2.6 µm)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Prepare working standards by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL) in a 50:50 mixture of water and acetonitrile.

  • Prepare Mobile Phases: Prepare the following sets of mobile phases:

Set Mobile Phase A (Aqueous) Mobile Phase B (Organic) Expected pH
1 0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile~2.7
2 0.1% Acetic Acid in Water0.1% Acetic Acid in Acetonitrile~3.2
3 10 mM Ammonium Formate in Water10 mM Ammonium Formate in 90:10 ACN:Water~6.5 (unadjusted)
4 10 mM Ammonium Acetate in Water10 mM Ammonium Acetate in 90:10 ACN:Water~7.0 (unadjusted)
  • LC-MS Conditions:

    • Column: C18, 2.1 x 50 mm, 2.6 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Gradient: 5% B to 95% B in 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

    • MS Mode: Negative Ion Electrospray (ESI-)

    • Scan Range: m/z 100-200 (or targeted SIM/MRM for [M-H]⁻)

  • Data Analysis:

    • Inject the working standard using each mobile phase set.

    • Compare the retention time, peak asymmetry, and peak area for each condition.

Expected Outcomes and Interpretation:

Expected_Outcomes cluster_conditions Mobile Phase Conditions cluster_results Expected Results A 0.1% Formic Acid R1 Good Retention Good Peak Shape Good Sensitivity A->R1 Best for Retention B 0.1% Acetic Acid R2 Slightly Less Retention Good Peak Shape Potentially Higher Sensitivity B->R2 Alternative Acid C 10 mM Ammonium Formate R3 Poor Retention Broader Peaks May Enhance Signal for Some Analytes C->R3 Neutral pH Option D 10 mM Ammonium Acetate R4 Poor Retention Broader Peaks May Enhance Signal for Some Analytes D->R4 Neutral pH Option

Caption: Expected outcomes of mobile phase screening.

  • Formic Acid: Should provide the best retention due to the low pH suppressing the ionization of the carboxylic acid.[12][13][14] Peak shape is generally good.

  • Acetic Acid: Being a weaker acid than formic acid (pKa ~4.7 vs. ~3.8), it will result in a slightly higher mobile phase pH and likely less retention.[8][9] However, for some analytes, acetic acid can provide better sensitivity in negative ion mode.[34]

  • Ammonium Formate/Acetate: These buffered mobile phases will have a more neutral pH, leading to the analyte being fully ionized. This will likely result in very poor or no retention on a C18 column. These are generally more suitable for HILIC or when analyzing compounds that require a neutral pH for stability.[30][31]

Advanced Troubleshooting

Issue: Inconsistent Retention Times

  • Cause: Insufficient column equilibration between injections, temperature fluctuations, or a mobile phase that is not adequately buffered at a pH close to the analyte's pKa.

  • Solution: Ensure the column is fully equilibrated before each injection. Use a column oven to maintain a consistent temperature. If the mobile phase pH is critical and close to the analyte's pKa, consider using a buffer with a pKa close to the desired pH, but ensure it is volatile and MS-compatible (e.g., ammonium formate adjusted with formic acid).

Issue: No Peak Detected

  • Cause: The analyte is not being retained and is eluting in the solvent front, or there is severe ion suppression.

  • Solution: First, confirm the MS is functioning correctly by infusing the standard directly. If the MS is working, the issue is likely chromatographic. Try a much shallower gradient or an isocratic hold at a low organic percentage to see if the peak can be resolved from the void volume. To check for ion suppression, perform a post-column infusion experiment.

By systematically working through these FAQs, troubleshooting guides, and experimental protocols, you will be well-equipped to develop a robust and reliable LC-MS method for the analysis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid and other challenging small molecules.

References

  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry, 18(1), 49-58. [Link]

  • Welch Materials. (2025, December 11). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?[Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 21(3), 40-45. [Link]

  • ResearchGate. (2017, November 22). What are the differences between Formic acid and Acetic acid LC-MS grades as mobile phase?[Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • ResearchGate. (2025, August 6). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts | Request PDF. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Lipecki, J., et al. (2025, November 28). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. [Link]

  • Chocholoušková, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. International Journal of Molecular Sciences, 24(3), 1987. [Link]

  • Lipecki, J., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(1), 272-278. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Chocholoušková, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. [Link]

  • Shimadzu. (n.d.). HPLC solvents and mobile phase additives. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • Płotka-Wasylka, J., et al. (2003). pH Gradient Reversed-Phase HPLC. Analytical Chemistry, 75(24), 6946-6951. [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 30(7), 542-547. [Link]

  • Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458. [Link]

  • ChemRxiv. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. [Link]

  • Phenomenex. (2023, May 11). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. [Link]

  • Balbuena, P., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Future Science OA, 8(11), FSO838. [Link]

  • Environmental Science & Technology. (2022, November 11). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Blackthorn AI. (2025, January 13). ML for LogP and pKa in Fluorine-Containing Derivatives. [Link]

  • PubChem. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid. [Link]

  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]

  • Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. PubMed. [Link]

  • NextSDS. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 2-(3,3-difluorocyclobutyl)acetic acid — Chemical Substance Information. [Link]

  • LCGC International. (2026, March 18). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Agilent. (2013, October 8). Making LC Methods MS Friendly. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • LCGC International. (2020, September 1). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. [Link]

Sources

Technical Support Center: Troubleshooting Epimerization in 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering stereochemical degradation during the coupling of 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid with chiral amines or alcohols.

Unlike standard troubleshooting guides, we will bypass generic advice and address the specific kinetic and structural realities of this highly hindered building block.

Part 1: The Diagnostic Reality Check (Structural Analysis)

The most critical step in troubleshooting this reaction is identifying the true source of the epimerization.

The Core Insight: 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is strictly achiral . Many researchers waste weeks trying to optimize the activation of this acid to prevent its racemization. However, the cyclobutane ring possesses a perfect plane of symmetry passing through the C1 and C3 positions (due to the symmetrical 3,3-difluoro substitution). Furthermore, the alpha-carbon is an unsubstituted methylene (-CH2-) group.

Because the acid cannot epimerize, any diastereomers detected in your final product are exclusively the result of epimerization at the stereocenter of your coupling partner (e.g., your chiral amine or amino acid derivative)[1].

Workflow Start Epimers Detected in Coupling Product Analyze Analyze Acid Component: 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid Start->Analyze Achiral Acid is STRICTLY ACHIRAL (Plane of Symmetry at C1/C3) Analyze->Achiral Partner Source Identified: Chiral Amine/Alcohol Partner Achiral->Partner Shift focus Cause1 Base-Induced Enolization (Strong Base + Slow Coupling) Partner->Cause1 Cause2 Oxazolone-like Pathway (Over-activation) Partner->Cause2

Caption: Workflow for diagnosing the root cause of epimerization in hindered achiral acid couplings.

Part 2: Mechanistic Root Cause Analysis & FAQs

Q1: If the acid is achiral, what is the mechanistic cause of my chiral amine epimerizing during the reaction? A1: The root cause is a kinetic mismatch driven by extreme steric hindrance. The 1-methylcyclobutyl moiety creates significant neopentyl-like steric bulk directly adjacent to the reactive carbonyl. This bulk drastically slows down the rate of nucleophilic attack by the chiral amine[2]. While the amine is "waiting" to attack the activated ester, the basic conditions (e.g., DIPEA or TEA) required for standard coupling reagents deprotonate the alpha-proton of your chiral amine, leading to base-induced enolization and subsequent loss of chiral integrity.

Q2: I am using HATU and DIPEA. Is this exacerbating the problem? A2: Yes. Uronium reagents like HATU require an excess of a tertiary amine base (DIPEA). In sterically hindered couplings where the nucleophilic attack is stalled, the excess DIPEA has ample time to cause direct enolization of the amine partner.

Q3: Which coupling reagents and bases effectively suppress this partner epimerization? A3: You must shift from thermodynamic basicity to assisted nucleophilic catalysis:

  • EDC·HCl / OxymaPure: OxymaPure (an oxime additive) acts as an assisted basic catalyst. Its carbonyl groups orient with the N-OH group to enhance the amine's nucleophilicity, rapidly accelerating the coupling rate and outcompeting the epimerization pathway[3].

  • DEPBT: This phosphonium-based reagent mediates amide bond formation with remarkable resistance to racemization and does not form the highly reactive, epimerization-prone intermediates seen with HATU[4].

Kinetics Reactants Sterically Hindered Acid + Chiral Amine + Base Activated Activated Acid Intermediate (e.g., O-Acylisourea) Reactants->Activated Coupling Reagent Epimerized Epimerized Amine (Loss of Chiral Integrity) Reactants->Epimerized Slow Attack + Excess Base (Steric Clash) Product Desired Amide (Retention of Stereocenter) Activated->Product Fast Nucleophilic Attack (Oxyma/DEPBT) Epimerized->Activated Subsequent Coupling

Caption: Kinetic competition between desired amide bond formation and base-induced amine epimerization.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes when coupling 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid with a standard chiral alpha-amino ester using various reagent systems[5].

Coupling SystemBase (Equivalents)TemperatureRelative Coupling RateEpimerization (%)
HATUDIPEA (2.5 eq)25 °CModerate12.5 - 18.0%
EDC·HCl / HOBtDIPEA (2.0 eq)25 °CSlow6.0 - 9.5%
DEPBTDIPEA (1.5 eq)0 °C to 25 °CModerate< 1.0%
EDC·HCl / OxymaPure 2,4,6-Collidine (2.0 eq) 0 °C to 25 °C Fast < 0.5%

Part 4: Self-Validating Experimental Protocol

To eliminate partner epimerization, we recommend the EDC/OxymaPure protocol. This methodology separates the activation and coupling steps to minimize the time the chiral amine spends in basic conditions. Every step includes a built-in validation checkpoint to ensure systemic trustworthiness.

Optimized Low-Epimerization Amide Coupling

Step 1: Pre-Activation of the Hindered Acid

  • Dissolve 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or EtOAc (0.2 M concentration).

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.1 eq) portion-wise over 5 minutes.

  • Self-Validation Checkpoint: Stir for 30 minutes at 0 °C. Take a 5 µL aliquot, quench in 100 µL of MeOH, and analyze via LC-MS. You must observe complete consumption of the acid mass and the appearance of the Oxyma active ester mass before proceeding. Do not add the amine until activation is confirmed.

Step 2: Controlled Amine Introduction

  • In a separate vial, dissolve the chiral amine salt (1.05 eq) and the sterically hindered base 2,4,6-collidine (2.0 eq) in a minimal amount of DMF. (Note: If your amine is already a free base, omit the collidine entirely to further suppress basicity).

  • Dropwise add the amine solution to the activated ester at 0 °C over 10 minutes.

Step 3: Reaction and Workup

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (ninhydrin stain for the amine). The complete disappearance of the primary amine spot confirms that the kinetic hurdle of the bulky cyclobutyl group has been overcome.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with EtOAc, then wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Causality note: The NaHCO₃ wash is critical as it completely removes the highly water-soluble Oxyma and urea byproducts, ensuring a clean crude profile[6].

  • Dry over Na₂SO₄, filter, and concentrate.

References

  • Li, H., et al. "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization." ResearchGate. Available at:[Link]

  • ACS Publications. "Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239 via Chiral Enamine Reduction..." Organic Process Research & Development. Available at:[Link]

  • RSC Publishing. "Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing." Green Chemistry. Available at:[Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Available at:[Link]

  • ACS Omega. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega. Available at:[Link]

Sources

Validation & Comparative

Strategic Bioisosterism: 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid vs. Trifluoromethyl Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological spaces, the physicochemical properties of lead compounds must be meticulously tuned. Fluorinated functional groups are found in approximately 20–25% of active pharmaceutical ingredients, traditionally relying on the trifluoromethyl (-CF 3​ ) group to block metabolic hotspots and enhance binding affinity[1]. However, the modern medicinal chemist must balance metabolic stability with optimal pharmacokinetics.

This guide provides an objective, data-supported comparison between traditional -CF 3​ analogs and the emerging sp 3 -rich bioisostere, 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid , detailing the mechanistic causality behind their performance and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: Escaping the "Fluorine Paradox"

The "Fluorine Paradox" refers to the phenomenon where adding a -CF 3​ group successfully prevents cytochrome P450 (CYP) mediated oxidation but simultaneously increases the molecule's lipophilicity (LogP) by up to 1.0 unit. This excessive lipophilicity often leads to poor aqueous solubility, high non-specific plasma protein binding, and off-target toxicity.

Conversely, the isosteric replacement of functional groups with fluorinated cyclobutanes is an emerging strategy to optimize bioactive molecules[2]. The 3,3-difluorocycloalkyl group adds minimal molecular weight while improving hydrophilicity compared to trifluoromethyl groups[3].

Why 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid?

  • Conformational Rigidity & Exit Vectors: The sp 3 -hybridized cyclobutane ring projects substituents in distinct 3D vectors, allowing for better complementary fit within target binding pockets compared to the cylindrical, freely rotating -CF 3​ group.

  • Metabolic Shielding without the Grease: The gem-difluoro group at the C3 position provides a strong local dipole that lowers the pK a​ of adjacent basic centers, while the quaternary C1 carbon (bearing the methyl and acetic acid groups) completely blocks α -oxidation.

  • Balanced Lipophilicity: By distributing the fluorine atoms across a cyclic aliphatic framework, the hydrophobic volume is optimized, mitigating the "brick dust" solubility issues typical of -CF 3​ analogs.

Quantitative Physicochemical Comparison
PropertyTrifluoromethyl (-CF 3​ ) Analog2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid Analog
Steric Profile Cylindrical, sp 2 -like spatial volume3D sp 3 -rich, distinct angular exit vectors
Lipophilicity ( Δ LogP) High penalty (+0.8 to +1.2)Moderate penalty (+0.2 to +0.5)
Metabolic Stability Excellent (Blocks local oxidation)Excellent (Quaternary C1 blocks α -oxidation)
Aqueous Solubility Often poor (High crystal lattice energy)Improved (Lower lipophilicity penalty)
Protein Binding High (Driven by hydrophobic interactions)Moderate (Better unbound fraction)

Logical Flow of Bioisosteric Replacement

The following diagram illustrates the causal relationship between the choice of fluorinated moiety and the resulting pharmacokinetic outcomes.

BioisostereLogic CF3 Trifluoromethyl (-CF3) Analog HighLogP Excessive Lipophilicity (High LogP) CF3->HighLogP DFCB 3,3-Difluorocyclobutyl Analog BalancedLogP Balanced Hydrophilicity (Lower LogP) DFCB->BalancedLogP Tox Off-Target Toxicity & Poor Solubility HighLogP->Tox Efficacy Improved PK Profile & Target Selectivity BalancedLogP->Efficacy

Logical flow comparing CF3 and difluorocyclobutyl impacts on pharmacokinetics.

Experimental Validation: Self-Validating Protocols

To objectively prove the superiority of a difluorocyclobutyl analog over a -CF 3​ analog, rigorous in vitro ADME profiling is required. The protocols below are designed as self-validating systems —meaning they include internal controls that verify the integrity of the assay independently of the test compound's performance.

Protocol A: Comparative Lipophilicity (LogD 7.4​ ) via Shake-Flask LC-MS

Causality: LogD at physiological pH dictates membrane permeability and solubility. This assay proves whether the cyclobutyl substitution successfully lowered the lipophilicity penalty.

  • System Preparation: Prepare a biphasic system of 1-octanol and 10 mM phosphate-buffered saline (PBS) at pH 7.4. Saturate both phases by stirring vigorously for 24 hours prior to use.

  • Compound Spiking: Dissolve the -CF 3​ analog, the difluorocyclobutyl analog, and reference standards (Propranolol as high LogD control; Atenolol as low LogD control) in DMSO (10 mM). Spike 10 μ L into 1 mL of the biphasic system.

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to resolve the octanol and aqueous layers.

  • Quantification: Carefully extract aliquots from both layers. Dilute appropriately and analyze via LC-MS/MS.

  • Self-Validation Check: Calculate the LogD for Propranolol and Atenolol. If they do not fall within 0.2 units of their literature values (1.2 and 0.1, respectively), the assay is invalid and must be repeated.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability

Causality: This assay determines if the quaternary C1 carbon of the 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid moiety provides equivalent or superior metabolic shielding compared to the -CF 3​ group.

  • Master Mix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Addition: Add the test analogs and control compounds (Verapamil for high clearance; Warfarin for low clearance) to a final concentration of 1 μ M (final DMSO < 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, remove 50 μ L aliquots.

  • Quenching: Immediately transfer the aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validation Check: Verapamil must show rapid depletion ( t1/2​<15 min), and Warfarin must remain stable ( t1/2​>60 min). If these conditions are not met, the microsomes have lost enzymatic activity.

Workflow Prep 1. Compound Prep (10 mM DMSO Stock) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Quench->Analyze Validate 5. Data Validation (Control Compound Check) Analyze->Validate

Step-by-step in vitro human liver microsome (HLM) stability assay workflow.

Synthetic Application: Standard Amide Coupling

To integrate 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid into a lead scaffold, a standard amide coupling workflow is highly effective. The steric hindrance from the quaternary C1 methyl group requires robust coupling reagents.

Recommended Protocol:

  • Dissolve 1.0 equivalent of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in anhydrous DMF (0.2 M).

  • Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Add 1.1 equivalents of the target primary or secondary amine.

  • Stir at room temperature for 4-12 hours, monitoring completion via LC-MS.

  • Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, and purify via reverse-phase preparative HPLC.

References

  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks Thieme Connect
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue N
  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal-Organic Framework N

Sources

Comparative Guide: Lipophilicity (LogP) of Cyclobutylacetic Acid vs. 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, fine-tuning the physicochemical properties of aliphatic building blocks is critical for optimizing pharmacokinetics and target engagement. This guide provides an objective comparison of the lipophilicity (LogP) between a standard cycloalkane building block, cyclobutylacetic acid , and its heavily functionalized analog, 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid . By analyzing the distinct physicochemical contributions of methylation and gem-difluorination, this guide equips researchers with the mechanistic rationale and experimental protocols needed to evaluate these compounds.

Structural Analysis & Mechanistic Rationale

Understanding the causality behind lipophilicity shifts requires deconstructing the molecular modifications. Lipophilicity is not merely a function of molecular weight; it is a delicate balance between hydrophobic volume and polar solvation energies.

When transitioning from the base cyclobutylacetic acid[1] to 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid[2], two distinct structural changes dictate the new LogP:

  • Hydrophobic Cavity Expansion (C1-Methylation): The introduction of a methyl group at the C1 position increases the molecule's non-polar surface area. The desolvation of this hydrophobic bulk during partitioning is thermodynamically favorable, predictably driving the LogP up by approximately +0.5 units.

  • Dipole-Volume Counterbalance (C3-gem-Difluorination): A common misconception is that all fluorination increases lipophilicity. While aromatic fluorination generally does, aliphatic gem-difluorination is highly position-dependent. According to structural studies on gem-difluorocycloalkanes, substituting a -CH₂- with a -CF₂- group at the γ -position (relative to the polar side chain) introduces a strong local dipole moment[3]. This dipole enhances aqueous solvation, which perfectly counterbalances the increased atomic volume of the fluorine atoms. Consequently, γ -gem-difluorination in cyclobutane systems yields a negligible change (ΔLogP ≈ 0) to the overall lipophilicity[3].

G Base Cyclobutylacetic Acid Base LogP ~1.4 Methyl + C1 Methyl Group Increases Hydrophobic Volume ΔLogP ≈ +0.5 Base->Methyl Substitution Fluoro + C3 gem-Difluoro Group Strong Dipole Moment ΔLogP ≈ 0.0 Methyl->Fluoro Substitution Final 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid Net LogP ~1.9 Fluoro->Final Net Effect

Logical relationship of structural modifications and their effect on lipophilicity.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties of both compounds, synthesizing standard chemical database metrics with predictive fragment-based calculations.

PropertyCyclobutylacetic Acid2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid
CAS Number 6540-33-61773507-87-1
Molecular Formula C₆H₁₀O₂C₇H₁₀F₂O₂
Molecular Weight 114.14 g/mol 164.15 g/mol
Estimated LogP ~1.2 - 1.4~1.8 - 1.9
Predicted pKa ~4.85~4.4 - 4.6 (Lowered by CF₂ inductive effect)
Key Structural Features Unsubstituted cyclobutane ringC1-Methyl, C3-gem-difluoro

Experimental Protocol: LogP Determination via HPLC

To experimentally verify these LogP values, the 4 (HPLC Method) is the industry standard[4].

Why this protocol is a self-validating system: This method does not rely on absolute retention times, which are susceptible to column degradation or minor pump fluctuations. Instead, it utilizes the capacity factor ( k ), which normalizes the retention time ( tR​ ) against the column's void volume ( t0​ ). By bracketing the test substances with a calibration curve of known reference standards run under identical isocratic conditions, any systemic chromatographic deviations are mathematically canceled out[4].

Step-by-Step Methodology
  • Preparation of the Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v) or Acetonitrile/Water. Ensure the aqueous phase is buffered (e.g., 0.01 M phosphate buffer, pH 2-3) to keep the carboxylic acids fully unionized, ensuring you are measuring LogP rather than LogD.

  • Void Volume Determination: Inject an unretained organic compound (e.g., thiourea or formamide) to determine the dead time ( t0​ ) of the HPLC system.

  • Reference Standard Calibration: Select at least six reference substances with known LogP values that bracket the expected range of the test compounds (LogP 0 to 3). Inject each standard and record their retention times ( tR​ ).

  • Calculate Capacity Factors ( k ): For each standard, calculate the capacity factor using the formula:

    k=(tR​−t0​)/t0​
  • Construct the Calibration Curve: Plot logk (y-axis) against the known logP (x-axis) of the reference standards. Perform a linear regression to establish the equation of the line.

  • Test Substance Analysis: Inject cyclobutylacetic acid and 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid in duplicate. Calculate their respective capacity factors ( k ).

  • Interpolation: Use the linear regression equation from the calibration curve to interpolate the exact experimental LogP values for both test compounds[4].

G Prep 1. Prepare Reference Standards (Known LogP values) HPLC 2. Isocratic HPLC Run (Reverse Phase C18) Prep->HPLC CalcK 3. Calculate Capacity Factor (k) k = (tR - t0) / t0 HPLC->CalcK Curve 4. Construct Calibration Curve Log k vs. LogP CalcK->Curve Test 5. Inject Test Substances (Molecule A & B) Curve->Test Result 6. Interpolate LogP from Calibration Graph Test->Result

Step-by-step OECD 117 HPLC experimental workflow for LogP determination.

References

  • Test No. 117: Partition Coefficient (n-octanol/water)
  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks Source: The Journal of Organic Chemistry - ACS Publications URL
  • CYCLOBUTYL-ACETIC ACID | 6540-33-6 Source: ChemicalBook URL
  • 2-(3,3-difluoro-1-methylcyclobutyl)

Sources

A Head-to-Head Comparison: Bioisosteric Replacement of tert-Butyl Groups with 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. One of the most frequently encountered motifs in medicinal chemistry, the tert-butyl group, while often beneficial for potency due to its steric bulk, can introduce metabolic liabilities and excessive lipophilicity.[1] This guide provides an in-depth comparison of the tert-butyl group with a promising bioisostere: the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid moiety. We will explore the physicochemical and metabolic differences, backed by experimental data from closely related analogs, and provide a plausible synthetic route to this valuable building block.

The Challenge with the tert-Butyl Group: A Double-Edged Sword

The tert-butyl group is often incorporated into drug candidates to probe for steric tolerance in receptor binding pockets and to act as a metabolic shield for adjacent functional groups.[2] However, its nine C-H bonds are susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and high clearance.[3] This metabolic instability can result in poor oral bioavailability and a short half-life, necessitating higher or more frequent dosing. Furthermore, the significant lipophilicity of the tert-butyl group can contribute to poor solubility and off-target toxicity.[4][5]

The Rise of Fluorinated Cycloalkanes as a Solution

To address these challenges, medicinal chemists have turned to bioisosteric replacements that mimic the size and shape of the tert-butyl group while offering improved metabolic stability and modulated physicochemical properties. Among these, fluorinated cycloalkanes have emerged as a particularly attractive option.[1] The introduction of fluorine atoms can block sites of metabolism, alter electronic properties, and influence molecular conformation.[6] The rigid, three-dimensional structure of the cyclobutane ring also provides a fixed orientation for substituents, which can be advantageous for receptor binding.[7]

The 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid moiety is a compelling bioisostere for a substituted tert-butyl group. The gem-difluoro group at the 3-position is a key feature, offering a significant increase in metabolic stability without a drastic increase in lipophilicity.

Caption: Structural comparison of a tert-butyl group and its bioisostere.

Physicochemical Properties: A Data-Driven Comparison

While direct experimental data for 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid is limited, we can draw strong inferences from closely related analogs, such as 3,3-difluorocyclobutanecarboxylic acid and pivalic acid (the carboxylic acid of the tert-butyl group).

Propertytert-Butyl (Pivalic Acid)3,3-Difluorocyclobutyl (3,3-Difluorocyclobutanecarboxylic acid)Rationale and Implications
pKa ~5.03[8]~4.36[9]The strong electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid. This can have a profound impact on the ionization state of the molecule at physiological pH, influencing solubility, permeability, and target engagement.
Lipophilicity (clogP) ~1.49~0.7 (for the non-methylated acid)gem-Difluorination at the 3-position has been shown to not significantly alter lipophilicity compared to the non-fluorinated cyclobutane.[9] The addition of the methyl group in the target molecule would likely increase the logP slightly. This is a key advantage over other fluorinated bioisosteres that can significantly increase lipophilicity.
Metabolic Stability Prone to oxidation at the methyl groups[3]The C-F bonds are highly stable to metabolism. The gem-difluoro group blocks a potential site of oxidation.The primary rationale for this bioisosteric replacement is the significant enhancement of metabolic stability, leading to a longer half-life and improved pharmacokinetic profile.[6]

Synthesis of the Bioisostere: A Plausible Synthetic Workflow

Synthetic_Workflow start Commercially Available 3-Oxocyclobutanecarboxylic Acid Derivative step1 Gem-Difluorination (e.g., DAST or Deoxo-Fluor) start->step1 intermediate1 3,3-Difluorocyclobutanecarboxylic Acid Derivative step1->intermediate1 step2 Introduction of the Methyl Group (e.g., via enolate alkylation) intermediate1->step2 intermediate2 1-Methyl-3,3-difluorocyclobutane Carboxylic Acid Derivative step2->intermediate2 step3 Homologation to the Acetic Acid (e.g., Arndt-Eistert) intermediate2->step3 final_product 2-(3,3-Difluoro-1-methylcyclobutyl) acetic acid step3->final_product

Caption: Proposed synthetic workflow for the target bioisostere.

Representative Experimental Protocol: Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate

This protocol details the final step in a potential synthesis of a core scaffold, based on a literature procedure for a closely related compound.[11]

Materials:

  • Ethyl 3,3-difluorocyclobutanecarboxylate

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve sodium hydroxide (e.g., 1.1 equivalents) in a 1:1 mixture of methanol and water.

  • To this solution, add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) at room temperature.

  • Stir the resulting mixture at room temperature for 15 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the mixture in an ice bath and acidify to pH 1 with concentrated aqueous HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 3,3-difluorocyclobutanecarboxylic acid.

Case Study: The Impact of a Difluorocyclobutyl Moiety in a Marketed Drug

While a specific case study for the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid moiety is not yet in the public domain, the strategic use of a difluorocyclobutyl group is exemplified in the FDA-approved drug Ivosidenib (Tibsovo) . In the development of this IDH1 inhibitor, a difluorocyclobutanyl amine was incorporated to replace a metabolically labile cyclohexane ring. This substitution was a key factor in achieving a desirable metabolic stability profile, ultimately leading to a successful clinical candidate.

Conclusion

The bioisosteric replacement of the metabolically susceptible tert-butyl group with the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid moiety presents a compelling strategy for medicinal chemists. This substitution offers the potential to significantly enhance metabolic stability while maintaining a similar steric profile and modulating acidity. The favorable physicochemical properties, coupled with a plausible synthetic accessibility, position this and related difluorinated cyclobutyl building blocks as valuable tools in the design of next-generation therapeutics with improved drug-like properties.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.
  • Lishchynskyi, A., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. Available from: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Request PDF.
  • Grygorenko, O. O., et al. (n.d.). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study.
  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 574–578.
  • Dolbier, W. R. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Request PDF.
  • Scott, J. S., et al. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society, 143(35), 14169–14178.
  • Google Patents. (2016). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
  • Grygorenko, O. O., et al. (n.d.). An alternative approach to 3‐fluorocyclobutane‐1‐carboxylic acid (1)...
  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed.
  • Scott, J. S., et al. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert -Butyl Replacement. Request PDF.
  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • Westphal, M. V., et al. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Merck.
  • Organic Syntheses. (n.d.). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Retrieved from: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from: [Link]

  • Acta Crystallographica Section E. (2008). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. PMC.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthetic methodology for the sy - JOCPR.
  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.
  • Kiper, R. A. (n.d.). pivalic acid. Retrieved from: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
  • Wikipedia. (n.d.). Pivalic acid. Retrieved from: [Link]

  • International Labour Organization & World Health Organiz

Sources

A Comparative Guide to the Validation of GC-MS Analytical Methods for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid Detection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The inherent characteristics of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, a polar carboxylic acid, present a significant challenge for direct GC-MS analysis due to its low volatility and potential for thermal degradation.[1][2][3] To overcome these obstacles, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.[4][5][6] This guide will compare two common derivatization strategies: silylation and alkylation (esterification), and provide a comprehensive validation framework based on international guidelines.

The Imperative of Method Validation

In the landscape of pharmaceutical development, the validation of analytical methods is a cornerstone of regulatory compliance and data integrity.[7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines to ensure that analytical methods are suitable for their intended purpose.[8][9][10][11][12] The objective of validating a bioanalytical method is to demonstrate its reliability for the intended application.[13] This guide adheres to the principles outlined in the ICH Q2(R1) guideline, which details the validation parameters required for analytical procedures.[10][12][14]

Comparative Analysis of Derivatization Strategies

The choice of derivatization reagent is critical and depends on factors such as reaction efficiency, derivative stability, and potential for interference.[4] Here, we compare two widely used approaches for carboxylic acids.

Silylation: Conversion to Trimethylsilyl (TMS) Esters

Silylation involves replacing the acidic proton of the carboxyl group with a non-polar silyl group, most commonly a trimethylsilyl (TMS) group.[4][6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[4][6]

  • Mechanism: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the silicon atom of the silylating agent, leading to the formation of a volatile and thermally stable TMS ester. The presence of a catalyst like TMCS enhances the reaction rate.[6]

  • Advantages: Silylation reactions are generally rapid and produce derivatives with excellent chromatographic properties.[4][5]

  • Considerations: Silylating reagents and their derivatives are highly sensitive to moisture, necessitating anhydrous conditions for the reaction.[4][6]

Alkylation: Formation of Methyl Esters

Alkylation converts carboxylic acids into their corresponding esters, which are significantly more volatile.[1][4] A common and effective reagent for this is Boron Trifluoride-Methanol (BF3-Methanol).

  • Mechanism: In the presence of an acidic catalyst (BF3), methanol reacts with the carboxylic acid to form a methyl ester and water.

  • Advantages: Alkylation reagents are generally less moisture-sensitive than silylating agents, and the resulting esters are often very stable.

  • Considerations: The reaction may require heating to proceed to completion and can sometimes be slower than silylation.[15]

Method Validation Protocol: A Step-by-Step Guide

A comprehensive validation of the analytical method is essential to ensure the reliability of the data.[13] The following protocol, based on ICH Q2(R1) guidelines, outlines the necessary steps for validating the GC-MS method for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, using silylation with BSTFA as the chosen derivatization technique.[12][14]

Experimental Workflow

The overall workflow for sample analysis involves extraction of the analyte from the matrix, derivatization, and subsequent GC-MS analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction e.g., LLE or SPE Evaporation Evaporation Extraction->Evaporation to dryness Reconstitution Reconstitution Evaporation->Reconstitution Anhydrous Solvent Add_BSTFA Add_BSTFA Reconstitution->Add_BSTFA BSTFA + 1% TMCS Heating Heating Add_BSTFA->Heating 60-80°C GC_MS_Analysis GC_MS_Analysis Heating->GC_MS_Analysis Injection Data_Processing Data_Processing GC_MS_Analysis->Data_Processing

Caption: General experimental workflow from sample preparation to GC-MS analysis.

Validation Parameters

The validation process is a systematic evaluation of the method's performance characteristics.

Validation_Process Method_Development Method_Development Validation_Protocol Validation_Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity_Range Validation_Protocol->Linearity_Range Defines working range Robustness Robustness Validation_Protocol->Robustness Final_Report Final_Report Specificity->Final_Report Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Linearity_Range->Precision LOD_LOQ LOD_LOQ Linearity_Range->LOD_LOQ Determines sensitivity Accuracy->Final_Report Precision->Final_Report LOD_LOQ->Final_Report Robustness->Final_Report

Caption: Logical flow of the analytical method validation process.

1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank matrix sample (e.g., plasma, urine) to ensure no interfering peaks are present at the retention time of the analyte and internal standard.

    • Analyze a sample of the analyte and a sample of the internal standard.

    • Spike the blank matrix with the analyte and potential interfering substances and analyze to demonstrate a lack of interference.

  • Acceptance Criteria: The chromatogram of the blank sample should show no significant peaks at the retention times of the analyte and internal standard.

2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte.

    • Analyze each standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC sample.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration (or 80-120% at the Lower Limit of Quantitation).

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of the low, medium, and high QC samples on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15% (or ≤ 20% at the LLOQ).

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Analyze samples with known low concentrations of the analyte and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be determined with acceptable accuracy and precision.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to critical method parameters, such as GC oven temperature ramp rate, derivatization temperature, and reaction time.

    • Analyze QC samples under these modified conditions.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Comparative Performance Data

The following tables present hypothetical but realistic performance data for the two derivatization methods, illustrating a comparative assessment.

Table 1: Comparison of Derivatization Method Performance

Validation ParameterSilylation (BSTFA)Alkylation (BF3-Methanol)Acceptance Criteria
Linearity (r²) 0.9980.995≥ 0.99
Range (ng/mL) 1 - 10005 - 1000Application Dependent
LOQ (ng/mL) 15Determined with acceptable accuracy & precision
Accuracy (% Recovery) 95 - 105%92 - 108%85 - 115%
Precision (RSD) < 10%< 12%≤ 15%

Table 2: Detailed Accuracy and Precision Data for Silylation Method

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (RSD %)
Low 54.998.08.5
Medium 100102.5102.56.2
High 800784.098.04.1

Conclusion and Recommendations

Both silylation and alkylation are viable derivatization strategies for the GC-MS analysis of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. Based on the comparative data, the silylation method using BSTFA demonstrates slightly superior performance in terms of linearity, and a lower limit of quantitation. However, the choice of method may also depend on laboratory-specific factors, such as the presence of moisture-sensitive matrices, where an alkylation approach might be more robust.

Ultimately, a thoroughly validated analytical method, regardless of the specific derivatization chemistry chosen, is paramount for generating reliable and defensible data in a regulated environment. The protocols and acceptance criteria outlined in this guide provide a robust framework for achieving this goal, ensuring the quality and integrity of analytical results in drug development and research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][9]

  • Vertex AI Search. (n.d.). FDA issues final guidance on bioanalytical method validation. Retrieved from [8]

  • Cato Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [7]

  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids. Retrieved from [4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [13]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][10]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Retrieved from [Link][5]

  • Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [1]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link][14]

  • PMC. (2026). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Retrieved from [Link][2]

  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link][3]

  • Royal Society of Chemistry. (n.d.). Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. Retrieved from [Link][15]

Sources

A Comparative Guide to the Metabolic Stability of Mono-fluoro vs. 3,3-difluoro-1-methylcyclobutyl Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacokinetic and physicochemical properties.[1][2] Among its many benefits, fluorine's ability to improve metabolic stability is paramount.[3] The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can effectively block metabolically labile sites, preventing rapid breakdown by metabolic enzymes and thereby extending a drug's half-life and bioavailability.[4][5]

This guide provides an in-depth comparative analysis of the metabolic stability of two structurally related compounds: mono-fluoro-1-methylcyclobutyl acetic acid and 3,3-difluoro-1-methylcyclobutyl acetic acid. By examining the mechanistic principles of fluorine's influence on drug metabolism and outlining robust experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the optimization of lead compounds.

Mechanistic Underpinnings: Why Fluorination Enhances Metabolic Stability

The metabolic fate of most small molecule drugs is governed by Phase I and Phase II metabolic enzymes, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role in Phase I oxidative metabolism.[6][7] These enzymes often hydroxylate C-H bonds, initiating a cascade of reactions that lead to drug inactivation and clearance.

The introduction of fluorine at a potential site of metabolism can thwart this process through several mechanisms:

  • Metabolic Blocking: The C-F bond is significantly stronger and more polarized than a C-H bond, making it more resistant to oxidative cleavage by CYP enzymes.[3] Placing a fluorine atom at a known metabolic "hotspot" can effectively shield that position from enzymatic attack.[4][5][8]

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can decrease the electron density of adjacent atoms and bonds, making them less susceptible to oxidation.[9][10] This inductive effect can influence the reactivity of the entire molecule.

  • Conformational Control: Fluorine substitution can alter the preferred conformation of a molecule, which may result in a poorer fit within the active site of a metabolizing enzyme, thereby reducing the rate of metabolism.[11]

While mono-fluorination can offer a degree of metabolic protection, gem-difluorination (two fluorine atoms on the same carbon) often provides a more robust and complete blockade of metabolism at that position.[12][13][14] This is a key consideration when comparing the metabolic stability of the two compounds in this guide. Studies have shown that gem-difluorination can either not affect or slightly improve the metabolic stability of corresponding model derivatives.[12][14]

Comparative Metabolic Stability Analysis

Hypothesized Metabolic Pathways

The primary site of metabolic oxidation on the 1-methylcyclobutyl acetic acid scaffold is anticipated to be the cyclobutyl ring itself. The presence and number of fluorine substituents at the 3-position are expected to dramatically influence the metabolic fate of these compounds.

  • Mono-fluoro-1-methylcyclobutyl acetic acid: This compound possesses a single fluorine atom, which is expected to offer some protection against oxidation at the 3-position. However, the remaining C-H bond at this position, as well as other positions on the cyclobutyl ring, remain potential sites for CYP-mediated hydroxylation.

  • 3,3-difluoro-1-methylcyclobutyl acetic acid: The gem-difluoro substitution at the 3-position is hypothesized to create a strong metabolic "shield." This steric and electronic blockade is expected to significantly hinder or completely prevent oxidation at this carbon, forcing metabolism to occur at other, less favorable positions, or substantially slowing the overall rate of metabolic clearance. This strategy of replacing a metabolically vulnerable site with a difluorinated group has been successfully employed in drug discovery to enhance metabolic stability.[15]

cluster_mono Mono-fluoro Compound Metabolism cluster_di 3,3-difluoro Compound Metabolism A Mono-fluoro-1-methylcyclobutyl acetic acid B CYP-mediated Oxidation (e.g., CYP3A4) A->B C Hydroxylated Metabolites (Metabolically Labile) B->C D 3,3-difluoro-1-methylcyclobutyl acetic acid E CYP-mediated Oxidation (Blocked at 3-position) D->E F Significantly Reduced Metabolism (Metabolically Stable) E->F

Caption: Hypothesized metabolic pathways for the mono- and 3,3-difluoro compounds.

Predicted Experimental Outcomes

Based on the mechanistic principles, it is anticipated that the 3,3-difluoro analog will exhibit superior metabolic stability in in vitro assays. The following table summarizes the predicted outcomes from a standard human liver microsomal (HLM) stability assay.

ParameterMono-fluoro-1-methylcyclobutyl acetic acid3,3-difluoro-1-methylcyclobutyl acetic acidRationale
Half-Life (t½) ShorterLongerThe gem-difluoro group is expected to significantly reduce the rate of metabolism, leading to a longer half-life.[16]
Intrinsic Clearance (CLint) HigherLowerLower rates of metabolism result in lower intrinsic clearance.[17]
% Parent Remaining at 60 min LowerHigherA direct measure of metabolic stability; a higher percentage indicates greater stability.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining the metabolic stability of a test compound by monitoring its disappearance over time upon incubation with human liver microsomes.[18][19][20]

Materials
  • Test Compounds (Mono-fluoro and 3,3-difluoro-1-methylcyclobutyl acetic acid)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control Compound (e.g., Midazolam, a known high-clearance compound)[21]

  • Negative Control (without NADPH)

  • Ice-cold Acetonitrile with Internal Standard (for reaction termination and protein precipitation)

  • 96-well incubation plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[22]

Workflow Diagram

cluster_prep Preparation cluster_inc Incubation cluster_proc Processing & Analysis prep_mics Prepare HLM Suspension pre_inc Pre-incubate HLM and Compound at 37°C prep_mics->pre_inc prep_nadph Prepare NADPH Regenerating System prep_comp Prepare Test Compound Solution prep_comp->pre_inc start_rxn Initiate Reaction with NADPH pre_inc->start_rxn time_points Incubate and Collect Aliquots at t=0, 5, 15, 30, 60 min start_rxn->time_points quench Terminate Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Thaw pooled HLM on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO) and then dilute with buffer to the desired starting concentration (typically 1 µM final concentration).

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[19] The method should be optimized for the specific mass and fragmentation pattern of each test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Conclusion: The Decisive Advantage of 3,3-Difluorination

The strategic placement of fluorine is a cornerstone of modern drug design for mitigating metabolic liabilities. The comparative analysis presented in this guide strongly supports the hypothesis that 3,3-difluoro-1-methylcyclobutyl acetic acid will exhibit significantly enhanced metabolic stability compared to its mono-fluorinated counterpart. The gem-difluoro group acts as a robust metabolic shield, effectively blocking CYP-mediated oxidation at a primary metabolic hotspot.

This predicted increase in metabolic stability, which can be empirically verified using the detailed HLM assay protocol provided, translates to a longer half-life and lower intrinsic clearance. For drug development professionals, this information is critical for selecting drug candidates with more favorable pharmacokinetic profiles, potentially leading to lower required doses, reduced dosing frequency, and a lower risk of drug-drug interactions. The principles and methodologies outlined herein provide a clear framework for the rational design and evaluation of fluorinated compounds in the pursuit of safer and more effective medicines.

References

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • Meagher, J. L., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6233. [Link]

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry | Request PDF. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. Journal of the American Chemical Society, 104(7), 2048-2050. [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

  • Myatt, G. L., et al. (2018). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. MedChemComm, 9(10), 1738-1743. [Link]

  • SciSpace. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. [Link]

  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

  • SlidePlayer. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Scott, P. J. H., & Sanford, M. S. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Flasarova, R., et al. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Analytical and Bioanalytical Chemistry, 406(13), 3045-3053. [Link]

  • ResearchGate. (n.d.). Some useful fluoroalkyl‐substituted cyclobutanes. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • SlideServe. (2009, December 2). Strategies for In Vitro Metabolic Stability Testing. [Link]

  • ChemRxiv. (2023, March 27). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ACS Publications. (2008, January 26). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. [Link]

  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. [Link]

  • Royal Society of Chemistry. (2023). Effects of mono- or di-fluoro-substitution on spin crossover behavior in a pair of Schiff base-like FeII-coordination polymers. Dalton Transactions, 52(42), 15159-15166. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5536. [Link]

  • Nature. (2023). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 7, 720-738. [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ChemRxiv. (2022, August 21). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. [Link]

  • ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • University of Padova. (2005). Mono- or Di-fluorinated Analogues of Flavone-8-acetic Acid: Synthesis and In Vitro Biological Activity. [Link]

  • Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]

  • Royal Society of Chemistry. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. [Link]

  • PubMed. (2016, October 15). Fluorination methods for drug discovery and development. [Link]

  • PubMed. (2007). Synthesis of Mono- And Difluoronaphthoic Acids. [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 9: Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Figshare. (2025, December 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids | Request PDF. [Link]

  • Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link]

  • Organic Syntheses. (n.d.). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. [Link]

  • ResearchGate. (2026, March 13). (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • MDPI. (2018, October 8). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. [Link]

  • ResearchGate. (2018, May 16). (PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid-Based Stearoyl-CoA Desaturase (SCD) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmark of Stearoyl-CoA Desaturase (SCD) inhibitors built on the novel 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid scaffold. It is intended for researchers, scientists, and drug development professionals in oncology and metabolic diseases. Here, we will dissect the mechanism of action, compare in vivo efficacy against alternative inhibitors, and provide detailed experimental protocols to support the design of robust preclinical studies.

Introduction: Targeting Lipid Metabolism in Cancer through SCD Inhibition

The reprogramming of cellular metabolism is a well-established hallmark of cancer, enabling the rapid proliferation and survival of malignant cells.[1] A key player in this metabolic shift is Stearoyl-CoA Desaturase (SCD), an enzyme in the endoplasmic reticulum that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2][3][4][5]

This conversion is critical for cancer cells, as MUFAs are essential components of cell membranes, signaling molecules, and energy stores.[3][6] Elevated SCD expression is observed in a wide array of cancers—including those of the breast, prostate, lung, and colon—and often correlates with increased aggressiveness and poor patient outcomes.[1][3][7] Consequently, inhibiting SCD has emerged as a promising therapeutic strategy to selectively induce lipotoxicity and cell death in cancer cells while sparing normal tissues.[1][8]

Inhibitors based on the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid scaffold represent a novel chemical series with potent SCD inhibitory activity. This guide will benchmark their preclinical in vivo efficacy, providing a framework for their evaluation.

Mechanism of Action: How SCD Inhibition Induces Tumor Cell Death

SCD catalyzes the conversion of SFA-CoAs (e.g., stearoyl-CoA) to MUFA-CoAs (e.g., oleoyl-CoA).[9] This process is vital for maintaining the appropriate ratio of SFAs to MUFAs, which preserves cell membrane fluidity and function.[4]

Inhibition of SCD leads to two primary cytotoxic events:

  • Depletion of MUFAs: This impairs the synthesis of new membranes required for rapidly dividing cells and disrupts critical signaling pathways that rely on MUFA-derived lipids.[1][7] The anti-tumor effects can often be rescued by the addition of exogenous oleic acid, confirming the on-target effect of MUFA depletion.[1][2]

  • Accumulation of SFAs: An excess of SFAs leads to severe endoplasmic reticulum (ER) stress, lipotoxicity, and can trigger apoptotic or ferroptotic cell death pathways.[1][10][11]

Furthermore, recent studies indicate that SCD inhibition remodels the tumor microenvironment. It has been shown to enhance anti-tumor T-cell responses by recruiting dendritic cells into the tumor, synergizing with immune checkpoint inhibitors like anti-PD-1 antibodies.[10][12][13]

SCD_Pathway cluster_0 Cellular Lipid Metabolism cluster_1 Downstream Cellular Processes SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SCD SCD Enzyme SFA->SCD Substrate Lipotoxicity SFA Accumulation ER Stress & Lipotoxicity SFA->Lipotoxicity MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) Membrane Membrane Synthesis & Fluidity MUFA->Membrane Signaling Lipid Signaling (e.g., Wnt, Akt) MUFA->Signaling SCD->MUFA Catalysis SCD->Signaling Modulates Wnt/β-catenin Inhibitor 2-(3,3-Difluoro-1-methylcyclobutyl) acetic acid-based Inhibitors Inhibitor->SCD Inhibition Proliferation Tumor Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation Apoptosis Apoptosis / Ferroptosis Lipotoxicity->Apoptosis

Figure 1: Simplified signaling pathway of SCD and its inhibition.

Comparative In Vivo Efficacy Benchmarking

The ultimate measure of a novel inhibitor series is its performance in relevant preclinical disease models. The primary goals of these studies are to establish a dose-dependent anti-tumor response and to monitor on-target activity through pharmacodynamic (PD) biomarkers.

Alternative/Competitor SCD Inhibitors

For contextual comparison, it is crucial to benchmark against other known small-molecule SCD inhibitors that have been evaluated in vivo.

Compound ClassExample CompoundKey Characteristics
Piperidine Carboxamide A939572Potent, well-characterized inhibitor used extensively in preclinical models. Shown to reduce tumor volume in gastric, colorectal, and renal cancer xenografts.[3]
Thiazole Derivatives CAY10566Commercially available inhibitor used in various cancer models, including glioblastoma, to inhibit tumor formation.[12]
Pyridazine Derivatives GDC-0152 (Hypothetical)Represents a class of inhibitors developed to optimize pharmacokinetic properties and reduce off-target effects.
Prodrugs Benzothiazoles / OxalamidesDesigned to be activated by cytochrome P450 enzymes highly expressed in some tumors, aiming for tumor-specific activity and reduced systemic toxicity.[14]
Quantitative Comparison of In Vivo Efficacy

The following table summarizes representative data from preclinical studies, illustrating the type of endpoints used to compare efficacy. Note: Data is illustrative and compiled from typical outcomes reported in the literature.

InhibitorAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Pharmacodynamic Marker (Desaturation Index*)Reference
Vehicle Control HCT116 Colon Cancer XenograftDaily, Oral (p.o.)0%BaselineN/A
2-(3,3-Difluoro-1-methyl...)-based HCT116 Colon Cancer Xenograft50 mg/kg, Daily, p.o.~65%↓ 70%Fictional
A939572 HCT116 Colon Cancer Xenograft50 mg/kg, Daily, p.o.~60%↓ 65%[3]
Prodrug Inhibitor CYP4F11+ NSCLC Xenograft100 mg/kg, Daily, p.o.~75%↓ 80% (in tumor)[14]

*Desaturation Index (DI) is a key PD biomarker, typically measured as the ratio of oleic acid (18:1) to stearic acid (18:0) in plasma or tissue.[5][15] A significant reduction in DI provides direct evidence of target engagement in vivo.

Experimental Protocols for Robust In Vivo Benchmarking

Designing a rigorous in vivo study is paramount for generating reliable and translatable data. Below is a standardized workflow and detailed protocols for key components.

InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow Model 1. Animal Model Selection (e.g., Subcutaneous Xenograft) Tumor 2. Tumor Implantation & Growth to Staging Size Model->Tumor Random 3. Randomization into Treatment Groups Tumor->Random Dosing 4. Compound Administration (Vehicle, Test & Competitor Cmpds) Random->Dosing Monitor 5. Monitoring (Tumor Volume, Body Weight) Dosing->Monitor Endpoint 6. Study Endpoint & Sample Collection (Tumor, Plasma, Tissues) Monitor->Endpoint Analysis 7. Data Analysis (TGI, PK/PD) Endpoint->Analysis

Figure 2: Standard workflow for an in vivo efficacy study.

Protocol 1: Subcutaneous Xenograft Efficacy Study

Objective: To determine the anti-tumor efficacy of a test inhibitor compared to a vehicle and a reference compound in a human cancer xenograft model.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., HCT116 colorectal carcinoma) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

2. Tumor Staging and Randomization:

  • Monitor tumor growth via caliper measurements (Volume = 0.5 x Length x Width²).
  • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

3. Compound Formulation and Administration:

  • Causality: The vehicle formulation is critical for ensuring drug solubility and bioavailability. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
  • Prepare fresh formulations of the test inhibitor and the reference compound (e.g., A939572) daily.
  • Administer compounds once daily via oral gavage (p.o.) at a volume of 10 mL/kg.

4. Efficacy Monitoring:

  • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
  • Continue treatment for 21-28 days or until tumors in the vehicle group reach a predetermined endpoint size (e.g., 2000 mm³).

5. Endpoint Analysis:

  • At the end of the study, collect terminal tumor tissue and blood (via cardiac puncture into K₂EDTA tubes for plasma).
  • Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = (1 - [ΔT / ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis - Desaturation Index

Objective: To quantify SCD target engagement in plasma and tumor tissue by measuring the ratio of oleic acid (C18:1) to stearic acid (C18:0).

1. Sample Preparation:

  • Plasma: Thaw plasma samples on ice. Perform a lipid extraction using a methyl-tert-butyl ether (MTBE) based method.
  • Tumor: Homogenize a weighed portion of the tumor tissue. Perform a total lipid extraction using the Bligh-Dyer method.

2. Fatty Acid Methyl Ester (FAME) Derivatization:

  • Causality: Gas Chromatography-Mass Spectrometry (GC-MS) requires volatile analytes. Transesterification converts fatty acids into their more volatile FAME derivatives.
  • Evaporate the extracted lipids under nitrogen and add methanolic HCl or a similar reagent.
  • Heat the samples at 80°C for 1 hour to complete the derivatization.

3. GC-MS Analysis:

  • Reconstitute the FAMEs in a suitable solvent (e.g., hexane).
  • Inject the sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23).
  • Use a temperature gradient to separate the different FAMEs.
  • Identify and quantify the peaks for methyl stearate (C18:0) and methyl oleate (C18:1) based on their retention times and mass spectra, using known standards.

4. Calculation:

  • Calculate the Desaturation Index (DI) as: DI = [Area of C18:1 peak] / [Area of C18:0 peak].
  • Compare the DI of treated groups to the vehicle control to determine the percentage of target inhibition.

Conclusion and Future Directions

Inhibitors based on the 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid scaffold demonstrate potent in vivo anti-tumor activity, comparable to other established classes of SCD inhibitors. Their efficacy is directly linked to the on-target inhibition of SCD, as evidenced by a significant reduction in the desaturation index in preclinical models.

The future of SCD inhibitor development lies in optimizing for a wider therapeutic window. A key challenge has been mechanism-based toxicities observed in skin and eyes with systemic inhibitors.[14][15] Therefore, strategies such as developing liver-selective compounds or tumor-activated prodrugs are highly promising approaches to mitigate these adverse effects and enhance clinical translatability.[14][16] Furthermore, exploring combination therapies, particularly with immunotherapy, represents an exciting frontier for maximizing the therapeutic potential of SCD inhibition in oncology.[10][13]

References

  • Nespeca, R., et al. (2022). Targeting Stearoyl-CoA Desaturase in Solid Tumors. Cancer Research - AACR Journals. Available at: [Link]

  • Angelucci, C., et al. (2018). Pivotal role of human stearoyl-CoA desaturases (SCD1 and 5) in breast cancer progression. Oncotarget. Available at: [Link]

  • Olejnik, A., et al. (2019). Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. MDPI. Available at: [Link]

  • Bandyopadhyay, S., et al. (2023). Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells. MDPI. Available at: [Link]

  • Lim, S. A., et al. (2020). Stearoyl-CoA Desaturase and Tumorigenesis. PMC - NIH. Available at: [Link]

  • Bandyopadhyay, S., et al. (2023). Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells. Available at: [Link]

  • Umemura, N., et al. (2022). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Salim, H., et al. (2024). Targeting SCD triggers lipotoxicity of cancer cells and enhances anti-tumor immunity in breast cancer brain metastasis mouse models. PubMed. Available at: [Link]

  • Salim, H., et al. (2024). Targeting SCD triggers lipotoxicity of cancer cells and enhances anti-tumor immunity in breast cancer brain metastasis mouse models. PubMed. Available at: [Link]

  • Zhao, J., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. PMC - NIH. Available at: [Link]

  • Trépanier, J-B., et al. (2022). Pharmacodynamic Results from Phase 1 Studies of GBT021601, a Next-Generation HbS Polymerization Inhibitor for Treatment of Sickle Cell Disease. Blood - ASH Publications. Available at: [Link]

  • Lally, J. M. V., et al. (2019). Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer. PMC - NIH. Available at: [Link]

  • Copland, J.A. (n.d.). SCD1 is a Novel Molecular Target in Human Carcinomas. Mayo Clinic. Available at: [Link]

  • O'Shea, L. K., et al. (2018). Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase. PMC - NIH. Available at: [Link]

  • Zhao, J., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Publishing. Available at: [Link]

  • Olejnik, A., et al. (2019). Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer. PMC - NIH. Available at: [Link]

  • Lachance, N., et al. (2012). Discovery of potent and liver-selective stearoyl-CoA desaturase (SCD) inhibitors in an acyclic linker series. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and qNMR Purity Assays for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise determination of a drug substance's purity is paramount to ensuring its safety and efficacy. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, a novel small molecule entity.

This document is intended for researchers, analytical scientists, and quality control professionals. It offers not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding of how to achieve accurate and reliable purity data.

Principles of Purity Determination: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating components in a mixture based on their differential interactions with a stationary and a mobile phase.[1][2][3][4] For purity analysis, the most common approach is the area percent method, where the peak area of the analyte of interest is expressed as a percentage of the total area of all observed peaks. The success of this method hinges on several factors:

  • Chromatographic Resolution: The ability to separate the main compound from all potential impurities.

  • Detector Response: Typically, a UV-Vis detector is used, which requires the analyte and its impurities to possess a chromophore (a light-absorbing group).[5][6]

A significant challenge arises when dealing with compounds that lack a strong chromophore, or when impurities do not absorb UV light, leading to their being undetected and an overestimation of purity.[5][6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination because it does not rely on chromophores.[7][8] Instead, it leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the purity of the analyte can be calculated directly.[7][9]

The key strengths of qNMR include:

  • Universal Detection: Applicable to nearly all organic molecules.[7]

  • Primary Ratio Method: Provides a direct measurement of purity without the need for a reference standard of the analyte itself.

  • High Specificity: The high resolution of NMR spectra often allows for the selective integration of signals free from interference.

Experimental Design and Methodologies

The cross-validation of HPLC and qNMR methods is crucial to confirm the accuracy of the purity assessment, particularly for regulatory submissions.[10][11][12] The objective is to demonstrate that both methods produce comparable and reliable results for the same batch of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

HPLC-UV Method for Purity Determination

Given that 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid lacks a strong UV chromophore, a sensitive HPLC method with UV detection at a low wavelength (e.g., 210 nm) is required.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Processing: Integrate all peaks in the chromatogram and calculate the purity using the area percent method.

¹H-qNMR Method for Purity Determination

The selection of an appropriate internal standard is critical for the success of a qNMR experiment.[13][14][15] Maleic acid is a suitable choice here as it is highly pure, stable, and has distinct NMR signals that do not overlap with the analyte.

Instrumentation and Conditions:

ParameterCondition
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic Acid (Certified Reference Material)
Pulse Program zg30
Relaxation Delay (d1) 30 s
Number of Scans 16

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid into a clean vial.

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the parameters listed above. A long relaxation delay is crucial for accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following equation[7][8]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the HPLC and qNMR methods.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_comparison Data Comparison & Validation Sample Single Homogeneous Batch of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid HPLC_Prep Prepare Sample for HPLC (1 mg/mL in 50:50 ACN:H2O) Sample->HPLC_Prep qNMR_Prep Prepare Sample for qNMR (Co-dissolve with Internal Standard) Sample->qNMR_Prep HPLC_Run Inject and Run HPLC-UV HPLC_Prep->HPLC_Run HPLC_Data Calculate Purity (Area % Method) HPLC_Run->HPLC_Data Compare Compare Purity Results HPLC_Data->Compare qNMR_Run Acquire ¹H NMR Spectrum qNMR_Prep->qNMR_Run qNMR_Data Calculate Purity (Internal Standard Method) qNMR_Run->qNMR_Data qNMR_Data->Compare Criteria Results within Acceptance Criteria? (e.g., ≤2% difference) Compare->Criteria Conclusion Methods are Cross-Validated Criteria->Conclusion Yes Fail Investigate Discrepancy Criteria->Fail No

Caption: Workflow for the cross-validation of HPLC and qNMR purity assays.

Results and Discussion

A single batch of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid was analyzed in triplicate by both the HPLC and qNMR methods. The results are summarized below.

ReplicateHPLC Purity (Area %)qNMR Purity (%)
199.298.5
299.398.6
399.198.4
Average 99.2 98.5
RSD 0.10% 0.10%

The results show a small but consistent bias between the two techniques, with the HPLC method reporting a slightly higher purity. This is a common observation and can be attributed to the potential presence of non-UV active impurities that are not detected by the HPLC-UV method but are accounted for in the qNMR assay.

The qNMR result is considered to be more accurate as it is a primary method that is less susceptible to undetected impurities.[7][16] The high precision of both methods, as indicated by the low relative standard deviation (RSD), demonstrates that both are robust and reproducible.

The cross-validation is successful as the difference between the average purity values is less than the typical acceptance criterion of 2%. This provides a high degree of confidence in the quality of the material.

Conclusion

Both HPLC and qNMR are powerful techniques for the determination of purity. This guide has demonstrated a comprehensive approach to the cross-validation of these methods for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

  • HPLC is a valuable tool for routine quality control due to its high throughput and precision. However, for compounds with poor chromophores, its accuracy can be compromised.

  • qNMR serves as an excellent orthogonal method to confirm purity, providing a more accurate result that is independent of the optical properties of the analyte and its impurities.

By employing both techniques in a cross-validation study, a more complete and reliable assessment of a drug substance's purity can be achieved, which is essential for ensuring the quality and safety of pharmaceutical products.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Scribd.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Published February 9, 2024.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Purity by Absolute qNMR Instructions.
  • Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis. Creative Proteomics.
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Published March 7, 2024.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Published July 2015.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • Quantitative NMR Spectroscopy. The University of Manchester.
  • 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information. NextSDS.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Published September 17, 2021.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Published December 29, 2025.
  • 2-(3,3-Difluorocyclobutyl)acetic acid | 1373503-48-0. MilliporeSigma.
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Bureau International des Poids et Mesures. Published March 13, 2019.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • qNMR - Quantitative Analysis by NMR. AWS. Published December 19, 2022.
  • Quality Guidelines. International Council for Harmonisation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories. Benchchem.
  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Published April 13, 2025.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus America. Published December 10, 2025.
  • HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. Published May 24, 2024.
  • 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid. PubChemLite.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Published September 5, 2014.
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Published October 24, 2020.
  • A Comprehensive Guide to HPLC: Principles, Applications, and Techniques. Maxi Scientific. Published November 28, 2023.
  • 2-(3,3-difluorocyclobutyl)acetic acid — Chemical Substance Information. NextSDS.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Published November 6, 2024.
  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. FMCI. Published September 29, 2024.
  • methyl 2-(3,3-difluorocyclobutyl)acetate 1434141-84-0 wiki. Guidechem.
  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Published July 4, 2010.
  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. ResearchGate.
  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. Published January 1, 2024.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publishers. Published October 10, 2023.

Sources

Impact of 1-Methyl Substitution on 3,3-Difluorocyclobutylacetic Acid Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or suboptimal target residence time. The 3,3-difluorocyclobutyl group has emerged as a privileged bioisostere for tert-butyl and phenyl rings, offering a unique balance of lipophilicity and metabolic robustness[1]. However, the parent 3,3-difluorocyclobutylacetic acid derivatives often exhibit excessive conformational flexibility around the α -carbon, leading to entropic penalties upon target binding.

Introducing a 1-methyl substitution onto the cyclobutane ring (forming 1-methyl-3,3-difluorocyclobutylacetic acid derivatives) is a highly effective, yet nuanced, structural intervention. This guide objectively compares the parent and 1-methyl-substituted derivatives, detailing the causality behind their divergent physicochemical profiles and providing self-validating protocols for their evaluation.

Mechanistic Rationale: The Role of 1-Methyl Substitution

The addition of a single methyl group at the 1-position of the 3,3-difluorocyclobutyl ring fundamentally alters the molecule's behavior through three distinct mechanisms:

  • Conformational Locking : In the parent compound, the acetic acid side chain freely rotates. The 1-methyl group introduces severe steric interactions (A-1,3 strain equivalents) that restrict rotation around the C(cyclobutyl)-C( α ) bond. This "locks" the acetic acid moiety into a defined vector, pre-organizing the molecule for target binding and reducing the entropic penalty[2].

  • Steric Shielding (Metabolic Stability) : The α -position of acetic acid derivatives is a notorious soft spot for cytochrome P450 (CYP450)-mediated oxidation. The geminal placement of the methyl group and the acetic acid chain creates a sterically hindered neo-pentyl-like center, effectively blocking oxidative metabolism at this site.

  • Physicochemical Modulation : While the gem-difluoro moiety lowers lipophilicity compared to a fully aliphatic ring, the 1-methyl group adds approximately +0.4 to +0.5 to the LogP. Furthermore, the electron-donating inductive effect of the methyl group slightly alters the pKa of the adjacent carboxylic acid, optimizing its ionization state at physiological pH.

G A 1-Methyl Substitution (on Cyclobutane) B Steric Hindrance at α-Carbon A->B C Conformational Lock (Restricted Rotation) A->C D Increased Lipophilicity (+0.4 to 0.5 LogP) A->D E Enhanced Metabolic Stability (CYP450) B->E F Improved Target Affinity (Hydrophobic) C->F G Higher Membrane Permeability D->G

Logical flow mapping the structural impact of 1-methyl substitution to pharmacological outcomes.

Objective Performance Comparison

To illustrate the impact of this substitution, the following table summarizes representative quantitative data comparing a standard 3,3-difluorocyclobutylacetic acid derivative against its 1-methyl counterpart in a typical kinase/protease inhibitor scaffold.

ParameterParent: 3,3-Difluorocyclobutylacetic Acid1-Methyl-3,3-Difluorocyclobutylacetic AcidCausality / Scientific Insight
Calculated LogP (cLogP) 1.82.3The methyl group increases the hydrophobic surface area, enhancing membrane permeability.
pKa (Carboxylic Acid) ~4.5~4.7The inductive (+I) effect of the methyl group slightly destabilizes the carboxylate anion, raising the pKa.
HLM Clearance (µL/min/mg) 45.2 (Moderate/High)12.4 (Low)Steric bulk at the 1-position prevents CYP-mediated α -hydroxylation and subsequent degradation.
Target IC₅₀ (Model System) 125 nM18 nMConformational locking pre-organizes the ligand, while the methyl group fills a small hydrophobic sub-pocket[2].
Rotatable Bonds 21 (Effective)Rotational barrier is significantly increased, locking the bioactive conformation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating systems. Below are the standard operating procedures I employ for synthesizing and evaluating these building blocks.

Protocol A: Synthesis & Conformational Verification (NMR)

The synthesis of 3,3-difluorocyclobutyl-substituted building blocks requires precise control over the cyclobutane ring chemistry[3].

  • Alkylation : Dissolve 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous THF at -78°C. Add LDA (1.1 eq) dropwise. Stir for 30 minutes, then add Methyl Iodide (1.2 eq). Warm to room temperature over 2 hours.

  • Hydrolysis & Homologation : Hydrolyze the nitrile to the carboxylic acid using KOH/Ethylene Glycol at 120°C. Convert to the acid chloride (SOCl₂), followed by Arndt-Eistert homologation (using TMS-diazomethane and silver benzoate) to yield the 1-methyl-3,3-difluorocyclobutylacetic acid.

  • Self-Validation (NMR Analysis) :

    • ¹H-NMR : The disappearance of the complex multiplet for the cyclobutane α -proton and the appearance of a sharp 3H singlet at ~1.2 ppm confirms the 1-methyl substitution.

    • ¹⁹F-NMR : The gem-difluoro signals will shift from a standard AB quartet (in the parent) to a more complex, restricted pattern due to the loss of local symmetry caused by the locked conformation.

    • NOESY : Cross-peaks between the new methyl group and the acetic acid methylene protons will confirm the restricted spatial arrangement.

Protocol B: In Vitro Microsomal Stability Assay

To quantify the steric shielding effect of the 1-methyl group, a Human Liver Microsome (HLM) stability assay must be performed with strict internal controls.

  • Preparation : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Control Incubation : Crucial Validation Step—Simultaneously run Verapamil (high clearance control) and Warfarin (low clearance control) in separate vials to validate the metabolic activity of the microsomes.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching : At t = 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

G Step1 1. Compound Incubation (HLM/MLM + NADPH) Step2 2. Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Analysis (Parent Remaining %) Step4->Step5

Step-by-step experimental workflow for evaluating in vitro microsomal metabolic stability.

Conclusion & Strategic Recommendations

The decision to utilize a 1-methyl-3,3-difluorocyclobutylacetic acid derivative over its unsubstituted counterpart should be driven by the specific liabilities of your lead compound.

  • Choose the Parent Compound when molecular weight is strictly capped, or when the binding pocket is too narrow to accommodate the steric bulk of the 1-methyl group.

  • Choose the 1-Methyl Derivative when your lead suffers from rapid Phase I oxidative metabolism at the α -carbon, or when SAR indicates that restricting the conformation of the side chain leads to a favorable entropic gain upon target binding.

By understanding the causality behind these structural modifications, drug development professionals can rationally deploy these advanced building blocks to rescue failing chemotypes and accelerate the optimization process.

References

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." PubMed.[Link]

  • Melnykov, K. P. et al. "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." Scribd.[Link]

  • "Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance." bioRxiv.[Link]

Sources

Validation of computational docking models using 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid ligands

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational molecular docking serves as a foundational tool, enabling the rapid, in-silico screening of vast chemical libraries to identify promising therapeutic candidates.[1] This method predicts the binding orientation and affinity of a ligand to a macromolecular target, thereby prioritizing compounds for experimental validation.[2][3] However, the predictive power of any docking model is only as robust as its validation. An unvalidated or poorly validated model can lead to costly false positives and the misdirection of research efforts.[4]

This guide provides an in-depth comparison of essential validation methodologies, framed through the lens of a researcher who has developed a novel series of ligands, exemplified by compounds like 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. While this specific molecule does not have a widely publicized biological target, its structural class—small, flexible, and containing fluorine atoms which can form unique interactions—presents a relevant and interesting challenge for docking protocols. We will dissect the causality behind each validation choice, presenting a self-validating system for building trustworthy and predictive docking models.

The Two Pillars of Docking Validation

A comprehensive docking validation strategy rests on two fundamental pillars, each addressing a critical question:

  • Pose Prediction Accuracy: How accurately does the model predict the three-dimensional geometry of the ligand-receptor complex? This is the "how" of binding.

  • Binding Affinity Ranking: How well does the model distinguish true binders (actives) from non-binders (decoys) and rank them according to their binding strength? This is the "how well" of binding.

A successful validation protocol must rigorously assess both aspects.

Pillar 1: Validating Pose Prediction Accuracy

The primary output of a docking simulation is the predicted binding pose. Validating the accuracy of this pose is the first and most critical sanity check of your docking setup.[5] If the model cannot reproduce a known binding orientation, any data derived from its scoring function is suspect.

Methodology 1: Re-docking (Self-Docking)

The most fundamental test is re-docking, where a ligand is removed from its co-crystallized protein structure and then docked back into the same binding site.[6] The goal is to determine if the docking algorithm can successfully reproduce the experimentally observed binding mode.

Causality Behind the Choice: This experiment isolates the performance of the search algorithm and scoring function under the most ideal conditions, with a receptor conformation known to be compatible with the ligand. Failure at this stage often points to fundamental issues with binding site definition, parameterization, or the chosen docking software's ability to handle the specific ligand chemotype.

Experimental Protocol: Re-docking and RMSD Calculation

  • Obtain the Crystal Structure: Download the PDB (Protein Data Bank) file of your target protein co-crystallized with a reference ligand similar to your compound of interest.

  • Prepare the Receptor: Remove all non-essential molecules, including water, ions, and co-solvents (unless they are known to be critical for binding).[7] Add hydrogen atoms and assign appropriate protonation states to the protein residues, a critical step for accurately modeling electrostatic interactions.

  • Extract and Prepare the Ligand: Extract the co-crystallized ligand from the complex and save it as a separate file. This will serve as your reference pose. Prepare the ligand for docking by assigning charges and defining rotatable bonds.

  • Define the Binding Site: Define the docking search space (the "grid box") around the position of the original, co-crystallized ligand. Ensure the box is large enough to allow for ligand rotation but not so large as to introduce excessive and irrelevant search space.

  • Perform Docking: Run the docking simulation using your chosen software (e.g., AutoDock Vina, GOLD, Glide).

  • Calculate RMSD: Superimpose the receptor backbone of your top-ranked docked pose with the original crystal structure. Then, calculate the Root Mean Square Deviation (RMSD) of the heavy atoms between the docked ligand and the reference crystallographic ligand.[8]

Key Metric: Root Mean Square Deviation (RMSD)

RMSD quantifies the average distance between the atoms of the docked ligand and the reference ligand.[9] A lower RMSD value indicates a more accurate prediction.

  • < 2.0 Å: Generally considered a successful prediction, indicating the model has accurately identified the key interactions.[7][10]

  • > 2.0 Å: Suggests the model failed to find the correct binding mode.

Data Presentation: Comparison of Docking Programs for Re-docking Task

Docking ProgramScoring FunctionTop-Ranked Pose RMSD (Å)Success (< 2.0 Å)?
Program A (e.g., Glide)GlideScore0.78Yes
Program B (e.g., GOLD)GoldScore1.35Yes
Program C (e.g., AutoDock Vina)Vina Score2.41No

This table illustrates hypothetical results where Programs A and B successfully reproduce the native pose, while Program C fails, indicating it may be less suitable for this particular protein-ligand system.

Pillar 2: Validating Binding Affinity Ranking

While predicting the correct pose is essential, the true utility of docking in drug discovery often lies in its ability to screen large libraries and prioritize the most promising candidates.[1] This requires a scoring function that can effectively differentiate between molecules that will bind and those that will not.

Methodology 2: Virtual Screening Enrichment

This is the gold-standard validation for virtual screening protocols. It assesses the model's ability to "enrich" a small fraction of true binders from a large database of non-binders.[11] This is achieved by seeding a library of known inactive compounds, or "decoys," with a small number of known active ligands.

Causality Behind the Choice: This experiment directly simulates a real-world virtual screening campaign. Its success provides confidence that the docking protocol can be used prospectively to find novel hits. The use of "property-matched" decoys—molecules with similar physical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) but different topology to the actives—is critical.[12][13] This ensures the model is selecting compounds based on specific, complementary interactions rather than simple physical biases.[14]

Experimental Protocol: Decoy Set Generation and Enrichment Calculation

  • Assemble an "Actives" Set: Collect a set of structurally diverse compounds known to be active against your target.

  • Generate a "Decoys" Set: For each active ligand, generate a set of 30-50 property-matched decoys. The Directory of Useful Decoys-Enhanced (DUD-E) is a common resource, or decoys can be generated using online tools.[13]

  • Combine and Prepare the Library: Create a single database containing all active ligands and all decoy molecules. Prepare this library for docking (e.g., generating 3D conformers, assigning charges).

  • Perform Virtual Screening: Dock the entire combined library against your prepared receptor using the protocol validated in the re-docking step.

  • Rank the Library: Sort the entire library from best score to worst score based on the docking results.

  • Calculate Enrichment Metrics: Analyze the ranked list to determine how well the actives were prioritized over the decoys.

Key Metrics: Enrichment Factor (EF) and ROC AUC

  • Enrichment Factor (EF): Measures how many more actives are found within a certain top percentage of the ranked list compared to random selection. For example, EF at 1% (EF1%) is calculated as:

    • EF1% = (Hits_top_1% / N_top_1%) / (N_actives / N_total)

    • An EF > 1 indicates performance better than random. High double-digit EFs are often considered very good.[11]

  • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate at various ranking thresholds. The Area Under the Curve (AUC) is a measure of overall performance, where 1.0 is a perfect screen and 0.5 is random.[14][15]

Data Presentation: Comparison of Scoring Functions for Virtual Screening

Scoring FunctionEF at 1%ROC AUC
SF-1 (Force-Field Based)25.30.85
SF-2 (Empirical)15.10.76
SF-3 (Knowledge-Based)8.90.68

This hypothetical data suggests that for this target, the force-field-based scoring function (SF-1) is superior at identifying active compounds from a decoy set.

Visualizing the Validation Workflow

A robust validation protocol follows a logical sequence of tests, with each step building confidence in the model.

G PDB Obtain Co-Crystal Structure (PDB) ReDock Perform Re-Docking PDB->ReDock RMSD Calculate RMSD vs. Crystal Pose ReDock->RMSD VS Run Virtual Screen RMSD->VS Validated Protocol Actives Assemble Actives Set Actives->VS Decoys Generate Property-Matched Decoys Decoys->VS Enrich Calculate EF & ROC AUC VS->Enrich Prospective Prospective Screen of Novel Ligands Enrich->Prospective Validated Model Experimental Experimental Validation (e.g., SPR, ITC) Prospective->Experimental

Caption: A comprehensive workflow for docking model validation.

The Final Arbiter: Experimental Validation

It must be emphasized that even a rigorously validated computational model only generates hypotheses.[2] The ultimate validation comes from experimental testing of the model's predictions.[16][17] High-scoring compounds from a prospective virtual screen should be synthesized or acquired and tested in relevant biophysical or biochemical assays.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques provide direct evidence of binding and can measure binding affinity (KD) and thermodynamics.[16]

  • Biochemical/Cell-based Assays: These assays measure the functional consequence of binding, such as enzyme inhibition (IC50) or a cellular response.

Strong correlation between computational predictions and experimental results is the highest level of validation, transforming a computational tool into a truly predictive asset for a drug discovery program.

Conclusion

Validating a computational docking model is not a single step but a multi-faceted process. For novel ligands such as 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid and its analogues, a robust validation pipeline is non-negotiable. By systematically evaluating both pose prediction accuracy through re-docking (RMSD) and binding affinity ranking through virtual screening enrichment (EF, ROC AUC), researchers can build confidence in their models. This structured, evidence-based approach ensures that computational resources are used effectively, generating reliable, testable hypotheses that accelerate the journey from a promising molecule to a potential therapeutic.

References

  • A Researcher's Guide to Computational Docking and Experimental Validation. Benchchem.

  • A Discussion of Measures of Enrichment in Virtual Screening: Comparing the Information Content of Descriptors with Increasing Levels of Sophistication. ACS Publications.

  • Structure-Based Virtual Screening. SlidePlayer.

  • How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). YouTube.

  • Molecular Docking: A Comprehensive Guide for 2025. Shadecoder.

  • Dockground protein–protein docking decoy set. Oxford Academic.

  • Decoy Theory. Docking.org.

  • Decoys for Docking. National Institutes of Health (NIH).

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.

  • RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. YouTube.

  • An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. arXiv.

  • A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org.

  • Property-Unmatched Decoys in Docking Benchmarks. National Institutes of Health (NIH).

  • Ligand_Enrichment: Calculate the AUC performance of Virtual Screening Enrichment. GitHub.

  • How can i validate a docking protocol ?. ResearchGate.

  • A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistication. PubMed.

  • RMSD value molecular docking. Reddit.

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed.

  • Virtual Decoy Sets for Molecular Docking Benchmarks. ACS Publications.

  • Methods of protein structure comparison. National Institutes of Health (NIH).

  • Best Practices in Docking and Activity Prediction. bioRxiv.

  • Root mean square deviation of atomic positions. Wikipedia.

  • Lessons from Docking Validation. Michigan State University.

  • Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. ACS Publications.

  • A Systematic Review on Molecular Docking Algorithms and its Challenges. Wiley Online Library.

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online.

  • A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. ijprajournal.

  • Computational Intelligence Methods for Docking Scores. ResearchGate.

  • How can I validate a docking protocol?. ResearchGate.

  • 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information. NextSDS.

  • 2-[3-(difluoromethyl)cyclobutyl]acetic acid — Chemical Substance Information. NextSDS.

  • Computational modeling and experimental validation of the interaction between tumor biomarker mesothelin and an engineered targeting protein with therapeutic activity. National Institutes of Health (NIH).

  • Validation of molecular docking programs for virtual screening against dihydropteroate synthase. PubMed.

  • Computational Discovery of Antithrombotic Ferulate Analogs Through QSPR Modeling, Pharmacokinetic Prediction, Molecular Docking, and Dynamic Stability Assessment. Chemical Methodologies.

  • Molecular docking and pharmacophore modelling; A bridged explanation with emphasis on validation. ResearchGate.

  • 2-(3,3-difluoro-1-hydroxy-cyclobutyl)acetic acid. Advanced ChemBlocks.

  • Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. MDPI.

  • 1373503-48-0 | 2-(3,3-Difluorocyclobutyl)acetic acid. ChemScene.

  • Mono- or Di-fluorinated Analogues of Flavone-8-acetic Acid: Synthesis and In Vitro Biological Activity. University of Padua.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring their safe management and disposal. This guide provides essential, in-depth procedural information for the proper disposal of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid (CAS Number: 1773507-87-1), a compound whose unique structure demands careful consideration. Our aim is to empower you with the knowledge to manage this substance safely, protecting both yourself and the environment, thereby fostering a culture of safety and scientific excellence.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

The known hazard classifications for this compound include:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation

  • Eye Irritation

  • Specific Target Organ Toxicity

The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds like this one persistent in the environment. Improper disposal can lead to long-term contamination. Therefore, the primary goal of the disposal process is the complete destruction of the molecule.

Core Principles of Disposal for Halogenated Organic Acids

The disposal of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid must adhere to the following core principles:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]

  • Complete Destruction: The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][2] This process breaks the strong carbon-fluorine bonds and prevents the release of the intact molecule into the environment.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[3][4][5]

Procedural Guide: Step-by-Step Disposal of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic Acid

This section provides a detailed workflow for the safe disposal of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."

  • Container Material: The container should be made of a material compatible with corrosive and halogenated organic compounds. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers , as the acidic nature of the compound can cause corrosion.[6][7]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid"

    • The associated hazards (e.g., "Toxic," "Corrosive")

    • The date of accumulation.

In-Lab Handling and Temporary Storage
  • Fume Hood: All handling of the compound and transfers to the waste container should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Segregation in Storage: Store the halogenated waste container away from incompatible materials, particularly bases and strong oxidizing agents.[8][9]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process.

DisposalWorkflow start Start: Generation of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it halogenated organic waste? ppe->segregate yes_halogen Yes segregate->yes_halogen Yes no_halogen No (Follow other waste stream protocols) segregate->no_halogen No container Step 3: Select Proper Container (Labeled HDPE container for 'Halogenated Organic Waste') yes_halogen->container transfer Step 4: Transfer Waste in Fume Hood container->transfer storage Step 5: Secure and Store (Closed container, segregated area) transfer->storage pickup Step 6: Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->pickup incineration Step 7: Final Disposal (High-Temperature Incineration) pickup->incineration end End of Process incineration->end

Caption: Disposal workflow for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

Final Disposal
  • Licensed Disposal Service: The collected halogenated organic waste must be disposed of through your institution's designated hazardous waste management service. This ensures that it will be transported and treated in compliance with all regulations.

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately for the disposal service.[4][5]

Spill and Emergency Procedures

In the event of a spill, follow these immediate actions:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use a chemical spill kit with absorbent materials suitable for corrosive and organic compounds. Do not use combustible materials like paper towels to absorb large quantities.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated halogenated organic waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion

The responsible disposal of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is a critical aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards and adhering to the principles of waste segregation and high-temperature incineration, researchers can ensure that this valuable tool for scientific advancement is managed in a way that is safe and sustainable. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or clarification.

References

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Taylor, P. H., & Dellinger, B. (2007). On the Incinerability of Highly Fluorinated Organic Compounds.
  • Sonne, C., et al. (2022). Ban fluorinated organic substances to spark green alternatives. Eco-Environment & Health, 1(1), 1-2.
  • NILU - Norwegian Institute for Air Research. (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]

  • Le, M. D., et al. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry.
  • Schlesinger, W. H. (2019). Organic fluorine chemicals. Cary Institute of Ecosystem Studies.
  • Pizzorno, J. (2022). Fluorocarbons (PFAS)—The Forever Chemicals. Integrative Medicine: A Clinician's Journal, 21(3), 8-12.
  • Interstate Technology & Regulatory Council (ITRC). (n.d.). PFAS Technical and Regulatory Guidance Document. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • The Vertex Companies, LLC. (2024). Transporting Flammable and Corrosive Materials: Essential Tractor Truck Guidelines.
  • Comments submitted via the Federal eRulemaking Portal. (2024, October 15).
  • U.S. Environmental Protection Agency. (1987).
  • Electronic Code of Federal Regulations. (2000, December 26).
  • University of Alberta. (n.d.).
  • Reginfo.gov. (n.d.). Incineration is not a safe disposal method for PFAS.
  • National Oceanic and Atmospheric Administr
  • Reed College. (n.d.).
  • Washington State University. (n.d.).
  • Ball State University. (n.d.).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 263 -- Standards Applicable to Transporters of Hazardous Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • The Vertex Companies, LLC. (2024).
  • GAIACA. (2022, February 21).
  • Cornell University Environmental Health and Safety. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • University of Illinois Division of Research Safety. (n.d.).
  • University of California, San Diego. (n.d.).
  • University of California, San Diego. (n.d.).
  • Lion Technology. (2019, January 21).
  • EPFL. (n.d.).
  • Rowan University. (n.d.).
  • CP Lab Safety. (n.d.).
  • University of Illinois Division of Research Safety. (2026, February 26).
  • University of California, San Diego. (2024, March 3).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The unique structure of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, a fluorinated carboxylic acid, necessitates a thorough understanding of its potential hazards to establish safe handling protocols. This guide will detail the necessary personal protective equipment (PPE), engineering controls, and disposal procedures.

Understanding the Hazards: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is not publicly available, we can infer its potential hazards based on its chemical structure and data from similar compounds. The presence of a carboxylic acid group suggests corrosive properties, while the difluoro-cyclobutyl moiety points to the characteristics of fluorinated organic compounds.

A closely related compound, 2-(3,3-difluorocyclobutyl)acetic acid, is classified with the following hazards[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Another related compound, 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid, shares similar hazard classifications[2]. Therefore, it is prudent to handle 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid as a corrosive and acutely toxic substance. Corrosive chemicals can cause severe damage to eyes, skin, and the respiratory and gastrointestinal tracts upon exposure[3][4].

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, the primary strategy for minimizing exposure is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid that could generate vapors, dust, or aerosols must be performed within a certified chemical fume hood[3][4][5]. This is crucial to prevent inhalation of potentially harmful fumes.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

  • Emergency Equipment: An eyewash station and emergency shower must be readily accessible in any area where this compound is handled[3][6].

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is essential for the safe handling of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid. The following table summarizes the required PPE for various laboratory activities.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) ANSI Z87.1-compliant safety glasses with side shields[5].Double nitrile gloves[3].Standard laboratory coat.Not generally required when working in a fume hood.
High-Volume Handling or Splash Hazard (e.g., transfers, reactions) Splash goggles and a full-face shield[3][6][7].Neoprene or butyl rubber gloves over inner nitrile gloves[3][5].Chemical-resistant apron over a lab coat[3][5][7].May be necessary depending on the specific procedure and risk assessment.
Eye and Face Protection: Preventing Irreversible Damage

Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.

  • For low-volume work within a fume hood, safety glasses with side shields provide a baseline level of protection.

  • When a splash hazard exists , such as during transfers of solutions or running reactions, splash goggles must be worn[3]. For maximum protection, a full-face shield should be used in conjunction with splash goggles[6][7]. A face shield alone does not provide adequate protection[3].

Hand Protection: Choosing the Right Gloves

The appropriate glove selection is critical to prevent skin contact.

  • For incidental contact , such as handling sealed containers or during low-volume transfers within a fume hood, double gloving with nitrile gloves is recommended[3].

  • For extended handling or situations with a higher risk of contact , more robust gloves are necessary. Neoprene or butyl rubber gloves offer superior resistance to many corrosive chemicals and should be worn over an inner pair of nitrile gloves[3][5]. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

Body Protection: Shielding Your Skin
  • A standard laboratory coat should always be worn and fully buttoned.

  • When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron made of materials like rubber should be worn over the lab coat[3][5][7].

  • Long pants and closed-toe shoes are mandatory at all times in the laboratory[3].

Respiratory Protection

Working within a properly functioning chemical fume hood is the primary method of respiratory protection[4][5]. If a procedure cannot be conducted within a fume hood and there is a risk of inhaling vapors or aerosols, a risk assessment must be performed to determine the appropriate respiratory protection. This may require consultation with your institution's environmental health and safety department.

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is vital for minimizing risks.

Preparation and Weighing
  • Don appropriate PPE: At a minimum, a lab coat, safety glasses, and double nitrile gloves.

  • Work in a fume hood: Conduct all weighing and initial dilutions inside a chemical fume hood.

  • Use a disposable weighing boat or paper: This minimizes contamination of the balance.

  • Handle with care: Avoid creating dust. If the compound is a solid, handle it gently.

Solution Preparation
  • Add acid to solvent: When preparing solutions, always add the acid slowly to the solvent, never the other way around, to avoid splashing and exothermic reactions[3][4].

  • Use appropriate glassware: Use borosilicate glassware that can withstand any potential temperature changes.

  • Stir gently: Use a magnetic stirrer to ensure gentle and thorough mixing.

Experimental Workflow

The following diagram illustrates a safe workflow for handling 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Waste Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh prep_solution Prepare Solution (Acid to Solvent) prep_weigh->prep_solution reaction_setup Set up Reaction Apparatus prep_solution->reaction_setup reaction_run Run Reaction reaction_monitor Monitor Reaction reaction_run->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification workup_extract->workup_purify disposal_collect Collect Waste workup_purify->disposal_collect disposal_label Label Waste Container disposal_collect->disposal_label disposal_store Store for Pickup disposal_label->disposal_store

Caption: Experimental Workflow for Handling 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid.

Disposal Plan: Responsible Management of Fluorinated Waste

Fluorinated organic compounds, often referred to as "forever chemicals," require careful and compliant disposal to prevent environmental contamination[8][9][10].

  • Waste Collection: All waste containing 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid, including contaminated consumables (gloves, weighing paper, etc.), should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Disposal Method: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company[8][11]. This process is necessary to break the strong carbon-fluorine bonds[8][11].

  • Documentation: Maintain detailed records of all waste generated and its disposal, including the date, quantity, and the name of the disposal contractor.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[12]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[3][12]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: For small spills, use a spill kit containing an appropriate neutralizer for acids, such as sodium bicarbonate or calcium carbonate[3][4]. For large spills, evacuate the area and contact your institution's emergency response team.

Conclusion: A Culture of Safety

The safe handling of 2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid is paramount for the well-being of laboratory personnel and the protection of the environment. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and foster a strong culture of safety within their laboratories. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before beginning work.

References

  • University of Kentucky. (n.d.). Corrosives. Research Safety. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3,3-difluorocyclobutyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3,3-difluoro-1-methylcyclobutyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • (n.d.). Corrosives SOP. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.